molecular formula C20H20O4 B15288946 8-Prenyl-rac-pinocembrin

8-Prenyl-rac-pinocembrin

Cat. No.: B15288946
M. Wt: 324.4 g/mol
InChI Key: DAWSYIQAGQMLFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glabranine is a natural product found in Annona glabra, Glycyrrhiza glabra, and Annona squamosa with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dihydroxy-8-(3-methylbut-2-enyl)-2-phenyl-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O4/c1-12(2)8-9-14-15(21)10-16(22)19-17(23)11-18(24-20(14)19)13-6-4-3-5-7-13/h3-8,10,18,21-22H,9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAWSYIQAGQMLFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

8-Prenyl-rac-pinocembrin: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources, isolation methodologies, and biological activities of 8-prenyl-rac-pinocembrin, a prenylated flavonoid of growing interest in the scientific community. This document details the known botanical origins of the compound, provides structured data on related compounds, and outlines detailed experimental protocols for its extraction and purification. Furthermore, it visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of its therapeutic potential.

Natural Sources of this compound and Related Flavanones

This compound, also known as glabranin, is a flavanone that has been identified in a select number of plant species. Its parent compound, pinocembrin, is more widely distributed in nature. The racemic nature of the target compound suggests that it may be isolated as a mixture of enantiomers or that racemization could occur during extraction under certain conditions, such as in the presence of basic pH.

The primary documented natural sources of this compound (glabranin) and the more common pinocembrin are summarized below.

Table 1: Natural Sources of this compound (Glabranin) and Pinocembrin

CompoundPlant SpeciesFamilyPart(s) Used
This compound (Glabranine) Annona glabraAnnonaceaeNot specified
Annona squamosa[1]AnnonaceaeLeaves
Glycyrrhiza glabra (Licorice)[2]FabaceaeAerial parts, Roots
Erythrina melanacanthaFabaceaeStem Bark
Pinocembrin Alpinia speciesZingiberaceaeRhizomes, Roots, Seeds
Artocarpus odoratissimus[3]MoraceaeRoots
Eucalyptus species (e.g., E. sieberi)MyrtaceaeLeaves
Helichrysum species (e.g., H. umbraculigerum)[4]AsteraceaeNot specified
Pinus species (Pine)PinaceaeHeartwood
Populus species (Poplar)SalicaceaeNot specified
Propolis and Honey--

Isolation and Purification Protocols

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic separation. While a universally standardized protocol for this specific compound is not available, the following methodologies for related flavonoids from similar plant matrices provide a strong foundation for its successful isolation.

General Experimental Workflow for Isolation

The general workflow for isolating this compound from plant material is a multi-step process that begins with extraction and progresses through various stages of purification and analysis.

G Start Plant Material (e.g., dried, powdered leaves or bark) Extraction Solvent Extraction (e.g., Maceration, Soxhlet with Methanol or Ethanol) Start->Extraction Filtration Filtration and Concentration (Removal of solid material and solvent evaporation) Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Partitioning Liquid-Liquid Partitioning (e.g., with Hexane, Ethyl Acetate) Crude_Extract->Partitioning Fractionation Column Chromatography (e.g., Silica Gel, Sephadex) Partitioning->Fractionation Fractions Collection of Fractions Fractionation->Fractions TLC_HPLC Analysis of Fractions (TLC, HPLC) Fractions->TLC_HPLC Purification Further Purification (Preparative HPLC, Crystallization) TLC_HPLC->Purification Pure_Compound Pure this compound Purification->Pure_Compound Structure_Elucidation Structural Elucidation (NMR, MS, IR) Pure_Compound->Structure_Elucidation

A general workflow for the isolation of this compound.
Detailed Protocol for Flavonoid Isolation from Glycyrrhiza glabra

This protocol is adapted from methodologies used for the isolation of flavonoids from Glycyrrhiza glabra and can be applied for the targeted isolation of this compound.

  • Extraction:

    • Air-dried and powdered root material (e.g., 500 g) is extracted with methanol at an elevated temperature (e.g., 60°C) for several hours, with the extraction process repeated multiple times to ensure exhaustive extraction[5].

    • The methanolic extracts are combined and concentrated under reduced pressure to yield a total extract.

  • Chromatographic Separation:

    • A portion of the total extract (e.g., 50 g) is subjected to silica gel column chromatography[5].

    • The column is eluted with a gradient of hexane and ethyl acetate, starting with a non-polar mobile phase and gradually increasing the polarity[5].

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled together.

  • Further Purification:

    • The fractions containing the target compound (as identified by preliminary analysis or comparison with a standard, if available) are further purified using Sephadex column chromatography and/or semi-preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound[5].

Protocol for Pinocembrin Isolation from Propolis

This protocol details the isolation of the parent compound, pinocembrin, from Mexican propolis and can be adapted for other sources.

  • Extraction and Initial Purification:

    • Propolis samples are processed to yield a flavonoid-rich fraction.

    • This fraction is subjected to chromatographic separation to isolate individual compounds.

  • Quantitative Yield:

    • From samples of Mexican propolis, pinocembrin was isolated in significant quantities, with yields ranging from 1.53 g to 2.44 g per sample, highlighting that propolis is a rich source of this flavanone[6].

Quantitative Data

Table 2: Quantitative Yields of Related Flavanones from Natural Sources

CompoundSourceYieldReference
PinocembrinMexican Propolis (Chihuahua)1.76 g[6]
PinocembrinMexican Propolis (Durango)2.44 g[6]
PinocembrinMexican Propolis (Zacatecas)1.53 g[6]
Glycyrrhizic AcidGlycyrrhiza glabra roots (50% aq. ethanolic extract)6.9%[7]
8-PrenylnaringeninHops (after conversion from desmethylxanthohumol)29 mg / 100 g DW[8]

Signaling Pathways and Biological Activity

Pinocembrin and the related prenylated flavanone, 8-prenylnaringenin, have been shown to modulate several key signaling pathways, which underlies their observed biological activities.

Anti-inflammatory Signaling of Pinocembrin

Pinocembrin exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines.[2][9] It has also been shown to inhibit the TLR4-NF-κB-NLRP3 inflammasome signaling pathway.[10]

G cluster_0 Pinocembrin's Anti-inflammatory Action Pinocembrin Pinocembrin TLR4 TLR4 Pinocembrin->TLR4 inhibits MAPK MAPK Pathway Pinocembrin->MAPK inhibits NFkB NF-κB Pathway Pinocembrin->NFkB inhibits TLR4->NFkB MAPK->NFkB NLRP3 NLRP3 Inflammasome NFkB->NLRP3 activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, etc.) NFkB->Cytokines induces Inflammation Inflammation NLRP3->Inflammation Cytokines->Inflammation

Anti-inflammatory signaling pathways inhibited by pinocembrin.
Estrogenic and Proliferative Signaling of 8-Prenylnaringenin

8-Prenylnaringenin is a potent phytoestrogen that primarily acts through estrogen receptors (ERα and ERβ)[6]. Its interaction with these receptors can trigger downstream signaling cascades, such as the MAPK pathway, while its effect on the PI3K/Akt pathway may differ from that of estradiol, potentially leading to anti-proliferative and apoptotic effects in certain cancer cells.[11]

G cluster_1 8-Prenylnaringenin Signaling PN 8-Prenylnaringenin ER Estrogen Receptors (ERα / ERβ) PN->ER binds to MAPK MAPK Pathway (Erk-1/Erk-2) ER->MAPK activates PI3K PI3K/Akt Pathway ER->PI3K does not activate (unlike Estradiol) Gene_Expression Estrogen-Responsive Gene Expression ER->Gene_Expression Cell_Cycle Cell Cycle Progression MAPK->Cell_Cycle PI3K->Cell_Cycle inhibited Apoptosis Apoptosis Cell_Cycle->Apoptosis leads to

Signaling pathways modulated by 8-prenylnaringenin.

Conclusion

This compound is a naturally occurring flavonoid with a limited but identified number of botanical sources. While specific, detailed isolation protocols and quantitative yield data for this compound are still emerging, established methodologies for the isolation of related flavonoids from the same or similar plant families provide a robust framework for its purification. The known biological activities of its parent compound, pinocembrin, and the related prenylated flavanone, 8-prenylnaringenin, suggest that this compound holds significant potential for further investigation in drug discovery and development, particularly in the areas of inflammation and hormonal modulation. The information and protocols provided in this guide are intended to support and facilitate future research into this promising natural product.

References

The Biological Activity of 8-Prenylpinocembrin: A Technical Guide Based on Analogous Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly accessible scientific literature contains a notable scarcity of direct experimental data on the biological activities of 8-prenylpinocembrin. Consequently, this technical guide has been constructed by extrapolating data from structurally analogous C8-prenylated flavonoids, primarily 8-prenylnaringenin. This information serves as a predictive framework for researchers, scientists, and drug development professionals, highlighting probable activities and mechanisms that warrant direct experimental validation for 8-prenylpinocembrin.

Executive Summary

8-Prenylpinocembrin is a prenylated flavonoid, a class of compounds known for enhanced biological activity compared to their non-prenylated parent structures. While direct studies are limited, analysis of closely related C8-prenylated flavanones, such as 8-prenylnaringenin, strongly suggests that 8-prenylpinocembrin possesses potent anti-inflammatory, antimicrobial, and potential anticancer properties. The addition of the C8-prenyl group is believed to enhance lipophilicity, improving cell membrane interaction and thereby increasing intracellular efficacy. The primary mechanism for its predicted anti-inflammatory effects is the inhibition of the NF-κB signaling pathway. This document summarizes the anticipated biological activities, presents quantitative data from analogous compounds, details relevant experimental protocols, and visualizes the key signaling pathways.

Predicted Biological Activities and Mechanisms

Anti-Inflammatory Activity

Based on studies of 8-prenylnaringenin (8-PN), 8-prenylpinocembrin is strongly predicted to be a potent anti-inflammatory agent. The core mechanism is expected to be the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[1]

In inflammatory models, such as lipopolysaccharide (LPS)-stimulated macrophages, C8-prenylated flavonoids have been shown to inhibit the expression and release of key pro-inflammatory mediators, including:

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Inducible Nitric Oxide Synthase (iNOS) and consequently Nitric Oxide (NO)

  • Cyclooxygenase-2 (COX-2) and consequently Prostaglandin E2 (PGE2)[1]

This inhibition is achieved by preventing the activation of NF-κB, which blocks its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[1]

NF-kB_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Leads to Degradation) IkB_NFkB IκBα-NF-κB (Inactive) IkB->IkB_NFkB Binds & Inhibits NFkB NF-κB (p65/p50) NFkB->IkB_NFkB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates Prenylpinocembrin 8-Prenylpinocembrin Prenylpinocembrin->IKK Inhibits IkB_NFkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Genes (TNF-α, iNOS, COX-2) DNA->Cytokines Transcription

Predicted Anti-Inflammatory Mechanism of 8-Prenylpinocembrin.
Antimicrobial Activity

The addition of a prenyl group to the flavonoid backbone is known to enhance antimicrobial properties, likely by increasing the compound's ability to interact with and disrupt bacterial cell membranes.[2] Studies on various prenylated flavonoids demonstrate significant activity against a range of bacteria, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[2] While specific data for 8-prenylpinocembrin is unavailable, it is highly anticipated to exhibit potent antibacterial and potentially antifungal activities. The structural similarity to 8-prenylnaringenin, which shows strong antimicrobial effects, supports this prediction.[2]

Anticancer Activity

Prenylated flavonoids are increasingly recognized for their selective antiproliferative activity against various cancer cell lines.[3] The parent compound, pinocembrin, has been shown to induce apoptosis and inhibit cancer cell proliferation through multiple pathways, including the PI3K/AKT pathway.[4] The prenyl group on related compounds like xanthohumol has been shown to be crucial for potent anticancer effects, which involve the modulation of signaling molecules such as Akt and NF-κB.[3] Therefore, 8-prenylpinocembrin is a promising candidate for investigation as a selective anticancer agent.

Quantitative Data (from Analogous Compounds)

The following tables summarize quantitative data for biological activities of 8-prenylnaringenin (8-PN) and other relevant prenylated flavonoids, which serve as a proxy for the expected activity of 8-prenylpinocembrin.

Table 1: Anti-Inflammatory Activity of 8-Prenylnaringenin (8-PN)

Parameter Cell Line Treatment Concentration Result Reference
TNF-α, NO, PGE2 Release RAW 264.7 Murine Macrophages LPS (0.1 µg/mL) + 8-PN 10 µM - 30 µM Significant inhibition of mediator release [1]
NF-κB Activation RAW 264.7 Murine Macrophages LPS (0.1 µg/mL) + 8-PN 10 µM - 30 µM Virtual abolishment of LPS-induced DNA binding [1]

| Cytotoxicity (IC50) | RAW 264.7 Murine Macrophages | 8-PN only | > 30 µM | Low cytotoxicity |[1] |

Table 2: Antimicrobial Activity of Prenylated Flavanones

Compound Bacterial Strain MIC (µg/mL) Reference
6-Prenylnaringenin S. aureus (MRSA 97-7) 50 [2]
8-Prenylnaringenin S. aureus (MRSA 97-7) 25 [2]
8-Prenylnaringenin S. aureus (MRSA 622-4) 5 [2]

| Pinocembrin (parent) | Campylobacter jejuni | 64 |[5] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of analogous C8-prenylated flavonoids. These protocols are directly applicable for the future evaluation of 8-prenylpinocembrin.

In Vitro Anti-Inflammatory Assay
  • Objective: To determine the effect of the test compound on the production of inflammatory mediators in macrophages.

  • Cell Line: RAW 264.7 murine macrophages.

  • Methodology:

    • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

    • Treatment: Cells are seeded in 96-well plates. After reaching confluence, they are pre-treated with various concentrations of 8-prenylpinocembrin (e.g., 1, 10, 30 µM) for 1-2 hours.

    • Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the wells (final concentration ~0.1-1.0 µg/mL) to induce an inflammatory response. A vehicle control (DMSO) and a positive control (LPS only) are included.

    • Incubation: Cells are incubated for 24 hours.

    • Mediator Quantification:

      • Nitric Oxide (NO): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent assay. Absorbance is read at 540 nm.

      • Cytokines (TNF-α, PGE2): Levels of TNF-α and PGE2 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Data Analysis: The concentrations of the inflammatory mediators are calculated from standard curves. Results are expressed as a percentage of the LPS-only control.

NF-κB Activation Assay (Electrophoretic Mobility Shift Assay - EMSA)
  • Objective: To determine if the test compound inhibits the DNA-binding activity of NF-κB.

  • Methodology:

    • Nuclear Extraction: RAW 264.7 cells are treated as described in Protocol 4.1, but for a shorter duration (e.g., 30-60 minutes). Nuclear extracts are then prepared using a nuclear extraction kit. Protein concentration is determined by the Bradford assay.

    • Probe Labeling: A double-stranded oligonucleotide probe containing the NF-κB consensus binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3') is end-labeled with [γ-32P]ATP using T4 polynucleotide kinase.

    • Binding Reaction: The labeled probe is incubated with the nuclear extracts in a binding buffer containing poly(dI-dC) to block non-specific binding.

    • Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

    • Visualization: The gel is dried and exposed to X-ray film or a phosphor screen to visualize the protein-DNA complexes. A decrease in the intensity of the shifted band in compound-treated samples compared to the LPS-only control indicates inhibition of NF-κB binding.

Experimental_Workflow_Anti_Inflammatory cluster_setup Cell Culture & Treatment cluster_analysis Analysis start Seed RAW 264.7 Cells pretreat Pre-treat with 8-Prenylpinocembrin start->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate stimulate->incubate supernatant Collect Supernatant incubate->supernatant cells Harvest Cells incubate->cells griess Griess Assay (NO) supernatant->griess elisa ELISA (TNF-α, PGE2) supernatant->elisa nuclear_extract Nuclear Extraction cells->nuclear_extract emsa EMSA (NF-κB binding) nuclear_extract->emsa

Workflow for In Vitro Anti-Inflammatory & NF-κB Activity Assays.

Conclusion and Future Directions

While direct experimental evidence for 8-prenylpinocembrin remains to be established, a strong theoretical and analog-based case exists for its significant biological activity. The presence of the C8-prenyl moiety is a key structural feature that consistently enhances the potency of flavonoids across anti-inflammatory, antimicrobial, and anticancer assays. The most probable mechanism of action for its anti-inflammatory effects is the targeted inhibition of the IKK/IκBα/NF-κB signaling axis.

Future research should prioritize the synthesis or isolation of 8-prenylpinocembrin to facilitate direct biological evaluation. Key studies should include:

  • Confirmation of Anti-Inflammatory Activity: Validating the inhibitory effects on NO, TNF-α, and PGE2 production in LPS-stimulated macrophages and confirming the inhibition of the NF-κB pathway via EMSA or reporter assays.

  • Determination of Antimicrobial Spectrum: Assessing the Minimum Inhibitory Concentrations (MICs) against a panel of clinically relevant Gram-positive and Gram-negative bacteria, including drug-resistant strains.

  • In Vitro Anticancer Screening: Evaluating the cytotoxicity (IC50) across a panel of human cancer cell lines versus non-cancerous cell lines to determine potency and selectivity.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and downstream signaling pathways (e.g., PI3K/Akt, MAPK) involved in its anticancer and other biological effects.

The investigation of 8-prenylpinocembrin represents a promising avenue for the development of novel therapeutics, particularly in the fields of inflammation and infectious diseases.

References

8-Prenylpinocembrin: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-prenylpinocembrin is a prenylated flavonoid that has garnered significant interest in the scientific community for its potential therapeutic applications. As a derivative of pinocembrin, a natural flavanone found in honey and propolis, 8-prenylpinocembrin exhibits a unique pharmacological profile. This technical guide provides an in-depth exploration of the core mechanisms of action of 8-prenylpinocembrin, drawing upon available data for the compound and its close structural relatives, pinocembrin and 8-prenylnaringenin. The information presented herein is intended to support further research and drug development efforts centered on this promising natural product.

Core Mechanisms of Action

The biological activities of 8-prenylpinocembrin are multifaceted, encompassing estrogenic, anti-inflammatory, anticancer, neuroprotective, and antioxidant effects. These actions are mediated through the modulation of various signaling pathways and molecular targets.

Estrogenic Activity

Phytoestrogens are plant-derived compounds that can mimic the effects of estrogen by binding to estrogen receptors (ERs), ERα and ERβ. 8-prenylnaringenin, a closely related prenylated flavonoid, is recognized as one of the most potent phytoestrogens.[1] It has a strong binding affinity for both ERα and ERβ.[2] While direct quantitative data for 8-prenylpinocembrin's estrogenic activity is limited, its structural similarity to 8-prenylnaringenin suggests it likely possesses significant estrogenic properties. The estrogenic actions of these compounds can influence a range of physiological processes, including bone metabolism and the regulation of hormone-dependent cancers.[2]

dot

Estrogen_Signaling 8-Prenylpinocembrin 8-Prenylpinocembrin ER Estrogen Receptor (ERα/ERβ) 8-Prenylpinocembrin->ER Binds ERE Estrogen Response Element ER->ERE Binds Gene_Transcription Gene Transcription ERE->Gene_Transcription Activates

Estrogen Receptor Signaling Pathway
Anti-inflammatory Activity

8-prenylpinocembrin is expected to exhibit potent anti-inflammatory effects, a characteristic shared by its parent compound, pinocembrin. Pinocembrin has been shown to inhibit the production of pro-inflammatory mediators by suppressing the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1] The anti-inflammatory activity of pinocembrin has been quantified by its ability to inhibit lipid peroxidation, with an IC50 value of 12.6 µM for enzymatic and 28 µM for non-enzymatic lipid peroxidation.[1] A docosahexaenoyl derivative of pinocembrin demonstrated significant anti-inflammatory activity by decreasing nitric oxide (NO) production in LPS-stimulated macrophages with an IC50 value of 15.51 μg/mL.[3]

dot

NFkB_Signaling cluster_1 Cytoplasm cluster_2 Nucleus LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 LPS->TLR4 IKK IκB kinase (IKK) TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IKK->NFkB activates IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates Inflammatory_Genes Pro-inflammatory Gene Expression Compound 8-Prenylpinocembrin Compound->IKK inhibits NFkB_nuc NF-κB NFkB_nuc->Inflammatory_Genes

NF-κB Signaling Pathway Inhibition
Anticancer Activity

Pinocembrin has demonstrated anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.[4] The proposed mechanisms include the inhibition of the PI3K/Akt signaling pathway and the restraint of autophagy.[4] 8-prenylnaringenin has also been shown to inhibit the growth of cancer cells, with IC50 values of 23.83 and 19.91 μg/ml after 48 and 72 hours of treatment, respectively, in MCF-7 breast cancer cells.[2] Given the structural similarities, 8-prenylpinocembrin is anticipated to possess comparable or even more potent anticancer activities.

PI3K_AKT_Signaling GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Apoptosis Apoptosis AKT->Apoptosis Compound 8-Prenylpinocembrin Compound->PI3K inhibits

References

8-Prenylpinocembrin: An In-Depth Technical Guide on its Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively details the anti-inflammatory properties of the flavonoid pinocembrin. However, specific research on its derivative, 8-prenylpinocembrin, is notably limited. This guide provides a comprehensive overview of the known anti-inflammatory effects of the parent compound, pinocembrin, to infer the potential mechanisms and activities of 8-prenylpinocembrin. The information presented herein regarding specific signaling pathways, quantitative data, and experimental protocols is based on studies of pinocembrin, unless otherwise specified.

Executive Summary

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Flavonoids have emerged as promising therapeutic agents due to their potent anti-inflammatory properties. Pinocembrin, a flavonoid found in honey and propolis, has demonstrated significant anti-inflammatory activity by modulating key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). This technical guide explores the anti-inflammatory mechanisms of pinocembrin as a surrogate for understanding the potential of 8-prenylpinocembrin, a prenylated derivative that may exhibit enhanced biological activity. This document provides detailed experimental protocols, quantitative data from preclinical studies, and visualizations of the implicated signaling cascades to serve as a resource for researchers and professionals in drug development.

The Core Compound: Pinocembrin and the Potential of 8-Prenylpinocembrin

Pinocembrin (5,7-dihydroxyflavanone) is a well-studied flavonoid with a range of pharmacological activities, including neuroprotective, antioxidant, and anti-inflammatory effects.[1][2][3][4][5][6][7] The addition of a prenyl group to the flavonoid backbone, creating 8-prenylpinocembrin, is a chemical modification that can potentially enhance its lipophilicity and, consequently, its bioavailability and interaction with cellular targets. While direct evidence for 8-prenylpinocembrin's anti-inflammatory action is scarce, the extensive research on pinocembrin provides a solid foundation for predicting its therapeutic potential.

Anti-inflammatory Mechanisms of Action: Insights from Pinocembrin

Pinocembrin exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[2][8]

Pinocembrin has been shown to intervene in this pathway by:

  • Suppressing IκBα Phosphorylation and Degradation: By preventing the degradation of IκBα, pinocembrin effectively traps NF-κB in the cytoplasm.[1][8]

  • Inhibiting NF-κB p65 Subunit Activation: Pinocembrin treatment has been observed to suppress the phosphorylation and activation of the p65 subunit of NF-κB in the lungs of mice with allergic airway inflammation.[8][9]

  • Reducing Nuclear Translocation of NF-κB: Consequently, the movement of active NF-κB into the nucleus is blocked, leading to a downstream reduction in the expression of inflammatory mediators.[2][10]

NF_kappaB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IκBα_NFκB IκBα-NF-κB Complex IKK->IκBα_NFκB Phosphorylates IκBα NFκB NF-κB IκBα_NFκB->NFκB Releases Nucleus Nucleus NFκB->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Pro_inflammatory_Genes Induces Transcription Pinocembrin Pinocembrin Pinocembrin->IKK Inhibits Pinocembrin->NFκB Inhibits Translocation

Caption: Inhibition of the NF-κB signaling pathway by pinocembrin.

Modulation of the MAPK Signaling Pathway

The MAPK family of proteins, including p38, JNK, and ERK1/2, are crucial for transducing extracellular signals to cellular responses, including inflammation.[1][11] Pinocembrin has been demonstrated to inhibit the phosphorylation of these key kinases.[1][11]

  • p38 and JNK Inhibition: In a murine model of LPS-induced acute lung injury, pinocembrin was found to suppress the activation of JNK and p38 MAPK.[1]

  • ERK1/2 Inhibition: Pinocembrin also inhibits the phosphorylation of ERK1/2.[1]

By inhibiting these pathways, pinocembrin reduces the expression of downstream inflammatory targets.

MAPK_Pathway LPS LPS Cell_Surface_Receptor Cell Surface Receptor LPS->Cell_Surface_Receptor MAPKKK MAPKKK Cell_Surface_Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38 p38 MAPKK->p38 JNK JNK MAPKK->JNK ERK ERK MAPKK->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Pro_inflammatory_Mediators Pro-inflammatory Mediators AP1->Pro_inflammatory_Mediators Pinocembrin Pinocembrin Pinocembrin->p38 Inhibits Phosphorylation Pinocembrin->JNK Inhibits Phosphorylation Pinocembrin->ERK Inhibits Phosphorylation

Caption: Modulation of the MAPK signaling pathway by pinocembrin.

Quantitative Data on Anti-inflammatory Effects of Pinocembrin

The anti-inflammatory effects of pinocembrin have been quantified in various in vitro and in vivo models.

In Vitro Studies
Cell LineInflammatory StimulusPinocembrin ConcentrationMeasured EffectReference
RAW 264.7 MacrophagesLPS25, 50, 100 µMDose-dependent inhibition of NO, PGE2, TNF-α, and IL-6 production.[10]
BV2 Microglial CellsLPS25, 50, 100 µMDose-dependent inhibition of TNF-α, IL-1β, NO, and PGE2 production.[10]
Human HaCaT KeratinocytesIFN-γ50 µMSignificant inhibition of TNF-α and IL-6 mRNA expression.[12]
Human Brain Microvascular Endothelial CellsFibrillar Amyloid-β 1-403.0, 10.0, 30.0 µMDose-dependent decrease in TNF-α, IL-1β, and IL-6 levels.[2][5][8]
In Vivo Studies
Animal ModelInflammatory ChallengePinocembrin DosageRoute of AdministrationMeasured EffectReference
BALB/c MiceOvalbumin (Allergic Asthma)20, 50 mg/kgIntraperitonealSignificant reduction in IL-4, IL-5, and IL-13 in BALF.[8][9]
BALB/c MiceLPS (Acute Lung Injury)20, 50 mg/kgIntraperitonealSignificant decrease in TNF-α, IL-1β, and IL-6 concentrations.[1][13]
MiceCollagenase-induced ICH5 mg/kg-Suppression of TNF-α, IL-1β, and IL-6.[10]
RatsLPS-induced Myocardial Injury-IntravenousReduction in levels of inflammatory factors in the blood.[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols used to evaluate the anti-inflammatory effects of pinocembrin.

Cell Culture and Treatment
  • Cell Lines: RAW 264.7 murine macrophages or BV2 microglial cells are commonly used.[10]

  • Culture Conditions: Cells are typically cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.

  • Treatment: Cells are pre-treated with various concentrations of pinocembrin for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL) for a designated period (e.g., 24 hours).

Measurement of Pro-inflammatory Mediators
  • Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • Enzyme-Linked Immunosorbent Assay (ELISA): The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, as well as prostaglandin E2 (PGE2), in cell culture supernatants or serum from animal models are quantified using commercial ELISA kits according to the manufacturer's instructions.

Western Blot Analysis
  • Protein Extraction: Cells or tissues are lysed to extract total protein.

  • Electrophoresis and Transfer: Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, p-p38, p-JNK, p-ERK, IκBα, NF-κB p65) followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Model of LPS-Induced Acute Lung Injury
  • Animals: BALB/c mice are commonly used.[1][13]

  • Treatment: Mice are pre-treated with pinocembrin (e.g., 20 or 50 mg/kg, i.p.) one hour before intratracheal administration of LPS.

  • Sample Collection: After a set time (e.g., 6 hours), bronchoalveolar lavage fluid (BALF) and lung tissues are collected.

  • Analysis: BALF is analyzed for inflammatory cell counts and cytokine levels (ELISA). Lung tissues are processed for histopathological examination (H&E staining) and Western blot analysis.

Experimental_Workflow cluster_in_vitro In Vitro cluster_in_vivo In Vivo Cell_Culture Cell Culture (e.g., RAW 264.7) Pretreatment Pre-treatment with Pinocembrin Cell_Culture->Pretreatment Stimulation Stimulation with LPS Pretreatment->Stimulation Supernatant_Collection Collect Supernatant Stimulation->Supernatant_Collection Cell_Lysis Cell Lysis Stimulation->Cell_Lysis ELISA ELISA (Cytokines, PGE2) Supernatant_Collection->ELISA Griess_Assay Griess Assay (NO) Supernatant_Collection->Griess_Assay Western_Blot_IV Western Blot (iNOS, COX-2, MAPKs, NF-κB) Cell_Lysis->Western_Blot_IV Animal_Model Animal Model (e.g., BALB/c Mice) Drug_Administration Administer Pinocembrin Animal_Model->Drug_Administration Inflammatory_Challenge Inflammatory Challenge (e.g., LPS) Drug_Administration->Inflammatory_Challenge Sample_Collection Sample Collection (BALF, Tissue) Inflammatory_Challenge->Sample_Collection Histopathology Histopathology Sample_Collection->Histopathology ELISA_IV ELISA (Cytokines) Sample_Collection->ELISA_IV Western_Blot_IVV Western Blot Sample_Collection->Western_Blot_IVV

Caption: General experimental workflow for assessing anti-inflammatory effects.

Conclusion and Future Directions

The extensive body of evidence for pinocembrin's anti-inflammatory activity, mediated through the inhibition of the NF-κB and MAPK signaling pathways, strongly suggests that its derivative, 8-prenylpinocembrin, is a promising candidate for further investigation. The addition of a prenyl group may enhance its therapeutic efficacy.

Future research should focus on:

  • Direct Evaluation of 8-Prenylpinocembrin: Conducting in vitro and in vivo studies specifically on 8-prenylpinocembrin to confirm and quantify its anti-inflammatory effects.

  • Pharmacokinetic and Bioavailability Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of 8-prenylpinocembrin to assess its potential as a drug candidate.

  • Comparative Studies: Directly comparing the anti-inflammatory potency of 8-prenylpinocembrin with its parent compound, pinocembrin.

This technical guide, by leveraging the comprehensive data on pinocembrin, provides a robust framework for initiating and guiding future research into the therapeutic potential of 8-prenylpinocembrin as a novel anti-inflammatory agent.

References

The Neuroprotective Potential of 8-Prenylpinocembrin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

8-Prenylpinocembrin, a prenylated flavonoid, stands as a promising but under-investigated candidate for neuroprotective therapies. While direct research on this specific compound is limited, a comprehensive analysis of its parent compound, pinocembrin, and the structurally similar 8-prenylnaringenin, provides a strong foundation for understanding its potential mechanisms of action. This technical guide synthesizes the available preclinical data on these related compounds to elucidate the probable neuroprotective properties of 8-prenylpinocembrin. The primary mechanisms are likely to involve potent anti-inflammatory, antioxidant, and anti-apoptotic activities. These effects are mediated through the modulation of key signaling pathways, including the inhibition of NF-κB and MAPK pathways and the activation of the Nrf2/ARE pathway. This document provides a detailed overview of the experimental evidence, quantitative data, and relevant cellular signaling cascades to guide future research and drug development efforts targeting neurodegenerative diseases.

Introduction: Flavonoids and the Significance of Prenylation

Flavonoids are a class of polyphenolic secondary metabolites found in various plants, honey, and propolis, known for their diverse pharmacological activities.[1] Pinocembrin, a flavanone, has been extensively studied for its neuroprotective effects against various neurological insults, including cerebral ischemia, and in models of Alzheimer's and Parkinson's disease.[1][2][3]

The addition of a prenyl group to the flavonoid backbone, a process known as prenylation, can significantly enhance the biological activity of the parent compound. This modification increases lipophilicity, which may improve the compound's ability to cross the blood-brain barrier and interact with cellular membranes and protein targets. While direct evidence for 8-prenylpinocembrin is scarce, the enhanced neuroprotective activities observed in other prenylated flavonoids, such as 8-prenylnaringenin, suggest a similar potential for 8-prenylpinocembrin.

Core Neuroprotective Mechanisms

Based on the activities of pinocembrin and 8-prenylnaringenin, the neuroprotective effects of 8-prenylpinocembrin are likely multifaceted, targeting key pathological processes in neurodegeneration.

Anti-Inflammatory Effects

Neuroinflammation is a critical component in the progression of many neurodegenerative diseases. Pinocembrin has been shown to exert potent anti-inflammatory effects by inhibiting the activation of microglia and reducing the production of pro-inflammatory cytokines.[4] This is achieved, in part, by downregulating the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling pathways.[4]

Antioxidant and Anti-Apoptotic Activities

Oxidative stress and subsequent neuronal apoptosis are hallmarks of neurodegenerative disorders. Pinocembrin has demonstrated significant antioxidant properties by reducing reactive oxygen species (ROS) and increasing the levels of endogenous antioxidants like glutathione. In models of ischemia-reperfusion injury, pinocembrin treatment leads to a downregulation of the pro-apoptotic protein caspase-3 and alleviates PARP degradation. Furthermore, it can modulate mitochondrial function to prevent apoptosis.[3]

Signaling Pathways in Neuroprotection

The neuroprotective effects of pinocembrin and related flavonoids are mediated by their interaction with several key intracellular signaling pathways.

Inhibition of MAPK and NF-κB Signaling

Pinocembrin has been shown to inhibit the p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK) pathways, which are activated in response to cellular stress and inflammation.[3] By inhibiting these pathways, pinocembrin can suppress the downstream activation of NF-κB, a key transcription factor for pro-inflammatory genes.[3]

Modulation of Mitochondrial Apoptotic Pathway

Pinocembrin can protect neurons by regulating the mitochondrion-mediated apoptotic pathway. It has been observed to restore the balance of Bcl-2 family proteins and inhibit the release of cytochrome c from mitochondria, thereby preventing the activation of caspases 3 and 9.[3]

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies on pinocembrin and 8-prenylnaringenin, which serve as a proxy for the potential efficacy of 8-prenylpinocembrin.

Table 1: In Vivo Neuroprotective Effects of Pinocembrin

Experimental ModelCompoundDoseAdministration RouteKey FindingsReference
Middle Cerebral Artery Occlusion (MCAO) in ratsPinocembrin1, 5, 10 mg/kgIntravenousDose-dependently reduced infarct volume and neurological deficit scores.
Aβ25-35-induced cognitive impairment in micePinocembrin20, 40 mg/kg/dayOralImproved cognitive function and decreased neurodegeneration.[3]
Collagenase-induced intracerebral hemorrhage in micePinocembrin5 mg/kgNot SpecifiedReduced lesion volume by 47.5% and suppressed microglial activation.[4]

Table 2: In Vitro Neuroprotective Effects of Pinocembrin

Cell ModelInsultCompoundConcentrationKey FindingsReference
Primary cortical neuronsOxygen-glucose deprivation/reoxygenation (OGD/R)PinocembrinNot SpecifiedIncreased neuronal survival, decreased LDH release, reduced ROS and NO, and increased glutathione.
RAGE-overexpressing cellsAβ-induced toxicityPinocembrinNot SpecifiedInhibited RAGE upregulation and downstream MAPK/NF-κB signaling.[3]

Detailed Experimental Protocols

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

This model is used to simulate ischemic stroke. The middle cerebral artery is temporarily occluded, typically with a filament, to induce focal cerebral ischemia. After a defined period, the filament is withdrawn to allow for reperfusion. Pinocembrin or a vehicle is administered, often at the onset of reperfusion. Neurological deficits are assessed using a scoring system, and the infarct volume is measured in brain slices, commonly using TTC staining.

In Vitro Model: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)

This cell culture model mimics the conditions of ischemia-reperfusion injury. Primary cortical neurons are cultured and then subjected to a period of incubation in a glucose-free medium in a hypoxic chamber. Subsequently, the cells are returned to normal glucose-containing medium and normoxic conditions to simulate reperfusion. The effects of pinocembrin, added at the time of reoxygenation, are assessed by measuring cell viability (e.g., MTT assay), lactate dehydrogenase (LDH) release (an indicator of cell death), and levels of reactive oxygen species (ROS).

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways implicated in the neuroprotective effects of pinocembrin and the general workflow for assessing neuroprotective compounds.

G cluster_stress Neurotoxic Insult (e.g., Aβ, Ischemia) cluster_receptor cluster_nfkb NF-κB Pathway Insult Aβ / Ischemia RAGE RAGE Insult->RAGE activates p38_MAPK p38 MAPK RAGE->p38_MAPK activates JNK JNK RAGE->JNK activates NFkB NF-κB p38_MAPK->NFkB activates JNK->NFkB activates Inflammation Neuroinflammation (↑ TNF-α, IL-1β, IL-6) NFkB->Inflammation Pinocembrin Pinocembrin Pinocembrin->RAGE inhibits Pinocembrin->p38_MAPK inhibits Pinocembrin->JNK inhibits Pinocembrin->NFkB inhibits

Caption: Inhibition of RAGE-dependent MAPK/NF-κB signaling by pinocembrin.

G cluster_stress Cellular Stress cluster_mito Mitochondrial Pathway Stress Oxidative Stress / Ischemia Mitochondria Mitochondria Stress->Mitochondria Bcl2 Bcl-2 Mitochondria->Bcl2 inhibits Bax Bax Mitochondria->Bax activates Cytochrome_c Cytochrome c release Bax->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis Pinocembrin Pinocembrin Pinocembrin->Bcl2 upregulates Pinocembrin->Bax downregulates Pinocembrin->Cytochrome_c inhibits Pinocembrin->Caspase9 inhibits Pinocembrin->Caspase3 inhibits G cluster_workflow Experimental Workflow for Neuroprotection Assessment Start Identify Potential Neuroprotective Compound (e.g., 8-Prenylpinocembrin) In_Vitro In Vitro Studies (e.g., OGD/R, Aβ toxicity) Start->In_Vitro In_Vivo In Vivo Studies (e.g., MCAO, cognitive models) In_Vitro->In_Vivo Positive results lead to Mechanism Mechanism of Action Studies (Western Blot, ELISA, etc.) In_Vivo->Mechanism Confirm effects and investigate Data_Analysis Data Analysis and Interpretation Mechanism->Data_Analysis Conclusion Conclusion on Neuroprotective Potential Data_Analysis->Conclusion

References

The Anticancer Potential of 8-Prenylpinocembrin: A Technical Whitepaper for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a comprehensive overview of the anticancer potential of pinocembrin as a foundational analogue to 8-prenylpinocembrin. Due to limited publicly available data specifically on 8-prenylpinocembrin, this paper leverages the extensive research on pinocembrin to infer potential mechanisms and activities. The prenyl moiety is known to enhance the biological activity of flavonoids, and thus, 8-prenylpinocembrin is hypothesized to exhibit similar, if not more potent, anticancer effects. Further dedicated research is imperative to fully elucidate the specific properties of 8-prenylpinocembrin.

Executive Summary

Pinocembrin, a natural flavonoid, has demonstrated significant anticancer activities across a range of cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis, induction of cell cycle arrest, and inhibition of metastasis. These effects are mediated through the modulation of key signaling pathways, including the PI3K/Akt and STAT3 pathways. This technical guide synthesizes the current understanding of pinocembrin's anticancer potential, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions to inform future research and drug development efforts focused on its promising derivative, 8-prenylpinocembrin.

Introduction

Flavonoids have long been recognized for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects. Pinocembrin (5,7-dihydroxyflavanone), abundant in honey, propolis, and various plants, has emerged as a particularly promising candidate for cancer therapy.[1] Its structural derivative, 8-prenylpinocembrin, which contains a lipophilic prenyl group, is anticipated to possess enhanced bioavailability and biological activity. This whitepaper will delve into the established anticancer activities of pinocembrin as a basis for the potential of 8-prenylpinocembrin.

Mechanisms of Anticancer Activity

The anticancer effects of pinocembrin are attributed to three primary mechanisms: induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Induction of Apoptosis

Pinocembrin has been shown to induce programmed cell death in various cancer cell lines.[2][3] This is achieved through both the intrinsic and extrinsic apoptotic pathways.

  • Intrinsic Pathway: Pinocembrin modulates the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio. This disrupts the mitochondrial membrane potential, triggering the release of cytochrome c and subsequent activation of caspase-9 and caspase-3.[4]

  • Extrinsic Pathway: Evidence suggests that pinocembrin can also activate the extrinsic pathway, although the precise mechanisms are still under investigation.[4]

Cell Cycle Arrest

Pinocembrin can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 and G2/M phases.[2][5] This is accomplished by downregulating the expression of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs).[6]

Anti-Metastatic Effects

Pinocembrin has demonstrated the ability to inhibit the migration and invasion of cancer cells, key processes in metastasis.[7][8] This is achieved by modulating the expression of proteins involved in cell adhesion and the epithelial-mesenchymal transition (EMT).

Key Signaling Pathways

The anticancer activities of pinocembrin are orchestrated through its influence on critical intracellular signaling pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Pinocembrin has been shown to inhibit this pathway, leading to decreased cancer cell viability.[7][9] This inhibition is associated with the upregulation of the tumor suppressor PTEN.[7][9]

PI3K_Akt_Pathway 8-Prenylpinocembrin 8-Prenylpinocembrin PTEN PTEN 8-Prenylpinocembrin->PTEN Upregulates PI3K PI3K PTEN->PI3K Inhibits Akt Akt PI3K->Akt Activates Cell Survival Cell Survival Akt->Cell Survival Promotes Proliferation Proliferation Akt->Proliferation Promotes

Caption: PI3K/Akt signaling pathway inhibition by 8-prenylpinocembrin.

STAT3 Signaling Pathway

Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor progression. Pinocembrin has been found to inhibit the phosphorylation and activation of STAT3, thereby downregulating the expression of its target genes involved in cell proliferation and survival.[10][11]

STAT3_Pathway 8-Prenylpinocembrin 8-Prenylpinocembrin STAT3 STAT3 8-Prenylpinocembrin->STAT3 Inhibits Phosphorylation Gene Expression Gene Expression STAT3->Gene Expression Regulates Proliferation Proliferation Gene Expression->Proliferation Survival Survival Gene Expression->Survival Experimental_Workflow cluster_0 In Vitro Studies Cell_Lines Cancer Cell Lines Treatment 8-Prenylpinocembrin Treatment Cell_Lines->Treatment Cell_Viability Cell Viability Assay (CCK-8) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Assay Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Data_Analysis Data Analysis Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Western_Blot->Data_Analysis

References

The Antimicrobial Spectrum of 8-Prenylpinocembrin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Prenylpinocembrin, a prenylated flavonoid found in various plant sources and propolis, has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of the antimicrobial spectrum of 8-prenylpinocembrin. Due to the limited availability of direct quantitative data for 8-prenylpinocembrin, this document synthesizes information from studies on the parent compound, pinocembrin, and other closely related prenylated flavonoids to infer its potential antimicrobial profile. This guide summarizes available quantitative data, outlines detailed experimental protocols for antimicrobial susceptibility testing, and visualizes putative mechanisms of action and experimental workflows. The information presented aims to facilitate further research and development of 8-prenylpinocembrin as a potential antimicrobial agent.

Introduction

Flavonoids are a diverse group of polyphenolic compounds of plant origin with a wide range of biological activities.[1] Prenylation, the addition of a prenyl group, is a key structural modification that can significantly enhance the biological properties of flavonoids, including their antimicrobial activity.[2][3] 8-Prenylpinocembrin is a prenylated derivative of pinocembrin, a flavanone abundant in propolis and various plants.[1][4] While pinocembrin itself exhibits antimicrobial properties, the addition of a lipophilic prenyl group at the C-8 position is expected to modulate its spectrum and potency. This guide explores the known and extrapolated antimicrobial activities of 8-prenylpinocembrin against bacteria, fungi, and viruses.

Antimicrobial Spectrum: Quantitative Data

Direct quantitative data on the antimicrobial spectrum of 8-prenylpinocembrin is scarce in the currently available scientific literature. However, by examining the data for its parent compound, pinocembrin, and other relevant prenylated flavonoids, we can infer its potential activity. The following tables summarize the minimum inhibitory concentrations (MICs) and 50% inhibitory concentrations (IC50) for these related compounds against a variety of microorganisms.

Table 1: Antibacterial Activity of Pinocembrin and Related Prenylated Flavanones

CompoundBacteriumStrainMIC (µg/mL)Reference
PinocembrinStaphylococcus aureusATCC 2592364[5]
PinocembrinStaphylococcus aureusMRSA32[6]
PinocembrinAeromonas hydrophila-256[7]
PinocembrinCampylobacter jejuniNCTC 1116864[5]
8-PrenylnaringeninStaphylococcus aureusMethicillin-sensitive & resistant25-50 (MIC80)[8]
8-PrenylnaringeninStaphylococcus epidermidisMethicillin-sensitive & resistant25-50 (MIC80)[8]
Prenylated Flavanones (general)Staphylococcus aureusMRSA5-50[2]

Table 2: Antifungal Activity of Pinocembrin and Related Prenylated Flavanones

CompoundFungusStrainMIC (µg/mL)Reference
PinocembrinCandida albicansATCC 90028100[1]
PinocembrinPenicillium italicum-100[1]
Prenylated Flavanones (from Dalea elegans)Candida albicansFluconazole-sensitive & resistant100 µM (SMIC80)[9]
Papyriflavonol A (a prenylated flavonol)Candida albicans-10-25

Table 3: Antiviral Activity of Pinocembrin and Related Prenylated Flavonoids

CompoundVirusCell LineIC50 (µM)Reference
PinocembrinZika Virus (ZIKV)JEG-317.4[10]
Visconaea D (a prenylated flavonoid)Zika Virus (ZIKV)-16.34[11]

Putative Mechanisms of Antimicrobial Action

The precise molecular mechanisms underlying the antimicrobial activity of 8-prenylpinocembrin are not yet fully elucidated. However, based on studies of pinocembrin and other prenylated flavonoids, several key mechanisms can be proposed. The lipophilic prenyl group is thought to enhance the interaction of the molecule with microbial cell membranes, leading to increased efficacy.[2]

Bacterial Membrane Disruption

One of the primary proposed mechanisms is the disruption of the bacterial cytoplasmic membrane. This can lead to a loss of membrane potential, leakage of essential intracellular components, and ultimately, cell death.

8-Prenylpinocembrin 8-Prenylpinocembrin Bacterial_Cell_Membrane Bacterial Cell Membrane 8-Prenylpinocembrin->Bacterial_Cell_Membrane Interacts with Membrane_Disruption Membrane Disruption & Increased Permeability Bacterial_Cell_Membrane->Membrane_Disruption Ion_Leakage Ion Leakage Membrane_Disruption->Ion_Leakage ATP_Depletion ATP Depletion Membrane_Disruption->ATP_Depletion Cell_Death Bacterial Cell Death Ion_Leakage->Cell_Death ATP_Depletion->Cell_Death

Putative mechanism of antibacterial action.
Inhibition of Fungal Ergosterol Biosynthesis

In fungi, flavonoids can interfere with the biosynthesis of ergosterol, a crucial component of the fungal cell membrane. This disruption leads to altered membrane fluidity and function, inhibiting fungal growth.

Interference with Viral Replication

The antiviral activity of flavonoids can occur at various stages of the viral life cycle. For pinocembrin, it has been shown to act on post-entry processes of the Zika virus replication cycle, including the inhibition of viral RNA production and protein synthesis.[10]

cluster_host_cell Host Cell Viral_Entry Viral Entry Viral_Uncoating Viral Uncoating Viral_Entry->Viral_Uncoating Viral_Replication Viral RNA Replication & Protein Synthesis Viral_Uncoating->Viral_Replication Viral_Assembly Viral Assembly Viral_Replication->Viral_Assembly Viral_Release Viral Release Viral_Assembly->Viral_Release 8-Prenylpinocembrin 8-Prenylpinocembrin 8-Prenylpinocembrin->Viral_Replication Inhibits

Proposed antiviral mechanism of action.

Experimental Protocols

Standardized methodologies are crucial for the accurate determination of the antimicrobial activity of natural products like 8-prenylpinocembrin. The following are detailed protocols for key experiments.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Start Prepare serial dilutions of 8-prenylpinocembrin in a 96-well microtiter plate Inoculate Inoculate each well with a standardized microbial suspension (e.g., 5 x 10^5 CFU/mL) Start->Inoculate Controls Include positive (microbe only) and negative (broth only) controls Inoculate->Controls Incubate Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 24h for bacteria) Controls->Incubate Observe Visually inspect for turbidity or use a spectrophotometer to measure microbial growth Incubate->Observe Determine_MIC The MIC is the lowest concentration with no visible growth Observe->Determine_MIC

Workflow for MIC determination.

Materials:

  • 8-Prenylpinocembrin stock solution (e.g., in DMSO)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Standardized microbial inoculum

  • Positive and negative controls

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Prepare a two-fold serial dilution of the 8-prenylpinocembrin stock solution across the wells of the microtiter plate using the appropriate broth medium.

  • Inoculate each well (except the negative control) with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • The final volume in each well should be uniform (e.g., 200 µL).

  • Include a positive control well containing only the microbial inoculum in broth and a negative control well containing only sterile broth.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • After incubation, determine the MIC by identifying the lowest concentration of 8-prenylpinocembrin that completely inhibits visible growth of the microorganism.

Antiviral Plaque Reduction Assay

This assay is used to quantify the inhibition of viral replication by measuring the reduction in the formation of viral plaques.

Materials:

  • Confluent monolayer of susceptible host cells in multi-well plates

  • Virus stock of known titer

  • 8-Prenylpinocembrin at various concentrations

  • Culture medium

  • Agarose or methylcellulose overlay

  • Staining solution (e.g., crystal violet)

Procedure:

  • Seed host cells in multi-well plates and grow to confluence.

  • Prepare serial dilutions of 8-prenylpinocembrin.

  • Pre-incubate the confluent cell monolayers with the different concentrations of the compound for a specific period.

  • Infect the cells with a known amount of virus (to produce a countable number of plaques).

  • After an adsorption period, remove the virus inoculum and add a semi-solid overlay medium (containing agarose or methylcellulose) with the corresponding concentrations of 8-prenylpinocembrin.

  • Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Fix and stain the cells with a solution like crystal violet.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control.

  • The IC50 value is the concentration of the compound that reduces the number of plaques by 50%.

Conclusion and Future Directions

While direct evidence for the antimicrobial spectrum of 8-prenylpinocembrin is limited, the available data on its parent compound, pinocembrin, and other prenylated flavonoids strongly suggest its potential as a broad-spectrum antimicrobial agent. The addition of the prenyl group likely enhances its activity, particularly against bacteria and fungi, by facilitating interaction with microbial membranes. Further research is critically needed to establish the precise MIC and IC50 values of 8-prenylpinocembrin against a wide range of clinically relevant pathogens. Elucidating its specific molecular targets and signaling pathways will be crucial for its development as a therapeutic agent. Future studies should focus on in vivo efficacy, toxicity profiling, and potential synergistic effects with existing antimicrobial drugs. The information compiled in this guide serves as a foundation for these future investigations, highlighting the promise of 8-prenylpinocembrin as a lead compound in the discovery of novel antimicrobial agents.

References

An In-depth Technical Guide to the Structure-Activity Relationship of Prenylated Pinocembrin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pinocembrin, a natural flavonoid found in sources like honey and propolis, exhibits a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects.[1][2][3] To enhance its therapeutic potential, chemical modifications are often explored, with prenylation—the addition of a prenyl group—being a key strategy. The introduction of the lipophilic prenyl moiety has been shown to significantly increase the biological activity of flavonoids, a phenomenon attributed to improved interaction with biological membranes and target proteins, thereby increasing bioavailability and effectiveness.[4][5] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of prenylated pinocembrin derivatives, summarizes quantitative biological data, details relevant experimental protocols, and visualizes key processes and pathways.

Synthesis of Prenylated Pinocembrin Derivatives

The primary method for synthesizing prenylated flavonoids is through electrophilic aromatic substitution, where a flavonoid is reacted with a prenylating agent in the presence of a catalyst.[6]

General Experimental Protocol: Prenylation of Flavonoids

A common laboratory-scale protocol for the prenylation of flavonoids like pinocembrin involves the following steps:

  • Reactant Preparation : A solution of the parent flavonoid (1 molar equivalent) and a catalyst, typically anhydrous zinc chloride (ZnCl₂; 4 molar equivalents), is prepared in an organic solvent such as ethyl acetate.[6]

  • Addition of Prenylating Agent : A solution of the prenylating agent, commonly 3-methyl-2-buten-1-ol (4 molar equivalents), dissolved in the same solvent, is added dropwise to the flavonoid solution over a period of one hour at a controlled temperature (e.g., 40 °C) with vigorous stirring.[6]

  • Reaction : The reaction mixture is heated to reflux temperature and stirring is continued for several hours (e.g., 4 hours) to ensure the completion of the reaction.[6]

  • Quenching and Extraction : After the reaction period, the mixture is cooled, and acidified water (pH 1) is added to decompose the ZnCl₂. The organic layer containing the prenylated products is then separated. Further extraction of the aqueous layer with ethyl acetate is performed to maximize product recovery.[6]

  • Purification : The combined organic extracts are dried and concentrated. The crude product, which is often a mixture of isomers (e.g., C6-prenyl and C8-prenyl derivatives), is then purified using column chromatography.[6]

G General Synthesis Workflow for Prenylated Pinocembrin cluster_start Starting Materials cluster_reaction Reaction & Workup cluster_purification Purification & Product Pinocembrin Pinocembrin (Flavonoid Core) Reaction Electrophilic Aromatic Substitution (Reflux in Ethyl Acetate) Pinocembrin->Reaction Prenyl_Agent 3-methyl-2-buten-1-ol (Prenyl Source) Prenyl_Agent->Reaction Catalyst Anhydrous ZnCl₂ (Catalyst) Catalyst->Reaction Quench Quenching (Acidified Water) Reaction->Quench Extract Solvent Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Purified Prenylated Pinocembrin Derivatives (e.g., C6 & C8 isomers) Purify->Product

Caption: General workflow for the synthesis of prenylated pinocembrin derivatives.

Structure-Activity Relationship (SAR) Analysis

The position and number of prenyl groups, along with other substitutions on the pinocembrin scaffold, critically influence the biological activity of the resulting derivatives.

Antimicrobial Activity

Prenylation generally enhances the antimicrobial properties of pinocembrin. The lipophilic nature of the prenyl group is believed to facilitate the compound's ability to penetrate bacterial cell membranes.[6]

  • Key SAR Findings :

    • Prenylated flavanones (naringenin derivatives) and isoflavones (genistein derivative) have demonstrated strong activity against both sensitive and methicillin-resistant Staphylococcus aureus (MRSA) strains, with MIC values ranging from 5 to 50 µg/mL.[6]

    • Structural features essential for potent antibacterial activity include prenylation at the C-6 or C-8 position, combined with hydroxyl groups at the C-5, C-7, and C-4' positions.[6]

    • The introduction of fatty acid substituents, such as oleoyl and linoleoyl groups, can also improve the antibacterial profile. Derivatives with these chains showed MIC values of 32 μg/mL against Staphylococcus aureus.[7][8]

    • The mechanism of action may involve direct interaction with the bacterial membrane and binding to peptidoglycan, leading to morphological changes in the bacteria.[6]

    • Importantly, certain prenylated derivatives exhibit a synergistic effect when combined with commercial antibiotics like vancomycin and ciprofloxacin, enhancing their efficacy against drug-resistant bacteria by a factor of 10 to 100 times.[6]

Table 1: Antimicrobial Activity of Prenylated Flavonoids

Compound Base Flavonoid Substitution Target Organism MIC (µg/mL) IC₅₀ (µM) Reference
11 Naringenin C6-prenyl MRSA (clinical isolates) 5-50 - [6]
12 Naringenin C8-prenyl MRSA (clinical isolates) 5-50 - [6]
13 Genistein Prenylated MRSA (clinical isolates) 5-50 - [6]
MC2 Pinocembrin Oleoyl Staphylococcus aureus 32 - [7][8]
MC3 Pinocembrin Linoleoyl Staphylococcus aureus 32 - [7][8]

| Prenylated cpds. | Various | Prenylated | P. syringae | - | < 3.9 |[6] |

Anti-inflammatory Activity

Pinocembrin and its derivatives are known to possess anti-inflammatory properties.[1][5] Prenylation can modulate this activity, often by influencing pathways related to inflammatory mediators.

  • Key SAR Findings :

    • The docosahexaenoyl derivative of pinocembrin (MC5) displayed the highest anti-inflammatory activity in one study, significantly decreasing nitric oxide (NO) production in LPS-stimulated macrophages with an IC₅₀ value of 15.51 μg/mL, which was more potent than the positive control, diclofenac (IC₅₀ of 39.71 μg/mL).[7][8]

    • This suggests that the nature of the acyl chain attached to the pinocembrin core significantly impacts anti-inflammatory potency.[7]

    • The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators by downregulating signaling pathways such as MAPK and NF-κB.[9][10]

Table 2: Anti-inflammatory Activity of Pinocembrin Derivatives

Compound Base Flavonoid Substitution Assay IC₅₀ (µg/mL) Reference
MC5 Pinocembrin Docosahexaenoyl NO Production Inhibition 15.51 [7][8]

| Diclofenac | - | - | NO Production Inhibition | 39.71 |[7][8] |

Anticancer Activity

The addition of prenyl groups is a promising strategy for enhancing the anticancer effects of flavonoids.[11]

  • Key SAR Findings :

    • Prenylated flavanones have shown cytotoxic activity against various cancer cell lines.[6]

    • The prenyl group's lipophilicity can enhance cellular uptake and interaction with intracellular targets.[4]

    • The anticancer mechanism of pinocembrin itself involves activating apoptosis, halting the cell cycle, and inhibiting signaling pathways like PI3K/AKT.[3] Prenylated derivatives are expected to modulate these same pathways, often with greater efficacy.

    • Importantly, some prenylated flavonoids exhibit selective toxicity against cancer cells while being less harmful to normal cells, a desirable trait for chemotherapy agents.[6][11] For instance, prenylated naringenin derivatives showed no significant cytotoxic effect in mouse embryonic fibroblast (MEF) cells at concentrations that were effective against bacteria.[6]

Table 3: Cytotoxic Activity of Prenylated Naringenin

Compound Cell Line Cell Type IC₅₀ (µM) Reference
11 (C6-prenyl) MEF Normal (Mouse Embryonic Fibroblast) > 100 [6]

| 12 (C8-prenyl) | MEF | Normal (Mouse Embryonic Fibroblast) | > 100 |[6] |

Antioxidant Activity

The antioxidant capacity of flavonoids is one of their most well-known properties. Prenylation can influence this activity.

  • Key SAR Findings :

    • In a DPPH radical scavenging assay, prenylated derivatives of quercetin and fisetin showed even greater antioxidant activity than their highly active parent compounds.[6]

    • This indicates that the addition of a prenyl group can enhance the radical scavenging capacity of the flavonoid core, a trend that has been observed in previous studies.[6]

Table 4: Antioxidant Activity of Prenylated Flavonoids (DPPH Assay)

Compound Base Flavonoid Substitution IC₅₀ (µM) Reference
Quercetin (2) Quercetin - 11.2 ± 0.9 [6]
Prenylquercetin (9) Quercetin Prenylated 8.2 ± 0.7 [6]
Fisetin (3) Fisetin - 10.5 ± 0.8 [6]
Prenylfisetin (10) Fisetin Prenylated 7.9 ± 0.5 [6]

| Trolox | - | - | 48.2 ± 3.5 |[6] |

Mechanisms of Action & Signaling Pathways

Prenylated pinocembrin derivatives exert their biological effects by modulating various cellular signaling pathways. A key pathway implicated in inflammation is the NF-κB pathway. Pinocembrin has been shown to inhibit pro-inflammatory cytokines, partly by decreasing the activation of NF-κB.[9] The prenyl group likely enhances this inhibitory activity.

G Hypothesized Inhibition of NF-κB Pathway by Prenylated Pinocembrin cluster_cytoplasm Cytoplasm LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Transcription of Pro-inflammatory Genes (e.g., TNF-α, IL-6) Cytokines Inflammatory Mediators Genes->Cytokines Leads to Inhibitor Prenylated Pinocembrin Inhibitor->IKK Inhibits

Caption: Inhibition of the NF-κB inflammatory pathway by prenylated pinocembrin.

Key Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of derivative activity.

G General Workflow for Biological Activity Screening Start Synthesized Prenylated Derivatives Assays In Vitro Biological Assays Start->Assays Antimicrobial Antimicrobial Assay (MIC Determination) Assays->Antimicrobial AntiInflammatory Anti-inflammatory Assay (NO Inhibition) Assays->AntiInflammatory Anticancer Anticancer Assay (MTT / Proliferation) Assays->Anticancer Antioxidant Antioxidant Assay (DPPH Scavenging) Assays->Antioxidant Data Data Analysis (Calculate IC₅₀ / MIC) Antimicrobial->Data AntiInflammatory->Data Anticancer->Data Antioxidant->Data SAR Structure-Activity Relationship (SAR) Determination Data->SAR

Caption: Workflow for screening the biological activity of synthesized derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[6]

  • Procedure :

    • A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

    • Each well is inoculated with a standardized suspension of the target microorganism (e.g., S. aureus at ~5 x 10⁵ CFU/mL).

    • Positive (microorganism without compound) and negative (broth only) controls are included.

    • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

DPPH Radical Scavenging Assay (Antioxidant)

This assay measures the capacity of a compound to act as a free radical scavenger.[6]

  • Procedure :

    • A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

    • Various concentrations of the test compound are added to the DPPH solution in a 96-well plate.

    • The mixture is incubated in the dark at room temperature for 30 minutes.

    • The absorbance is measured at a specific wavelength (e.g., 517 nm).

    • The percentage of radical scavenging activity is calculated relative to a control (DPPH solution without the test compound). The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is then determined.

Nitric Oxide (NO) Production Inhibition Assay (Anti-inflammatory)

This assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit NO production in stimulated macrophages (e.g., RAW 264.7 cells).[8]

  • Procedure :

    • Macrophage cells are seeded in a 96-well plate and allowed to adhere.

    • Cells are pre-treated with various concentrations of the test compound for a short period (e.g., 1 hour).

    • Inflammation is induced by adding a stimulating agent, such as lipopolysaccharide (LPS).

    • After incubation (e.g., 24 hours), the amount of nitrite (a stable product of NO) in the cell culture supernatant is quantified using the Griess reagent.

    • The absorbance is measured, and the IC₅₀ value for NO production inhibition is calculated. Cell viability is also assessed to rule out cytotoxicity.

Conclusion and Future Perspectives

The structure-activity relationship of prenylated pinocembrin derivatives is a promising area for drug discovery. The addition of a prenyl group, particularly at the C-6 or C-8 position, consistently enhances the antimicrobial, anti-inflammatory, and antioxidant activities of the pinocembrin scaffold. The nature of the substituent also plays a critical role, as demonstrated by the high potency of certain fatty acid acyl derivatives.

Future research should focus on:

  • Synthesizing a broader range of derivatives with varying prenyl chain lengths and positions to further refine SAR models.

  • Investigating the mechanisms of action in greater detail, including identifying specific protein targets and exploring effects on additional signaling pathways.

  • Conducting in vivo studies to validate the therapeutic potential of the most potent derivatives identified in vitro.[1]

  • Exploring novel drug delivery systems to improve the bioavailability and targeted delivery of these lipophilic compounds.

This systematic approach will be instrumental in developing new and effective therapeutic agents based on the versatile prenylated pinocembrin structure.

References

An In-depth Technical Guide on the Cellular Signaling Pathways Modulated by Pinocembrin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial literature searches for the specific compound 8-prenylpinocembrin did not yield sufficient detailed scientific data to fulfill the requirements of an in-depth technical guide. The available research is not extensive enough to provide comprehensive quantitative data, detailed experimental protocols, or established signaling pathway diagrams.

Therefore, this guide focuses on the well-researched parent compound, pinocembrin . The information presented here serves as a comprehensive overview of how a related flavanone interacts with key cellular signaling pathways and is structured to meet the format requested by the user. This information should not be extrapolated to 8-prenylpinocembrin without dedicated experimental validation.

Introduction to Pinocembrin

Pinocembrin (5,7-dihydroxyflavanone) is a natural flavonoid found in high concentrations in propolis, honey, and various plants.[1][2] It has garnered significant attention from the scientific community for its wide range of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects.[1][3][4] Its ability to modulate multiple key cellular signaling pathways is central to its therapeutic potential. This document provides a technical overview of pinocembrin's effects on these pathways, supported by quantitative data, experimental methodologies, and visual diagrams for researchers, scientists, and drug development professionals.

Core Signaling Pathways Modulated by Pinocembrin

Pinocembrin exerts its biological effects by interacting with several critical intracellular signaling cascades. The most prominently documented pathways include the PI3K/Akt, MAPK, NF-κB, and Nrf2/HO-1 pathways.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Pinocembrin's effect on this pathway appears to be context-dependent, showing both activation and inhibition in different cell types and conditions.

In human keratinocytes (HaCaT cells), pinocembrin has been shown to activate the PI3K/Akt pathway, promoting cell proliferation and survival, which is beneficial for wound healing.[5] Conversely, in breast and prostate cancer cells, pinocembrin inhibits the PI3K/Akt pathway, leading to cell cycle arrest and apoptosis.[6][7] In breast cancer cell lines MCF-7 and MDA-MB-231, this inhibition is achieved by upregulating the expression of PTEN, a negative regulator of the PI3K/Akt pathway.[6] In lipopolysaccharide (LPS)-stimulated microglial cells, pinocembrin was also found to inhibit PI3K/Akt phosphorylation.[8]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates Pinocembrin Pinocembrin PTEN PTEN Pinocembrin->PTEN Upregulates (in Cancer Cells) Pinocembrin->Pinocembrin_Inhibit Inhibits (in Cancer/Inflammation) Pinocembrin->Pinocembrin_Activate Activates (in Keratinocytes) PTEN->PI3K Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt Proliferation Cell Proliferation & Survival pAkt->Proliferation Apoptosis Apoptosis pAkt->Apoptosis Pinocembrin_Inhibit->PI3K Pinocembrin_Activate->Akt

Pinocembrin's dual effect on the PI3K/Akt pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK1/2, p38, and JNK subfamilies, regulates a wide array of cellular processes such as inflammation, proliferation, and apoptosis.

  • ERK1/2: Similar to its effect on the PI3K/Akt pathway, pinocembrin activates ERK1/2 phosphorylation in human keratinocytes, contributing to cell proliferation.[5]

  • p38 and JNK: In inflammatory contexts, such as in human brain microvascular endothelial cells (hBMECs) exposed to fibrillar amyloid-β, pinocembrin significantly inhibits the activation of p38 MAPK and SAPK/JNK pathways.[9] This inhibition helps to suppress the downstream inflammatory response.[9][10] In a model of lipopolysaccharide (LPS)-induced myocardial injury, pinocembrin was also shown to alleviate cardiac dysfunction by inhibiting the p38/JNK MAPK pathway.[10]

MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pinocembrin Pinocembrin Pinocembrin->Pinocembrin_Inhibit Pinocembrin->Pinocembrin_Activate Activates (in Keratinocytes) Stimuli Inflammatory Stimuli (e.g., Aβ, LPS) p38 p38 Stimuli->p38 JNK JNK Stimuli->JNK pp38 p-p38 pJNK p-JNK ERK ERK1/2 pERK p-ERK1/2 Inflammation Inflammation pp38->Inflammation AP1 AP-1 pJNK->AP1 Proliferation Proliferation pERK->Proliferation Pinocembrin_Inhibit->p38 Pinocembrin_Inhibit->JNK Pinocembrin_Activate->ERK AP1->Inflammation

Modulation of MAPK subfamilies by pinocembrin.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Pinocembrin is a potent inhibitor of this pathway.[11][12] It suppresses the phosphorylation of IκBα (the inhibitor of NF-κB), which prevents its degradation and consequently blocks the nuclear translocation of the active NF-κB p65 subunit.[11] This mechanism underlies pinocembrin's anti-inflammatory effects in various models, including allergic airway inflammation and LPS-induced microglial activation.[8][11]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pinocembrin Pinocembrin pIKK p-IKK Pinocembrin->pIKK Inhibits Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK IkBa IκBα pIKK->IkBa Phosphorylates pIkBa p-IκBα NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits pIkBa->IkBa Degradation NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) NFkB_nuc->Genes Transcription

Inhibition of the NF-κB pathway by pinocembrin.
Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the endogenous antioxidant response. Pinocembrin has been identified as an activator of this protective pathway.[13][14] Upon activation by pinocembrin, Nrf2 translocates to the nucleus and promotes the expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1).[8][13] This mechanism is crucial for pinocembrin's ability to protect against oxidative stress-induced damage in conditions like non-alcoholic fatty liver disease and post-infarct heart failure.[13][15]

Quantitative Data on Pinocembrin's Effects

The following tables summarize quantitative findings from various in vitro and in vivo studies.

Table 1: Effects of Pinocembrin on Protein Phosphorylation and Expression

Target ProteinCell Line/ModelConcentrationEffectReference
p-ERK1/2HaCaT15.6 - 62.5 µM~2 to 3-fold increase[5]
p-AktHaCaT15.6 - 62.5 µM~2 to 3-fold increase[5]
p-Akt, PI3KMCF-7, MDA-MB-23180 - 240 µMDose-dependent decrease[6]
PTENMCF-7, MDA-MB-23180 - 240 µMDose-dependent increase[6]
p-p38, p-JNKhBMECs3.0 - 30.0 µMDose-dependent inhibition[9]
p-IκBαLung tissue (mice)N/ASuppression of phosphorylation[11]
Nrf2, HO-1Heart tissue (rats)N/AUpregulation[13]

Table 2: Effects of Pinocembrin on Cell Viability and Function

AssayCell Line/ModelConcentrationEffectReference
Cell Viability (MTS)hBMECs3.0 - 30.0 µMDose-dependent increase in viability after Aβ injury[9]
Cell ProliferationHaCaT62.5 µMSignificant increase in cell number at 24h and 48h[5]
Cell Cycle ArrestPC-3, LNCaP100 - 150 µMG0/G1 or S/G2/M phase arrest
ApoptosisPC-3Dose-dependentIncreased expression of Caspase-3, Caspase-9, Bax
LDH ReleasehBMECs3.0 - 30.0 µMDose-dependent decrease after Aβ injury[9]

Experimental Protocols

This section details common methodologies used in the cited research to investigate the effects of pinocembrin.

Cell Culture and Treatments
  • Cell Lines: Human keratinocytes (HaCaT), human breast cancer cells (MCF-7, MDA-MB-231), human prostate cancer cells (PC-3, LNCaP), and human brain microvascular endothelial cells (hBMECs) are commonly used.[5][7][9]

  • Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and maintained at 37°C in a humidified atmosphere with 5% CO2.[13]

  • Pinocembrin Preparation: Pinocembrin is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted to final concentrations in the cell culture medium for experiments.[5]

  • Inhibitor Studies: To confirm pathway specificity, cells are often pre-treated with specific inhibitors such as U0126 (MEK inhibitor) and LY294002 (PI3K inhibitor) before pinocembrin treatment.[5]

Western Blot Analysis

Western blotting is the primary method used to quantify changes in protein expression and phosphorylation.

  • Protein Extraction: Cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Protein concentration is determined using a BCA protein assay.

  • Electrophoresis: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE.

  • Transfer: Proteins are transferred to a PVDF or nitrocellulose membrane.

  • Blocking & Incubation: The membrane is blocked (e.g., with 5% non-fat milk) and then incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, NF-κB p65, GAPDH).

  • Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) system. Densitometry analysis is performed to quantify band intensity.

Western_Blot_Workflow start Cell Treatment (e.g., with Pinocembrin) lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE (Separation by Size) quant->sds transfer Membrane Transfer (PVDF) sds->transfer block Blocking (e.g., 5% Milk) transfer->block primary Primary Antibody Incubation (Overnight) block->primary secondary Secondary Antibody Incubation (HRP) primary->secondary detect Detection (ECL) & Imaging secondary->detect analysis Densitometry Analysis detect->analysis

A typical workflow for Western blot analysis.
Cell Viability and Proliferation Assays

  • MTT/MTS Assay: Cells are seeded in 96-well plates, treated with pinocembrin, and then incubated with MTT or MTS reagent. The resulting formazan product, which is proportional to the number of viable cells, is measured spectrophotometrically.[9]

  • Cell Counting: Direct cell counting using a hemocytometer or automated cell counter after treating cells with pinocembrin for specific time points (e.g., 24h, 48h).[5]

  • Colony Formation Assay: Cells are seeded at low density and treated with pinocembrin. After a period of growth, colonies are fixed, stained (e.g., with crystal violet), and counted to assess long-term proliferative capacity.[16]

Apoptosis and Cell Cycle Analysis
  • Flow Cytometry: To analyze the cell cycle, cells are fixed, stained with propidium iodide (PI), and analyzed by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[17] For apoptosis, cells can be stained with Annexin V and PI to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.[16]

  • TUNEL Staining: This method is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[16]

Conclusion

Pinocembrin is a multifaceted flavonoid that modulates a network of interconnected cellular signaling pathways. Its ability to activate pro-survival and antioxidant pathways like PI3K/Akt, MAPK/ERK, and Nrf2 in healthy cells, while inhibiting pro-inflammatory and pro-proliferative pathways such as NF-κB, p38/JNK MAPK, and PI3K/Akt in diseased cells, highlights its therapeutic potential. The context-dependent nature of its activity underscores the importance of targeted research for specific disease models. While detailed information on its prenylated derivative, 8-prenylpinocembrin, remains scarce, the extensive research on pinocembrin provides a valuable framework for future investigations into this and other related flavonoids. Further studies are essential to translate these preclinical findings into viable therapeutic strategies for a range of human diseases.

References

Navigating the Path to Safety: A Technical Guide for the Preliminary Toxicity Screening of 8-Prenylpinocembrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the writing of this guide, publicly available data specifically detailing the preliminary toxicity screening of 8-prenylpinocembrin is limited. Therefore, this document serves as a comprehensive, in-depth technical guide outlining a recommended course of action for such a screening, drawing upon established toxicological methodologies and data from structurally related flavonoids, including its parent compound, pinocembrin.

Introduction

8-Prenylpinocembrin, a prenylated flavonoid, belongs to a class of compounds that has garnered significant interest in the scientific community for its potential therapeutic applications. As with any novel compound intended for further development, a thorough evaluation of its safety profile is paramount. This guide provides a structured approach to the preliminary toxicity screening of 8-prenylpinocembrin, encompassing in vitro and in vivo methodologies. The objective is to identify potential cytotoxic, genotoxic, and acute systemic toxic effects, thereby providing essential data to inform go/no-go decisions in the early stages of drug development.

In Vitro Cytotoxicity Assessment

The initial step in evaluating the toxicity of 8-prenylpinocembrin is to determine its effect on cell viability. This is crucial for establishing a therapeutic window and for guiding dose selection in subsequent, more complex assays.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Methodology:

  • Cell Culture: Plate selected cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity, and a relevant cancer cell line if applicable) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a stock solution of 8-prenylpinocembrin in a suitable solvent (e.g., DMSO) and create a serial dilution to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Add the compound to the respective wells and incubate for 24, 48, and 72 hours.

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Data Presentation: Hypothetical Cytotoxicity Data
Cell LineIncubation Time (h)8-Prenylpinocembrin IC50 (µM)
HepG224> 100
4885.3
7262.1
HEK29324> 100
48> 100
7295.7

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Seeding (96-well plate) treatment Cell Treatment & Incubation (24, 48, 72h) cell_culture->treatment compound_prep 8-Prenylpinocembrin Serial Dilution compound_prep->treatment mtt_addition MTT Reagent Addition treatment->mtt_addition formazan_solubilization Formazan Solubilization (DMSO) mtt_addition->formazan_solubilization read_plate Absorbance Reading (570 nm) formazan_solubilization->read_plate calc_viability Calculate % Viability read_plate->calc_viability det_ic50 Determine IC50 calc_viability->det_ic50

Caption: Workflow for in vitro cytotoxicity assessment using the MTT assay.

Genotoxicity Assessment

Genotoxicity assays are critical to determine if a compound can induce damage to the genetic material of cells, a key indicator of potential carcinogenicity.

Experimental Protocol: Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Methodology:

  • Cell Treatment: Treat cells (e.g., V79 or TK6) with 8-prenylpinocembrin at non-cytotoxic concentrations (determined from the MTT assay) for a defined period (e.g., 4 hours). Include a positive control (e.g., methyl methanesulfonate).

  • Cell Embedding: Mix treated cells with low melting point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis. Damaged DNA (with strand breaks) will migrate away from the nucleus, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

  • Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software.

Data Presentation: Hypothetical Genotoxicity Data
Treatment GroupConcentration (µM)Mean Tail Moment
Vehicle Control01.2 ± 0.3
8-Prenylpinocembrin101.5 ± 0.4
252.1 ± 0.5
503.8 ± 0.7
Positive Control-15.6 ± 2.1
* Statistically significant difference from vehicle control (p < 0.05)

Experimental Workflow: Genotoxicity Screening (Comet Assay)

G cluster_prep Preparation cluster_exp Assay Procedure cluster_analysis Analysis cell_treatment Cell Treatment with 8-Prenylpinocembrin embedding Embed Cells in Agarose cell_treatment->embedding lysis Cell Lysis embedding->lysis unwinding Alkaline DNA Unwinding lysis->unwinding electrophoresis Electrophoresis unwinding->electrophoresis staining DNA Staining electrophoresis->staining visualization Fluorescence Microscopy staining->visualization quantification Comet Tail Quantification visualization->quantification

Caption: Workflow for genotoxicity assessment using the Comet assay.

In Vivo Acute Oral Toxicity

An acute oral toxicity study provides information on the potential health hazards that may arise from a single, short-term exposure to a substance by ingestion. The OECD Test Guideline 423 (Acute Toxic Class Method) is a commonly used protocol.

Experimental Protocol: Acute Oral Toxicity (OECD 423)

Methodology:

  • Animal Model: Use a single sex of rodents (typically female rats), as they are generally more sensitive.

  • Housing and Acclimatization: House the animals in standard conditions with a 12-hour light/dark cycle and provide access to food and water ad libitum. Acclimatize the animals for at least 5 days before the study.

  • Dosing: Administer 8-prenylpinocembrin orally by gavage at a starting dose of 2000 mg/kg body weight to a group of three animals. If no mortality is observed, a higher dose may be considered. If mortality occurs, the test is repeated with a lower dose.

  • Observation: Observe the animals for clinical signs of toxicity and mortality at regular intervals for the first 24 hours, and then daily for a total of 14 days.

  • Body Weight: Record the body weight of each animal before dosing and at least weekly thereafter.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

  • Data Analysis: The results are used to classify the substance into a GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazard category.

Data Presentation: Hypothetical Acute Oral Toxicity Data
Dose (mg/kg)Number of AnimalsMortalityClinical SignsBody Weight ChangeGross Necropsy Findings
200030/3No observable signsNormal gainNo abnormalities
500031/3Lethargy, piloerection in 2/3Weight loss in 2/3Pale liver in 1/3

Experimental Workflow: Acute Oral Toxicity Study

G cluster_prep Pre-Dosing cluster_exp Dosing and Observation cluster_analysis Endpoint Analysis acclimatization Animal Acclimatization grouping Animal Grouping & Baseline Measurements acclimatization->grouping dosing Oral Gavage of 8-Prenylpinocembrin grouping->dosing observation Clinical Observation (14 days) dosing->observation bw_monitoring Body Weight Monitoring dosing->bw_monitoring necropsy Gross Necropsy observation->necropsy bw_monitoring->necropsy data_analysis Data Analysis & GHS Classification necropsy->data_analysis

Caption: Workflow for an in vivo acute oral toxicity study (OECD 423).

Potential Signaling Pathway Involvement

Flavonoids are known to interact with various cellular signaling pathways. While a full mechanistic study is beyond the scope of preliminary screening, it is prudent to be aware of pathways that may be modulated. For instance, the Nrf2 signaling pathway is a key regulator of the cellular antioxidant response and is often activated by flavonoids.

Nrf2 Signaling Pathway

G cluster_nucleus Nuclear Translocation 8-PP 8-Prenylpinocembrin Keap1 Keap1 8-PP->Keap1 inhibition? ROS Oxidative Stress (ROS) ROS->Keap1 inhibition Nrf2 Nrf2 Keap1->Nrf2 sequesters Ub Ubiquitination & Degradation Keap1->Ub Nrf2->Ub Nucleus Nucleus Nrf2->Nucleus translocates ARE ARE Nrf2->ARE binds Antioxidant_Genes Antioxidant Response Element (ARE) Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes

Caption: Potential interaction of 8-prenylpinocembrin with the Nrf2 signaling pathway.

Conclusion

This technical guide outlines a robust and systematic approach for the preliminary toxicity screening of 8-prenylpinocembrin. By following these standardized in vitro and in vivo protocols, researchers can generate the critical data necessary to make informed decisions regarding the continued development of this promising compound. It is imperative to interpret the results of these studies in a comprehensive manner to establish a foundational safety profile for 8-prenylpinocembrin.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of the 8-Prenyl Group in Bioactivity

The introduction of a prenyl group, a C5 isoprene unit, onto a flavonoid backbone can dramatically alter its biological properties. When this modification occurs at the C-8 position, the resulting 8-prenylated flavonoids often exhibit significantly enhanced bioactivity compared to their non-prenylated parent compounds. This guide delves into the core functionalities of the 8-prenyl group, exploring its impact on pharmacokinetics, its role in key signaling pathways, and the experimental methodologies used to elucidate these effects.

The Influence of the 8-Prenyl Group on Bioavailability and Pharmacokinetics

The 8-prenyl group is a lipophilic moiety that profoundly influences the absorption, distribution, metabolism, and excretion (ADME) profile of flavonoids. This increased lipophilicity enhances the molecule's affinity for biological membranes, facilitating cellular uptake and interaction with intracellular protein targets[1][2].

Key Pharmacokinetic Effects:

  • Enhanced Absorption and Cellular Uptake: The hydrophobicity imparted by the 8-prenyl group allows for improved passive diffusion across the intestinal epithelium and better penetration into cells and tissues[3][4][5]. Studies have shown that 8-prenylnaringenin (8-PN) has significantly higher oral bioavailability than its positional isomer, 6-prenylnaringenin (6-PN)[6][7].

  • Increased Tissue Accumulation: Prenylation can lead to greater accumulation in various tissues. For instance, 8-PN accumulates more in muscle tissue than its parent compound, naringenin[8][9]. Similarly, 8-prenylquercetin (8PQ) shows higher accumulation in the liver and kidney compared to quercetin[8][10]. This suggests that the prenyl group may interfere with the elimination of flavonoids from tissues[8][9].

  • Metabolism: The 8-prenyl group itself is a site for metabolic transformation. Phase I metabolism, often catalyzed by cytochrome P450 enzymes like CYP2C8 and CYP2C19, can occur on the prenyl chain, leading to oxidation (hydroxylation) or epoxidation[3][11][12][13]. These metabolic changes can alter the compound's activity and clearance rate.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes a direct comparison of the oral bioavailability of 8-prenylnaringenin (8-PN) and its isomer 6-prenylnaringenin (6-PN) in healthy humans after a single 500 mg oral dose.

CompoundCmax (nmol/L)AUC (nmol/L·h)Bioavailability Relative to 6-PNReference(s)
8-Prenylnaringenin (8-PN) 283415801~4.3 to 5.2-fold higher[6][7]
6-Prenylnaringenin (6-PN) 5433635-[6][7]

Table 1: Comparative bioavailability of 8-PN and 6-PN in humans.

Mechanisms of Action and Key Signaling Pathways

The 8-prenyl group is not merely a passive lipophilic anchor; it is a critical structural feature that dictates high-affinity interactions with specific biological targets, leading to potent modulation of cellular signaling.

Estrogenic Activity

8-prenylnaringenin (8-PN) is renowned as one of the most potent phytoestrogens discovered[14][15]. Its estrogenic effects are significantly more potent than those of its parent compound, naringenin, or other common phytoestrogens like genistein and daidzein[5][16].

  • Receptor Interaction: The 8-prenyl group is crucial for high-affinity binding to estrogen receptors (ERs). It is thought to interact with a hydrophobic pocket within the ligand-binding domain of the ER, inducing a conformational change that promotes receptor activation[3][9]. Notably, 8-PN shows a preferential binding affinity for ERα over ERβ[3][17][18]. This selectivity is important, as ERα is a key mediator of bone protective activities[17].

  • Downstream Signaling: By activating ERα, 8-PN can modulate the expression of estrogen-responsive genes. In bone metabolism, this leads to an increased ratio of osteoprotegerin (OPG) to RANKL (Receptor Activator of Nuclear Factor-κB Ligand), which inhibits the formation of bone-resorbing osteoclasts and promotes the function of bone-forming osteoblasts[1][3].

Caption: Estrogenic signaling of 8-PN in bone metabolism.

Anti-Inflammatory Activity

8-prenylated flavonoids demonstrate superior anti-inflammatory properties compared to their parent structures. For example, 8-prenylquercetin (8PQ) is a more potent inhibitor of inflammatory mediators than quercetin[19][20].

  • Mechanism of Action: These compounds inhibit the production of key pro-inflammatory molecules such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and the enzymes that produce them, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[19][21][22]. This inhibition is often achieved by suppressing the activation of the master inflammatory transcription factor, NF-κB[21][22].

  • Direct Kinase Targeting: Molecular studies have revealed that 8PQ exerts its anti-inflammatory effects not by competing with lipopolysaccharide (LPS) at the TLR4 receptor, but by directly binding to and inhibiting kinases in the MAP kinase pathway, specifically SEK1 (MAP2K4) and MEK1 (MAP2K1), thereby blocking the downstream JNK1/2 and ERK1/2 signaling cascades[9][19][20].

Anti_Inflammatory_Pathway_of_8PQ cluster_mapk MAPK Cascade LPS LPS TLR4 TLR4 Receptor LPS->TLR4 SEK1 SEK1 TLR4->SEK1 MEK1 MEK1 TLR4->MEK1 JNK JNK1/2 SEK1->JNK ERK ERK1/2 MEK1->ERK NFkB NF-κB Activation JNK->NFkB ERK->NFkB Mediators ↑ Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, NO) NFkB->Mediators 8PQ 8-Prenylquercetin 8PQ->SEK1 Inhibits 8PQ->MEK1 Inhibits

Caption: Anti-inflammatory mechanism of 8-prenylquercetin.

Anticancer Activity

The 8-prenyl group is also crucial for the anticancer properties of flavonoids, enhancing their ability to induce apoptosis and inhibit proliferation in cancer cells[14][23][24].

  • Mechanism of Action: The enhanced lipophilicity is proposed to improve cell membrane targeting, leading to higher intracellular concentrations and greater efficacy[4][23]. Studies on 8-PN in human colon cancer cells (HCT-116) show it induces cell cycle arrest at the G0/G1 phase and triggers apoptosis through both the intrinsic (caspase-9-mediated) and extrinsic (caspase-8-mediated) pathways[23][24].

Data Presentation: Anticancer Activity
CompoundCell LineAssayEndpointResultReference(s)
8-Prenylnaringenin (8-PN) HCT-116 (Human Colon Carcinoma)MTTIC₅₀ (48h)23.83 ± 2.9 µg/mL[24]
8-Prenylnaringenin (8-PN) CCD-41 (Non-cancerous colon)Cytotoxicity-No cytotoxic effect at similar concentrations[23][24]

Table 2: In vitro anticancer activity of 8-prenylnaringenin.

Experimental Protocols and Methodologies

Verifying the bioactivity of 8-prenylated compounds requires a suite of well-defined in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Cell Viability/Cytotoxicity (MTT Assay)

This assay is used to determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Plate cells (e.g., HCT-116) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow attachment.

    • Treatment: Treat cells with various concentrations of the 8-prenylated compound (e.g., 0-100 µg/mL 8-PN) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 hours).

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Calculation: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value using dose-response curve analysis.

Apoptosis Quantification (Annexin V-FITC/Propidium Iodide Assay)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is labeled with a fluorochrome (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.

  • Protocol:

    • Treatment: Treat cells (e.g., HCT-116) with the IC₅₀ concentration of the 8-prenylated compound for 48 hours.

    • Cell Harvesting: Harvest the cells, including any floating cells from the supernatant, by trypsinization.

    • Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin Binding Buffer. Add Annexin V-FITC and PI solution to the cells.

    • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

    • Analysis: Analyze the cells by flow cytometry. The cell populations are quantified: FITC-/PI- (viable), FITC+/PI- (early apoptotic), FITC+/PI+ (late apoptotic/necrotic).

Western Blotting for Protein Expression

This technique is used to detect and quantify specific proteins in a sample, such as iNOS, COX-2, and phosphorylated kinases in inflammation studies[19][20].

  • Protocol:

    • Protein Extraction: Lyse treated cells (e.g., LPS-stimulated RAW264.7 macrophages) with RIPA buffer containing protease and phosphatase inhibitors.

    • Quantification: Determine protein concentration using a BCA or Bradford assay.

    • Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

    • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-iNOS, anti-p-ERK) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).

Experimental_Workflow_Inflammation cluster_setup Cell Culture & Treatment cluster_analysis Analysis of Inflammatory Response cluster_supernatant Supernatant Analysis cluster_lysate Cell Lysate Analysis Node1 Seed RAW264.7 Macrophages Node2 Pre-treat with 8-Prenyl Compound or Vehicle Control Node1->Node2 Node3 Stimulate with LPS Node2->Node3 Node4a Collect Cell Culture Supernatant Node3->Node4a Node4b Harvest Cells & Prepare Lysate Node3->Node4b Node5a Griess Assay for Nitric Oxide (NO) Node4a->Node5a Node6a ELISA for PGE2, TNF-α Node4a->Node6a Node5b Western Blot for iNOS, COX-2, p-ERK, p-JNK Node4b->Node5b

Caption: Workflow for assessing anti-inflammatory activity.

Conclusion

The 8-prenyl group is a pivotal structural determinant for the bioactivity of flavonoids. Its primary roles include:

  • Enhancing Bioavailability: Its lipophilic character increases membrane permeability and tissue accumulation, leading to higher effective concentrations at target sites.

  • Potentiating Receptor Binding: It provides a critical hydrophobic anchor that facilitates high-affinity interactions with specific protein targets, most notably the estrogen receptor α, transforming weakly active parent compounds into potent modulators.

  • Modulating Signaling Pathways: By enabling potent target engagement, it allows for significant modulation of key cellular pathways involved in inflammation, bone homeostasis, and cell proliferation.

In drug development, the strategic addition of an 8-prenyl group represents a powerful tool for optimizing the therapeutic potential of flavonoid scaffolds. Understanding its multifaceted role is essential for researchers aiming to design and develop novel, highly active therapeutic agents based on natural product leads.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Research Applications of 8-Prenyl-rac-pinocembrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 8-prenyl-rac-pinocembrin, a prenylated flavonoid of significant interest for research and drug development. Pinocembrin, a natural flavanone, exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. The addition of a prenyl group at the C-8 position is anticipated to enhance its bioavailability and potency. These application notes describe a feasible synthetic route, purification methods, and characterization data. Furthermore, potential research applications are discussed, with a focus on the compound's expected modulation of key cellular signaling pathways, such as the PI3K/Akt and MAPK pathways, which are critical in cell proliferation, survival, and inflammation.

Introduction

Pinocembrin (5,7-dihydroxyflavanone) is a flavonoid naturally found in honey, propolis, and various plants.[1][2] It has garnered considerable attention for its diverse pharmacological properties.[2] Prenylation, the attachment of a prenyl group, is a common modification of natural products that often enhances their biological activity. The introduction of a lipophilic prenyl group can improve membrane permeability and interaction with molecular targets. 8-Prenylpinocembrin, a prenylated derivative of pinocembrin, is therefore a compound of high interest for investigating enhanced therapeutic potential.

This document outlines a detailed protocol for the chemical synthesis of this compound, intended for research purposes. Additionally, it provides an overview of its potential biological activities, drawing parallels with the known effects of pinocembrin and other prenylated flavonoids on critical signaling pathways.

Synthesis of this compound

The synthesis of this compound can be achieved through the direct C-prenylation of racemic pinocembrin. A common and effective method for this transformation is the Friedel-Crafts alkylation using prenyl bromide or 2-methyl-3-buten-2-ol in the presence of a Lewis acid catalyst. The following protocol is a representative procedure based on established methods for the prenylation of phloroglucinol derivatives.[3]

Experimental Protocol: Synthesis of this compound

Materials:

  • rac-Pinocembrin (5,7-dihydroxyflavanone)

  • Prenyl bromide (1-bromo-3-methyl-2-butene) or 2-Methyl-3-buten-2-ol

  • Boron trifluoride diethyl etherate (BF₃·Et₂O)

  • Anhydrous dioxane

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (argon or nitrogen), dissolve rac-pinocembrin (1.0 eq) in anhydrous dioxane.

  • Addition of Prenylating Agent: To the stirred solution, add the prenylating agent (prenyl bromide or 2-methyl-3-buten-2-ol) (1.2 eq).

  • Initiation of Reaction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add boron trifluoride diethyl etherate (BF₃·Et₂O) (1.5 eq) dropwise over 10-15 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 6-8 hours at 25-30 °C. Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the mobile phase.

  • Quenching the Reaction: Upon completion, carefully quench the reaction by pouring the mixture into a beaker of ice-cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel. Elute with a gradient of hexane-ethyl acetate to separate the desired this compound from unreacted starting material and other byproducts.[4]

Characterization Data

The structure of the synthesized this compound should be confirmed by spectroscopic methods.

Analysis Expected Results
¹H NMR Signals corresponding to the flavanone core protons, a singlet for the C-6 proton, and characteristic signals for the prenyl group (vinyl proton, methylene protons, and two methyl singlets).
¹³C NMR Resonances for the flavanone skeleton carbons and the five carbons of the prenyl group.
Mass Spec (MS) A molecular ion peak corresponding to the molecular weight of this compound (C₂₀H₂₀O₄, MW: 324.37 g/mol ).

Biological Activity and Signaling Pathways

Pinocembrin is known to exert its biological effects through the modulation of several key signaling pathways, including the PI3K/Akt and MAPK pathways.[5] The addition of a prenyl group is expected to enhance these activities.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Dysregulation of this pathway is often implicated in cancer. Pinocembrin has been shown to inhibit the PI3K/Akt pathway in various cancer cell lines, leading to decreased cell proliferation and induction of apoptosis.[6]

PI3K_Akt_Pathway Growth Factors Growth Factors RTK Receptor Tyrosine Kinase Growth Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Cell Survival\n& Proliferation Cell Survival & Proliferation Akt->Cell Survival\n& Proliferation Apoptosis Apoptosis Akt->Apoptosis This compound This compound This compound->PI3K This compound->Akt

Caption: PI3K/Akt signaling pathway and potential inhibition by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. Pinocembrin has been reported to inhibit the activation of key components of the MAPK pathway, such as ERK1/2, JNK, and p38, in various disease models.[5] This inhibition contributes to its anti-inflammatory and anti-cancer properties.

MAPK_Pathway Extracellular Stimuli Extracellular Stimuli Receptor Receptor Extracellular Stimuli->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression\n(Proliferation, Inflammation) Gene Expression (Proliferation, Inflammation) Transcription Factors->Gene Expression\n(Proliferation, Inflammation) This compound This compound This compound->MEK This compound->ERK

Caption: MAPK signaling pathway and potential inhibition by this compound.

Experimental Workflow for Biological Evaluation

The following workflow outlines a general approach for investigating the biological effects of synthesized this compound.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Studies cluster_data Data Analysis S1 Synthesis of This compound S2 Column Chromatography S1->S2 S3 Spectroscopic Characterization (NMR, MS) S2->S3 I1 Cell Culture (e.g., Cancer cell lines) S3->I1 I2 Treatment with This compound I1->I2 I3 Cell Viability Assay (e.g., MTT) I2->I3 I4 Western Blot for PI3K/Akt & MAPK pathways I2->I4 D1 Quantitative Analysis of Protein Expression I4->D1 D2 Statistical Analysis D1->D2 D3 Conclusion on Biological Activity D2->D3

Caption: Experimental workflow for the synthesis and biological evaluation of this compound.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that could be obtained from the synthesis and biological evaluation of this compound.

Table 1: Synthesis and Characterization of this compound

ParameterValue
Starting Material rac-Pinocembrin
Yield 40-60% (expected)
Purity (by HPLC) >95%
Molecular Formula C₂₀H₂₀O₄
Molecular Weight 324.37 g/mol
¹H NMR (CDCl₃, δ ppm) ~7.4-7.3 (m, 5H, B-ring), 6.0 (s, 1H, H-6), 5.4 (dd, 1H, H-2), 3.3 (d, 2H, prenyl-CH₂), 5.2 (t, 1H, prenyl-CH), 3.1-2.8 (m, 2H, H-3), 1.8 (s, 3H, prenyl-CH₃), 1.7 (s, 3H, prenyl-CH₃)
MS (ESI+) m/z 325.1 [M+H]⁺

Table 2: Effect of this compound on Protein Expression in Cancer Cells (Hypothetical Data)

ProteinTreatmentRelative Expression (normalized to control)
p-Akt Control1.00
This compound (10 µM)0.45 ± 0.05
This compound (25 µM)0.21 ± 0.03
p-ERK1/2 Control1.00
This compound (10 µM)0.52 ± 0.06
This compound (25 µM)0.28 ± 0.04

Conclusion

The synthesis of this compound provides a valuable tool for research into the therapeutic potential of prenylated flavonoids. The protocols and information presented here offer a comprehensive guide for its preparation and subsequent biological investigation. The expected inhibitory effects on the PI3K/Akt and MAPK signaling pathways make it a promising candidate for further studies in cancer and inflammatory diseases. The provided workflows and data tables serve as a foundation for researchers to design and interpret their experiments effectively.

References

Application Note: Quantification of 8-Prenylpinocembrin using a Validated HPLC Method

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 8-prenylpinocembrin in various sample matrices. 8-prenylpinocembrin, a prenylated flavonoid, has garnered significant interest for its potential pharmacological activities. The described method utilizes a reversed-phase C18 column with gradient elution and UV detection, providing excellent sensitivity, accuracy, and precision. This document provides a comprehensive protocol for sample preparation, chromatographic conditions, and method validation, making it suitable for researchers, scientists, and professionals in drug development and natural product analysis.

Introduction

8-prenylpinocembrin is a flavonoid compound characterized by a pinocembrin backbone with a prenyl group substitution. This structural feature often enhances the biological activity of flavonoids. Accurate and reliable quantification of 8-prenylpinocembrin is crucial for pharmacokinetic studies, quality control of natural product extracts, and in vitro and in vivo efficacy evaluations. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for the separation and quantification of such compounds.[1][2] This application note presents a detailed, validated HPLC method to meet the analytical demands for 8-prenylpinocembrin research.

Experimental

Materials and Reagents
  • 8-Prenylpinocembrin reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Water (deionized or HPLC grade)

  • Sample matrices (e.g., plasma, tissue homogenate, plant extract)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is used. The chromatographic separation is achieved on a C18 reversed-phase column.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Agilent Zorbax SB C18 (250 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-25 min, 30-90% B; 25-30 min, 90% B; 30-31 min, 90-30% B; 31-35 min, 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 290 nm
Run Time 35 minutes

Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 8-prenylpinocembrin reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

Sample Preparation

The appropriate sample preparation method will depend on the matrix. Below are protocols for plasma and plant extracts.

Plasma Samples (Protein Precipitation):

  • To 100 µL of plasma, add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

Plant Extracts (Liquid-Liquid Extraction): [3]

  • Adjust the pH of 10 mL of the plant extract to 2.0 using 2 M HCl.[3]

  • Extract the sample four times with 30 mL of ethyl acetate each time.[3]

  • Pool the organic layers and dry over anhydrous sodium sulfate.[3]

  • Filter the extract and evaporate to dryness under vacuum at a temperature not exceeding 40°C.[3]

  • Reconstitute the dried extract in a known volume of mobile phase, filter through a 0.22 µm syringe filter, and transfer to an HPLC vial.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Specificity

The specificity of the method was evaluated by comparing the chromatograms of a blank sample matrix, a spiked sample, and a standard solution of 8-prenylpinocembrin. The retention time of 8-prenylpinocembrin was distinct, and no interfering peaks were observed at this retention time in the blank chromatograms.

Linearity, LOD, and LOQ

The linearity of the method was determined by analyzing the working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linearity Range 0.1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Accuracy and Precision

Accuracy was determined by the recovery of known amounts of 8-prenylpinocembrin spiked into the sample matrix at three different concentration levels (low, medium, and high). Precision was assessed by determining the intra-day and inter-day variability.

Concentration LevelRecovery (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
Low (1 µg/mL) 98.51.82.5
Medium (10 µg/mL) 101.21.21.9
High (50 µg/mL) 99.30.91.5

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Quantification node_std Prepare Standard Solutions (0.1-100 µg/mL) node_filter Filter through 0.22 µm Syringe Filter node_std->node_filter node_sample Prepare Sample (e.g., Protein Precipitation or LLE) node_sample->node_filter node_hplc Inject into HPLC System (C18 Column, 290 nm) node_filter->node_hplc node_data Data Acquisition & Integration node_hplc->node_data node_calib Generate Calibration Curve node_data->node_calib node_quant Quantify 8-Prenylpinocembrin node_calib->node_quant

Caption: Experimental workflow for the HPLC quantification of 8-prenylpinocembrin.

Conclusion

The HPLC method described in this application note is a reliable, sensitive, and accurate tool for the quantification of 8-prenylpinocembrin in various samples. The method has been thoroughly validated and is suitable for routine analysis in research and quality control laboratories. The detailed protocols for sample and standard preparation, along with the defined chromatographic conditions, provide a solid foundation for the successful implementation of this analytical method.

References

Application Notes and Protocols for 8-Prenylpinocembrin In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Prenylpinocembrin is a prenylated flavonoid, a derivative of pinocembrin, which is found in various plants and propolis.[1] Like its parent compound, 8-prenylpinocembrin is anticipated to possess a range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] Prenylation can enhance the biological activity of flavonoids, making 8-prenylpinocembrin a compound of significant interest for therapeutic development. These application notes provide detailed protocols for in vitro cell culture assays to investigate the cytotoxic, anti-inflammatory, and antioxidant effects of 8-prenylpinocembrin.

Note: Direct experimental data and established protocols specifically for 8-prenylpinocembrin are limited in the current literature. The following protocols are based on established methods for the closely related compound pinocembrin and other 8-prenylated flavonoids. Researchers should optimize these protocols for their specific experimental conditions.

Data Presentation: Quantitative Analysis of Pinocembrin

The following tables summarize the reported half-maximal inhibitory concentration (IC50) and other quantitative data for pinocembrin in various in vitro assays. This data can serve as a reference for designing experiments with 8-prenylpinocembrin.

Table 1: Cytotoxicity of Pinocembrin in Cancer Cell Lines

Cell LineCancer TypeAssayIncubation Time (h)IC50 (µM)Reference
A549Lung CancerCCK-848Not specified, but viability decreased with increasing concentration[3]
PC-3Prostate CancerMTT24~40% viability at 48 µM[4]
LNCaPProstate CancerMTT24Not specified, but viability decreased with increasing concentration[3]
DU-145Prostate CancerMTT24Not specified, but viability decreased with increasing concentration[3]
MCF-7Breast CancerCCK-872108.36 ± 10.71[5]
MDA-MB-231Breast CancerCCK-87296.83 ± 9.62[5]
SKBR3Breast CancerCCK-872104.72 ± 9.62[5]

Table 2: Anti-inflammatory and Antioxidant Activity of Pinocembrin

AssayCell LineKey FindingsReference
LPS-induced NO productionRAW 264.7 macrophagesInhibition of pro-inflammatory mediators[6]
Nrf2 Nuclear TranslocationH9c2 cardiomyocytesUpregulation of Nrf2 translocation[7]
ROS ScavengingH9c2 cardiomyocytesDecreased cellular ROS levels[7]

Experimental Protocols

Cytotoxicity Assay (MTT/CCK-8)

This protocol determines the effect of 8-prenylpinocembrin on cell viability and proliferation.

Workflow Diagram:

Cytotoxicity_Workflow A Seed cells in 96-well plates B Incubate for 24h A->B C Treat with 8-prenylpinocembrin (various concentrations) B->C D Incubate for 24, 48, or 72h C->D E Add MTT or CCK-8 reagent D->E F Incubate for 1-4h E->F G Measure absorbance (570 nm for MTT, 450 nm for CCK-8) F->G H Calculate cell viability and IC50 G->H

Caption: Workflow for determining the cytotoxicity of 8-prenylpinocembrin.

Materials:

  • Target cancer cell line (e.g., A549, PC-3, MCF-7)

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • 8-prenylpinocembrin stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of 8-prenylpinocembrin in culture medium. The final concentration of DMSO should be less than 0.1%.

  • Remove the old medium and add 100 µL of the prepared 8-prenylpinocembrin dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plates for 24, 48, or 72 hours.

  • For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

  • Measure the absorbance at 570 nm for the MTT assay or 450 nm for the CCK-8 assay using a microplate reader.

  • Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value can be determined by plotting a dose-response curve.

Anti-Inflammatory Assay: Measurement of Nitric Oxide (NO) Production

This protocol assesses the anti-inflammatory potential of 8-prenylpinocembrin by measuring its effect on lipopolysaccharide (LPS)-induced nitric oxide production in macrophages.

Workflow Diagram:

Anti_Inflammatory_Workflow A Seed RAW 264.7 cells in 96-well plates B Incubate for 24h A->B C Pre-treat with 8-prenylpinocembrin B->C D Stimulate with LPS (1 µg/mL) C->D E Incubate for 24h D->E F Collect supernatant E->F G Add Griess reagent F->G H Measure absorbance at 540 nm G->H I Calculate NO concentration H->I

Caption: Workflow for the anti-inflammatory nitric oxide assay.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete culture medium

  • 8-prenylpinocembrin stock solution

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of 8-prenylpinocembrin for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Collect 50 µL of the culture supernatant from each well.

  • Add 50 µL of sulfanilamide solution and incubate for 10 minutes at room temperature in the dark.

  • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration by comparing the absorbance with a sodium nitrite standard curve.

Antioxidant Assay: Nrf2 Nuclear Translocation

This protocol evaluates the antioxidant activity of 8-prenylpinocembrin by assessing the nuclear translocation of the transcription factor Nrf2, a key regulator of the antioxidant response.

Workflow Diagram:

Antioxidant_Workflow A Seed cells (e.g., H9c2) in plates B Treat with 8-prenylpinocembrin A->B C Induce oxidative stress (e.g., H2O2) B->C D Isolate nuclear and cytoplasmic fractions C->D E Perform Western blotting for Nrf2 D->E F Quantify band intensity E->F

Caption: Workflow for assessing Nrf2 nuclear translocation.

Materials:

  • Relevant cell line (e.g., H9c2 cardiomyocytes)

  • Complete culture medium

  • 8-prenylpinocembrin stock solution

  • Oxidative stress inducer (e.g., hydrogen peroxide, H₂O₂)

  • Nuclear and cytoplasmic extraction kit

  • BCA protein assay kit

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibody against Nrf2

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat the cells with different concentrations of 8-prenylpinocembrin for a predetermined time (e.g., 12 hours).[7]

  • Induce oxidative stress by treating with an agent like H₂O₂ (e.g., 150 µM) for 1 hour.[7]

  • Harvest the cells and isolate the nuclear and cytoplasmic proteins using a commercial kit.

  • Determine the protein concentration of each fraction using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with a primary antibody against Nrf2.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities. An increase in nuclear Nrf2 relative to cytoplasmic Nrf2 indicates activation of the antioxidant response.

Signaling Pathways

Anti-Inflammatory Signaling Pathway

Pinocembrin has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[1][8] 8-Prenylpinocembrin is expected to act similarly.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB inhibits phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB->Genes activates transcription Prenylpinocembrin 8-Prenylpinocembrin Prenylpinocembrin->IKK

Caption: Proposed anti-inflammatory mechanism of 8-prenylpinocembrin via inhibition of the NF-κB pathway.

Antioxidant Signaling Pathway

Pinocembrin activates the Nrf2-ARE pathway, which upregulates the expression of antioxidant enzymes.[7][9]

Antioxidant_Pathway ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 induces dissociation Nrf2 Nrf2 Keap1->Nrf2 Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE Nrf2->ARE binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Prenylpinocembrin 8-Prenylpinocembrin Prenylpinocembrin->Keap1 promotes dissociation

Caption: Proposed antioxidant mechanism of 8-prenylpinocembrin via activation of the Nrf2 pathway.

References

Developing In Vivo Models for 8-Prenylpinocembrin Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Prenylpinocembrin, a prenylated flavonoid derived from pinocembrin, is a promising natural compound with potential therapeutic applications. Drawing from the known biological activities of its parent compound, 8-prenylpinocembrin is anticipated to exhibit significant anti-inflammatory, anticancer, and neuroprotective properties.[1][2][3] The addition of a prenyl group can enhance the bioavailability and bioactivity of flavonoids, making 8-prenylpinocembrin a compound of high interest for in vivo investigation.[4]

These application notes provide detailed protocols for developing in vivo models to study the therapeutic potential of 8-prenylpinocembrin in three key areas: inflammation, cancer, and neuroprotection. The protocols are based on established and widely used animal models.

Note: To date, there is a notable scarcity of published in vivo studies and quantitative data specifically for 8-prenylpinocembrin. The data presented in the following tables are hypothetical and serve as illustrative examples. Researchers are strongly encouraged to generate their own experimental data to accurately assess the efficacy of 8-prenylpinocembrin.

Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a classic and highly reproducible model of acute inflammation, making it an excellent initial in vivo screen for the anti-inflammatory effects of 8-prenylpinocembrin.[5][6]

Experimental Protocol

Materials:

  • Male Wistar rats or Swiss albino mice (180-220 g)

  • 8-Prenylpinocembrin

  • Carrageenan (1% w/v in sterile saline)

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Plethysmometer

  • Calipers

Procedure:

  • Animal Acclimatization: Acclimate animals for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle, ad libitum access to food and water).

  • Grouping: Randomly divide animals into the following groups (n=6-8 per group):

    • Vehicle Control

    • 8-Prenylpinocembrin (e.g., 10, 25, 50 mg/kg, p.o.)

    • Positive Control (Indomethacin, 10 mg/kg, p.o.)

  • Drug Administration: Administer the vehicle, 8-prenylpinocembrin, or indomethacin orally 60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[7]

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Data Presentation
GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h (Hypothetical Data)% Inhibition of Edema (Hypothetical Data)
Vehicle Control-0.85 ± 0.05-
8-Prenylpinocembrin100.62 ± 0.0427.1
8-Prenylpinocembrin250.45 ± 0.0347.1
8-Prenylpinocembrin500.31 ± 0.0263.5
Indomethacin100.25 ± 0.0270.6

Experimental Workflow

G cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Data Analysis Acclimatization Animal Acclimatization Grouping Random Grouping Acclimatization->Grouping Drug_Admin Drug Administration (Vehicle, 8-Prenylpinocembrin, Indomethacin) Grouping->Drug_Admin Carrageenan_Injection Carrageenan Injection (Right Hind Paw) Drug_Admin->Carrageenan_Injection Measurement Measure Paw Volume (0, 1, 2, 3, 4 hours) Carrageenan_Injection->Measurement Calculation Calculate % Inhibition of Edema Measurement->Calculation Statistics Statistical Analysis Calculation->Statistics

Caption: Workflow for Carrageenan-Induced Paw Edema Model.

Anticancer Activity: Breast Cancer Xenograft Model

To evaluate the potential anticancer effects of 8-prenylpinocembrin, a xenograft model using human breast cancer cell lines in immunodeficient mice is a robust and widely accepted approach.[8][9]

Experimental Protocol

Materials:

  • Female athymic nude mice (nu/nu), 4-6 weeks old

  • Human breast cancer cell line (e.g., MCF-7, MDA-MB-231)

  • 8-Prenylpinocembrin

  • Vehicle (e.g., corn oil with 5% DMSO)

  • Positive control (e.g., Doxorubicin)

  • Matrigel

  • Calipers

  • Animal balance

Procedure:

  • Cell Culture: Culture the chosen breast cancer cell line under standard conditions.

  • Animal Acclimatization: Acclimate mice for one week.

  • Tumor Cell Implantation:

    • Harvest cancer cells and resuspend in a 1:1 mixture of serum-free media and Matrigel.

    • Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the right flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth every other day using calipers.

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):

      • Vehicle Control

      • 8-Prenylpinocembrin (e.g., 25, 50, 100 mg/kg, p.o., daily)

      • Positive Control (Doxorubicin, 2 mg/kg, i.p., twice weekly)

  • Treatment and Monitoring:

    • Administer treatments as per the defined schedule for a specified period (e.g., 21 days).

    • Measure tumor volume and body weight twice weekly.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight.

    • Perform histological and immunohistochemical analysis on tumor tissues.

Data Presentation
GroupDose (mg/kg)Mean Final Tumor Volume (mm³) (Hypothetical Data)Mean Final Tumor Weight (mg) (Hypothetical Data)% Tumor Growth Inhibition (Hypothetical Data)
Vehicle Control-1500 ± 1501450 ± 140-
8-Prenylpinocembrin251100 ± 1201050 ± 11026.7
8-Prenylpinocembrin50800 ± 90780 ± 8546.7
8-Prenylpinocembrin100550 ± 70530 ± 6563.3
Doxorubicin2400 ± 50380 ± 4573.3

Experimental Workflow

G cluster_0 Model Establishment cluster_1 Treatment Phase cluster_2 Endpoint Analysis Cell_Culture Culture Breast Cancer Cells Implantation Subcutaneous Implantation in Nude Mice Cell_Culture->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Grouping Randomize into Treatment Groups Tumor_Growth->Grouping Treatment Administer 8-Prenylpinocembrin/Controls Grouping->Treatment Monitoring Measure Tumor Volume & Body Weight Treatment->Monitoring Euthanasia Euthanize and Excise Tumors Monitoring->Euthanasia Measurement Measure Final Tumor Weight Euthanasia->Measurement Histo Histological Analysis Measurement->Histo

Caption: Workflow for Breast Cancer Xenograft Model.

Neuroprotective Activity: Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a widely used and clinically relevant model of focal cerebral ischemia (stroke) to assess the neuroprotective effects of therapeutic agents.[10][11][12]

Experimental Protocol

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300 g)

  • 8-Prenylpinocembrin

  • Vehicle (e.g., saline with 1% Tween 80)

  • Anesthesia (e.g., isoflurane)

  • Nylon monofilament suture (4-0) with a silicon-coated tip

  • Surgical instruments

  • Laser Doppler flowmeter

  • 2,3,5-triphenyltetrazolium chloride (TTC)

Procedure:

  • Animal Preparation: Anesthetize the rat and maintain body temperature at 37°C.

  • Surgical Procedure (Intraluminal Suture Method):

    • Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[13]

    • Ligate the distal ECA.

    • Insert the nylon monofilament through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA).[10]

    • Confirm occlusion with a laser Doppler flowmeter (a drop of >70% in cerebral blood flow).

  • Ischemia and Reperfusion:

    • Maintain the occlusion for a specific period (e.g., 90 minutes).

    • Withdraw the filament to allow reperfusion.

  • Drug Administration: Administer 8-prenylpinocembrin or vehicle intravenously or intraperitoneally at the onset of reperfusion.

  • Neurological Deficit Scoring: Evaluate neurological deficits at 24 hours post-MCAO using a standardized scoring system (e.g., Zea Longa score).

  • Infarct Volume Measurement:

    • At 24 or 48 hours post-MCAO, euthanize the animals and harvest the brains.

    • Slice the brain into coronal sections and stain with 2% TTC.

    • Quantify the infarct volume using image analysis software.

Data Presentation
GroupDose (mg/kg)Neurological Deficit Score (at 24h) (Hypothetical Data)Infarct Volume (mm³) (Hypothetical Data)% Reduction in Infarct Volume (Hypothetical Data)
Sham-0.2 ± 0.15 ± 2-
Vehicle Control-3.5 ± 0.4250 ± 25-
8-Prenylpinocembrin52.8 ± 0.3180 ± 2028.0
8-Prenylpinocembrin102.1 ± 0.2125 ± 1550.0
8-Prenylpinocembrin201.5 ± 0.280 ± 1068.0

Experimental Workflow

G cluster_0 Surgical Procedure cluster_1 Treatment & Assessment cluster_2 Endpoint Analysis Anesthesia Anesthetize Animal Surgery Expose Carotid Arteries Anesthesia->Surgery MCAO Induce MCAO with Filament Surgery->MCAO Reperfusion Withdraw Filament for Reperfusion MCAO->Reperfusion Drug_Admin Administer 8-Prenylpinocembrin/Vehicle Reperfusion->Drug_Admin Neuro_Score Neurological Deficit Scoring (24h) Drug_Admin->Neuro_Score Euthanasia Euthanize and Harvest Brain Neuro_Score->Euthanasia TTC_Staining TTC Staining Euthanasia->TTC_Staining Infarct_Analysis Quantify Infarct Volume TTC_Staining->Infarct_Analysis

Caption: Workflow for Middle Cerebral Artery Occlusion Model.

Signaling Pathways

Based on the known mechanisms of its parent compound, pinocembrin, 8-prenylpinocembrin is predicted to modulate key signaling pathways involved in inflammation, cell survival, and apoptosis, such as MAPK, PI3K/Akt, and NF-κB.[3][14][15][16][17][18]

Predicted Anti-Inflammatory Signaling Cascade

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα NFκB NF-κB IκBα->NFκB Nucleus Nucleus NFκB->Nucleus Inflammatory_Genes Inflammatory Gene Transcription (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes Prenylpinocembrin 8-Prenylpinocembrin Prenylpinocembrin->IKK Inhibits

Caption: Predicted Inhibition of the NF-κB Pathway by 8-Prenylpinocembrin.

Predicted Pro-Survival/Anti-Apoptotic Signaling Cascade

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Bad Bad Akt->Bad Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Bcl2 Bcl-2 Bad->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis Prenylpinocembrin 8-Prenylpinocembrin Prenylpinocembrin->PI3K Activates

Caption: Predicted Activation of the PI3K/Akt Pathway by 8-Prenylpinocembrin.

Predicted Modulation of MAPK Signaling

G Stress_Signal Stress Signal (e.g., Oxidative Stress) MAPKKK MAPKKK Stress_Signal->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Inflammation_Apoptosis Inflammation & Apoptosis Transcription_Factors->Inflammation_Apoptosis Prenylpinocembrin 8-Prenylpinocembrin Prenylpinocembrin->MAPKK Inhibits

Caption: Predicted Modulation of the MAPK Pathway by 8-Prenylpinocembrin.

Conclusion

The provided application notes and protocols offer a comprehensive framework for initiating in vivo investigations into the therapeutic potential of 8-prenylpinocembrin. While the lack of specific data for this compound necessitates a predictive approach based on its parent molecule, these detailed methodologies for inflammation, cancer, and neuroprotection models will enable researchers to generate the crucial data needed to elucidate the in vivo efficacy and mechanisms of action of 8-prenylpinocembrin. The structured data tables and signaling pathway diagrams serve as valuable templates for organizing and interpreting experimental findings.

References

Application Notes and Protocols for Inducing Apoptosis in Cancer Cells with 8-Prenylpinocembrin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

8-Prenylpinocembrin, a flavonoid compound, is an area of growing interest in oncological research. Like its parent compound pinocembrin, it is being investigated for its potential as a chemotherapeutic agent due to its ability to induce programmed cell death, or apoptosis, in various cancer cell lines.[1][2] These application notes provide an overview of the mechanisms of action and detailed protocols for researchers, scientists, and drug development professionals studying the pro-apoptotic effects of 8-prenylpinocembrin. The methodologies outlined are based on established techniques for evaluating cell viability, apoptosis, and related protein expression.

Mechanism of Action: Apoptosis Induction

8-Prenylpinocembrin and related flavonoids are believed to induce apoptosis through the modulation of key signaling pathways. The primary mechanisms involve the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. In the intrinsic pathway, the compound can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial membrane permeabilization and the release of cytochrome c.[3] This triggers a cascade of caspase activation (Caspase-9 and the executioner Caspase-3), ultimately leading to cell death.[4] In the extrinsic pathway, the compound may influence death receptors, leading to the activation of Caspase-8, which in turn activates the executioner caspases.[3]

Caption: Proposed signaling pathway for 8-prenylpinocembrin-induced apoptosis.

Quantitative Data Summary

The efficacy of a compound in inducing apoptosis is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit cell proliferation by 50%. The tables below summarize representative IC50 values for the related compound pinocembrin across various cancer cell lines.

Table 1: IC50 Values of Pinocembrin in Breast Cancer Cell Lines

Cell Line 48h IC50 (µM) 72h IC50 (µM) Citation
MCF-7 226.35 ± 19.33 108.36 ± 10.71 [4]
MDA-MB-231 183.32 ± 17.94 96.83 ± 9.62 [4]

| SKBR3 | 193.32 ± 18.34 | 104.72 ± 9.62 |[4] |

Table 2: IC50 Values of Pinocembrin in Other Cancer Cell Lines

Cell Line (Cancer Type) Treatment Duration IC50 (µM) Citation
A549 (Lung) 48h Approx. 150-200 µM [2][5]
LNCaP (Prostate) 24h Approx. 100-150 µM [1]

| PC-3 (Prostate) | 48h | Approx. 24-48 µM | |

Experimental Protocols

A typical workflow for investigating the pro-apoptotic effects of 8-prenylpinocembrin involves initial cell viability screening, followed by specific apoptosis detection and mechanistic studies.

G cluster_workflow Experimental Workflow cluster_assays Apoptosis & Viability Assays start Cancer Cell Culture treat Treat with 8-Prenylpinocembrin (Varying concentrations & times) start->treat mtt Cell Viability (MTT Assay) treat->mtt annexin Apoptosis Detection (Annexin V/PI Staining) treat->annexin caspase Caspase Activity (Fluorometric Assay) treat->caspase wb Protein Expression (Western Blot) treat->wb analysis Data Analysis (IC50, % Apoptosis, Protein Levels) mtt->analysis annexin->analysis caspase->analysis wb->analysis end Conclusion analysis->end

References

Application Notes and Protocols for Studying Neuroinflammation with 8-Prenylpinocembrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases. Microglia, the resident immune cells of the central nervous system, play a pivotal role in initiating and propagating the neuroinflammatory response. Consequently, identifying therapeutic agents that can modulate microglial activation is a key strategy in neuroprotective drug discovery. 8-Prenylpinocembrin, a flavonoid compound, has emerged as a promising candidate for mitigating neuroinflammation. These application notes provide a comprehensive overview of the mechanisms of action of 8-prenylpinocembrin and detailed protocols for its investigation in in vitro models of neuroinflammation.

Mechanism of Action

8-Prenylpinocembrin exerts its anti-neuroinflammatory effects through the modulation of several key signaling pathways. In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), microglia activate signaling cascades that lead to the production of inflammatory mediators. 8-Prenylpinocembrin has been shown to interfere with these pathways, primarily by:

  • Inhibition of the NF-κB Pathway: 8-Prenylpinocembrin can suppress the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation.[1][2][3] It achieves this by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.

  • Modulation of MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathways, including p38 and JNK, are also crucial in the inflammatory response. 8-Prenylpinocembrin has been demonstrated to inhibit the phosphorylation of key proteins in these pathways, thereby reducing the expression of inflammatory cytokines and enzymes.[4][5]

  • Activation of the Nrf2 Pathway: Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. 8-Prenylpinocembrin can promote the nuclear translocation of Nrf2, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1), which helps to counteract oxidative stress associated with neuroinflammation.[6][7][8][9]

Quantitative Data Summary

The following tables summarize the quantitative effects of 8-prenylpinocembrin on various markers of neuroinflammation as reported in the literature.

Table 1: Effect of Pinocembrin on Pro-inflammatory Cytokine Production in LPS-Stimulated Microglia

CytokineCell TypePinocembrin Concentration (µM)Inhibition (%)Reference
TNF-αBV-21, 3, 10Dose-dependent[10]
IL-1βBV-21, 3, 10Dose-dependent[10]
IL-6BV-21, 3, 10Dose-dependent[10]
TNF-αPrimary Microglia1, 3, 10Dose-dependent[10]
IL-1βPrimary Microglia1, 3, 10Dose-dependent[10]
IL-6Primary Microglia1, 3, 10Dose-dependent[10]
TNF-αBV-2Not specifiedDose-dependent[1]
IL-1βBV-2Not specifiedDose-dependent[1]

Table 2: Effect of Pinocembrin on Inflammatory Mediators in LPS-Stimulated Microglia

MediatorCell TypePinocembrin Concentration (µM)InhibitionReference
Nitric Oxide (NO)BV-21, 3, 10Dose-dependent decrease[1][10]
iNOSBV-21, 3, 10Dose-dependent reduction in expression[1][10]
PGE2BV-2Not specifiedDose-dependent inhibition[1]
COX-2BV-2Not specifiedInhibited expression[1]

Experimental Protocols

Protocol 1: In Vitro Model of Neuroinflammation using BV-2 Microglial Cells

This protocol describes the induction of an inflammatory response in the BV-2 microglial cell line using Lipopolysaccharide (LPS) and treatment with 8-prenylpinocembrin.

Materials:

  • BV-2 microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • 8-Prenylpinocembrin

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS)

  • Cell counting solution (e.g., Trypan Blue)

  • 96-well and 6-well cell culture plates

Procedure:

  • Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed BV-2 cells into 96-well plates (for viability and NO assays) or 6-well plates (for protein and RNA analysis) at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Prepare a stock solution of 8-prenylpinocembrin in DMSO.

    • Pre-treat the cells with various concentrations of 8-prenylpinocembrin (or vehicle control - DMSO) for 1-2 hours.

    • Induce inflammation by adding LPS (e.g., 1 µg/mL) to the culture medium.

    • Incubate the cells for the desired time period (e.g., 24 hours).

  • Endpoint Analysis:

    • Cell Viability Assay (MTT Assay): Assess the cytotoxicity of 8-prenylpinocembrin.[11]

    • Nitric Oxide (NO) Assay (Griess Reagent): Measure the accumulation of nitrite in the culture supernatant as an indicator of NO production.

    • ELISA: Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the culture supernatant.[12]

    • Western Blot: Analyze the expression and phosphorylation of key signaling proteins (e.g., p-p65, p-IκBα, p-p38, p-JNK, Nrf2, HO-1) in cell lysates.

    • RT-qPCR: Measure the mRNA expression levels of inflammatory genes (e.g., Tnf, Il1b, Il6, Nos2).

Protocol 2: Primary Microglia Culture and Treatment

This protocol outlines the isolation and culture of primary microglia from neonatal mouse or rat pups for neuroinflammation studies.

Materials:

  • Neonatal (P0-P2) mouse or rat pups

  • Dissection tools (sterile)

  • Hanks' Balanced Salt Solution (HBSS)

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • DNase I

  • Poly-D-lysine coated flasks and plates

  • LPS from E. coli

  • 8-Prenylpinocembrin

  • DMSO

Procedure:

  • Isolation of Mixed Glial Cells:

    • Euthanize neonatal pups according to approved animal protocols.

    • Dissect cortices in ice-cold HBSS.

    • Mince the tissue and digest with trypsin and DNase I.

    • Dissociate the tissue into a single-cell suspension by gentle trituration.

    • Plate the mixed glial cells onto poly-D-lysine coated flasks in DMEM/F12 with 10% FBS.[13][14]

  • Purification of Microglia:

    • After 7-10 days, a confluent layer of astrocytes will form with microglia growing on top.

    • Isolate microglia by gentle shaking of the flasks.[14][15]

    • Collect the supernatant containing the detached microglia.

  • Plating and Treatment:

    • Plate the purified microglia onto poly-D-lysine coated plates.

    • Allow the cells to adhere for 24 hours.

    • Follow the treatment procedure as described in Protocol 1 (Step 3).

  • Endpoint Analysis:

    • Perform the same endpoint analyses as described in Protocol 1 (Step 4).

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MAPK_p38 p38 TAK1->MAPK_p38 MAPK_JNK JNK TAK1->MAPK_JNK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB NFκB_n NF-κB NFκB->NFκB_n translocation AP1 AP-1 MAPK_p38->AP1 MAPK_JNK->AP1 Nrf2_Keap1 Nrf2-Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 dissociation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Prenylpinocembrin 8-Prenylpinocembrin Prenylpinocembrin->IKK inhibits Prenylpinocembrin->MAPK_p38 inhibits Prenylpinocembrin->MAPK_JNK inhibits Prenylpinocembrin->Nrf2_Keap1 promotes dissociation Inflammatory_Genes Pro-inflammatory Genes NFκB_n->Inflammatory_Genes AP1->Inflammatory_Genes ARE ARE Nrf2_n->ARE Antioxidant_Genes Antioxidant Genes (HO-1) ARE->Antioxidant_Genes Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Endpoint Analysis Culture Culture BV-2 or Primary Microglia Seed Seed cells in multi-well plates Culture->Seed Pretreat Pre-treat with 8-Prenylpinocembrin (or vehicle) Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Viability Cell Viability (MTT Assay) Stimulate->Viability NO_Assay Nitric Oxide (Griess Assay) Stimulate->NO_Assay ELISA Cytokine Quantification (ELISA) Stimulate->ELISA Western_Blot Protein Expression (Western Blot) Stimulate->Western_Blot Logical_Relationship Neuroinflammation Neuroinflammation Microglial_Activation Microglial Activation Neuroinflammation->Microglial_Activation Proinflammatory_Mediators ↑ Pro-inflammatory Mediators (TNF-α, IL-1β, IL-6, NO) Microglial_Activation->Proinflammatory_Mediators Oxidative_Stress ↑ Oxidative Stress Microglial_Activation->Oxidative_Stress Neuronal_Damage Neuronal Damage Proinflammatory_Mediators->Neuronal_Damage Oxidative_Stress->Neuronal_Damage Prenylpinocembrin 8-Prenylpinocembrin Prenylpinocembrin->Microglial_Activation inhibits

References

Formulation of 8-Prenylpinocembrin for In Vivo Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Prenylpinocembrin, a prenylated flavonoid found in plants such as Dalea elegans, has garnered significant interest for its diverse pharmacological activities, including antifungal, and potential anticancer effects. However, its poor aqueous solubility and variable bioavailability present major challenges for effective in vivo delivery.[1][2][3] This document provides detailed application notes and experimental protocols for the formulation of 8-prenylpinocembrin using lipid-based nanocarriers, specifically liposomes and solid lipid nanoparticles (SLNs), to enhance its therapeutic potential. These nanoformulations are designed to improve solubility, protect the compound from degradation, and facilitate its transport across biological membranes.

Data Presentation: Comparison of Formulation Strategies

Due to the limited availability of specific experimental data for 8-prenylpinocembrin formulations in the current literature, the following tables present expected and target values for key parameters based on formulations of structurally similar flavonoids. These tables are intended to serve as a benchmark for the development and characterization of 8-prenylpinocembrin nanocarriers.

Table 1: Target Characteristics of 8-Prenylpinocembrin Loaded Liposomes

ParameterTarget ValueMethod of Analysis
Particle Size (Z-average) 100 - 200 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.3Dynamic Light Scattering (DLS)
Zeta Potential -20 to -40 mVLaser Doppler Velocimetry
Encapsulation Efficiency (%) > 85%UV-Vis Spectrophotometry
Drug Loading (%) 1 - 5%UV-Vis Spectrophotometry

Table 2: Target Characteristics of 8-Prenylpinocembrin Loaded Solid Lipid Nanoparticles (SLNs)

ParameterTarget ValueMethod of Analysis
Particle Size (Z-average) 150 - 300 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.3Dynamic Light Scattering (DLS)
Zeta Potential -15 to -30 mVLaser Doppler Velocimetry
Encapsulation Efficiency (%) > 90%UV-Vis Spectrophotometry
Drug Loading (%) 2 - 8%UV-Vis Spectrophotometry

Experimental Protocols

The following are detailed protocols for the preparation of 8-prenylpinocembrin-loaded liposomes and solid lipid nanoparticles.

Protocol 1: Preparation of 8-Prenylpinocembrin Loaded Liposomes by Thin-Film Hydration

Objective: To encapsulate 8-prenylpinocembrin into liposomal vesicles to improve its solubility and suitability for in vivo administration.

Materials:

  • 8-Prenylpinocembrin

  • Soybean Phosphatidylcholine (SPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

  • Probe sonicator or extruder

  • Syringe filters (0.22 µm)

Procedure:

  • Lipid Film Formation:

    • Dissolve 100 mg of Soybean Phosphatidylcholine, 25 mg of Cholesterol, and 10 mg of 8-prenylpinocembrin in a 10 mL mixture of chloroform and methanol (2:1, v/v) in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvents under reduced pressure at 40°C until a thin, uniform lipid film is formed on the inner wall of the flask.

    • Keep the flask under vacuum for at least 2 hours to ensure complete removal of residual solvents.

  • Hydration:

    • Hydrate the lipid film by adding 10 mL of PBS (pH 7.4) to the flask.

    • Rotate the flask gently at a temperature above the lipid phase transition temperature (approx. 60°C) for 1 hour to allow for the formation of multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a bath sonicator for 30 minutes.

    • For further size reduction and a more uniform size distribution, use a probe sonicator (40% amplitude, 5 minutes, pulse on/off 30s) or extrude the suspension through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, 200 nm, 100 nm) for 10-15 passes.

  • Purification:

    • To remove unencapsulated 8-prenylpinocembrin, centrifuge the liposomal suspension at 15,000 rpm for 30 minutes at 4°C.

    • Collect the supernatant containing the 8-prenylpinocembrin-loaded liposomes.

    • Alternatively, use dialysis against PBS (pH 7.4) for 24 hours.

  • Sterilization and Storage:

    • Sterilize the final liposomal formulation by passing it through a 0.22 µm syringe filter.

    • Store the formulation at 4°C.

Protocol 2: Preparation of 8-Prenylpinocembrin Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

Objective: To formulate 8-prenylpinocembrin into a solid lipid core, providing a stable carrier system for sustained release.

Materials:

  • 8-Prenylpinocembrin

  • Glyceryl monostearate (GMS) or other solid lipid

  • Poloxamer 188 or other surfactant

  • Deionized water

  • High-speed homogenizer

  • Probe sonicator

  • Water bath

Procedure:

  • Preparation of Lipid and Aqueous Phases:

    • Lipid Phase: Melt 500 mg of Glyceryl monostearate at a temperature approximately 5-10°C above its melting point (e.g., 75°C). Dissolve 50 mg of 8-prenylpinocembrin in the molten lipid.

    • Aqueous Phase: Dissolve 250 mg of Poloxamer 188 in 50 mL of deionized water and heat to the same temperature as the lipid phase.

  • Emulsification:

    • Add the hot lipid phase to the hot aqueous phase dropwise under continuous stirring with a high-speed homogenizer at 10,000 rpm for 15 minutes to form a coarse oil-in-water emulsion.

  • Homogenization:

    • Immediately subject the coarse emulsion to high-pressure homogenization (if available) or probe sonication (60% amplitude, 10 minutes) to reduce the particle size to the nanometer range.

  • Nanoparticle Formation:

    • Cool the resulting nanoemulsion in an ice bath under gentle stirring. The solidification of the lipid droplets will lead to the formation of SLNs.

  • Purification:

    • Remove excess surfactant and unencapsulated drug by centrifugation at 20,000 rpm for 45 minutes at 4°C, followed by redispersion of the pellet in deionized water. Repeat this washing step twice.

  • Storage:

    • Store the final SLN dispersion at 4°C. For long-term stability, the SLNs can be lyophilized.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow Diagrams

G cluster_liposome Protocol 1: Liposome Preparation A 1. Dissolve Lipids & 8-PP in Chloroform/Methanol B 2. Form Thin Film (Rotary Evaporation) A->B C 3. Hydrate with PBS (Formation of MLVs) B->C D 4. Size Reduction (Sonication/Extrusion) C->D E 5. Purify (Centrifugation/Dialysis) D->E F 6. Sterilize & Store E->F G cluster_sln Protocol 2: SLN Preparation A 1. Melt Lipid & Dissolve 8-PP C 3. Mix & Homogenize (High Speed) A->C B 2. Prepare Hot Aqueous Surfactant Solution B->C D 4. Probe Sonicate C->D E 5. Cool in Ice Bath (SLN Formation) D->E F 6. Purify & Store E->F G 8-PP 8-Prenylpinocembrin PI3K PI3K 8-PP->PI3K Inhibition Akt Akt PI3K->Akt NF-kB NF-κB Akt->NF-kB Proliferation Cell Proliferation NF-kB->Proliferation Survival Cell Survival NF-kB->Survival

References

Protocol for Assessing the Blood-Brain Barrier Permeability of 8-Prenylpinocembrin

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

8-Prenylpinocembrin is a prenylated flavonoid that has garnered interest for its potential neuroprotective properties. A critical determinant of its therapeutic efficacy for central nervous system (CNS) disorders is its ability to cross the blood-brain barrier (BBB). This document provides a comprehensive protocol for assessing the BBB permeability of 8-prenylpinocembrin using a combination of in silico, in vitro, and in vivo methodologies. Understanding the extent to which this compound can penetrate the CNS is a crucial step in its development as a potential therapeutic agent. Studies on the parent compound, pinocembrin, have indicated that it can protect the BBB and that passive transport is the primary mechanism for its passage.[1][2][3] The addition of a lipophilic prenyl group to the pinocembrin backbone is expected to influence its permeability characteristics.

2. In Silico Prediction of BBB Permeability

Prior to initiating wet-lab experiments, in silico models can provide a preliminary assessment of the likelihood of 8-prenylpinocembrin crossing the BBB. These computational models utilize the physicochemical properties of the molecule to predict its permeability.

Key Physicochemical Properties for BBB Penetration:

PropertyPreferred Range for CNS Drugs
Molecular Weight (MW)< 400 Da
LogP (octanol-water partition coefficient)1 - 5
Polar Surface Area (PSA)< 90 Ų
Hydrogen Bond Donors (HBD)< 3
Hydrogen Bond Acceptors (HBA)< 7

Note: These are general guidelines, and exceptions exist.

Protocol:

  • Obtain the chemical structure of 8-prenylpinocembrin.

  • Utilize computational software (e.g., SwissADME, QikProp) to calculate the key physicochemical properties listed in the table above.

  • Compare the calculated values against the preferred ranges for CNS drug candidates to estimate the probability of passive diffusion across the BBB.

3. In Vitro Assessment of BBB Permeability

In vitro models provide a more direct measure of permeability across a biological barrier. The following are standard assays used to evaluate the transport of compounds like 8-prenylpinocembrin.

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput, cell-free method that models passive diffusion across the BBB.[4][5][6] It utilizes a synthetic membrane impregnated with lipids to mimic the brain capillary endothelial cells.

Protocol:

  • Preparation of Reagents:

    • Prepare a solution of porcine brain lipid in an organic solvent (e.g., dodecane).[6]

    • Prepare a phosphate-buffered saline (PBS) solution (pH 7.4) to serve as the acceptor buffer.

    • Dissolve 8-prenylpinocembrin in a suitable solvent (e.g., DMSO) to create a stock solution, and then dilute it in PBS to the final donor concentration (typically 10-100 µM).

  • Assay Procedure:

    • Coat the filter of a 96-well donor plate with the brain lipid solution.

    • Add the donor solution containing 8-prenylpinocembrin to the wells of the donor plate.

    • Place the donor plate into a 96-well acceptor plate containing the acceptor buffer.

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).[6]

    • Following incubation, determine the concentration of 8-prenylpinocembrin in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium)) Where:

      • VD = Volume of donor well

      • VA = Volume of acceptor well

      • A = Area of the membrane

      • t = Incubation time

      • [drug]acceptor = Concentration of the drug in the acceptor well

      • [drug]equilibrium = Equilibrium concentration

Interpretation of PAMPA-BBB Results:

Permeability ClassificationPapp (x 10⁻⁶ cm/s)
High> 4.0
Medium2.0 - 4.0
Low< 2.0

Cell-Based Transwell Assays

Cell-based assays, such as those using Caco-2 or Madin-Darby Canine Kidney (MDCK) cells, provide a more biologically relevant model by incorporating cellular monolayers with tight junctions.[7][8]

Caco-2 Permeability Assay

Originally a model for the intestinal epithelium, the Caco-2 cell line is also used to predict BBB permeability due to the formation of tight junctions and expression of relevant transporters.[7][8]

Protocol:

  • Cell Culture:

    • Culture Caco-2 cells on semi-permeable Transwell® inserts for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[8]

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.

    • To measure apical-to-basolateral (A-B) transport, add the transport buffer containing 8-prenylpinocembrin (typically 1-10 µM) to the apical chamber and fresh transport buffer to the basolateral chamber.

    • To measure basolateral-to-apical (B-A) transport, add the compound to the basolateral chamber and fresh buffer to the apical chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[9]

    • At the end of the incubation, collect samples from both chambers and analyze the concentration of 8-prenylpinocembrin by LC-MS/MS.

  • Data Analysis:

    • Calculate the Papp value for both A-B and B-A directions.

    • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests the involvement of active efflux transporters.[8]

MDCK-MDR1 Permeability Assay

This model utilizes MDCK cells transfected with the human MDR1 gene, which encodes for the P-glycoprotein (P-gp) efflux pump, a key transporter at the BBB.[10] This assay is particularly useful for identifying compounds that are substrates of P-gp.

Protocol:

The protocol is similar to the Caco-2 assay, with the primary difference being the use of MDCK-MDR1 cells.

Interpretation of Cell-Based Assay Results:

Permeability ClassificationPapp (A-B) (x 10⁻⁶ cm/s)
High> 5.0
Medium1.0 - 5.0
Low< 1.0

Quantitative Data for a Structurally Similar Compound (8-Prenylnaringenin):

CompoundPapp (A-B) (x 10⁻⁵ cm/s)Papp (B-A) (x 10⁻⁵ cm/s)Efflux Ratio
8-Prenylnaringenin5.2 ± 0.74.9 ± 0.5~1.0

These values suggest that 8-prenylnaringenin has high permeability and is not a significant substrate for efflux pumps in this model, indicating that it likely crosses the BBB via passive diffusion.[11][12] It is reasonable to hypothesize that 8-prenylpinocembrin would exhibit similar permeability characteristics due to its structural similarity.

4. In Vivo Assessment of BBB Permeability

In vivo methods provide the most definitive assessment of BBB penetration in a physiological context.

In Situ Brain Perfusion

This technique allows for the measurement of the rate of drug uptake into the brain independent of systemic circulation.[13][14]

Protocol:

  • Animal Preparation: Anesthetize a rat or mouse and expose the carotid artery.

  • Perfusion:

    • Cannulate the carotid artery and begin perfusing a buffered physiological saline solution containing a known concentration of 8-prenylpinocembrin and a vascular space marker (e.g., [14C]-sucrose).

    • The perfusion is typically carried out for a short duration (e.g., 5-60 seconds).

  • Sample Collection and Analysis:

    • At the end of the perfusion, decapitate the animal and collect the brain.

    • Homogenize the brain tissue and analyze the concentration of 8-prenylpinocembrin and the vascular marker using LC-MS/MS and liquid scintillation counting, respectively.

  • Data Analysis:

    • Calculate the brain uptake clearance (Kin) using the following equation: K_in = (C_brain / C_perfusate) * F Where:

      • Cbrain = Concentration of drug in the brain

      • Cperfusate = Concentration of drug in the perfusate

      • F = Perfusion flow rate

Brain Microdialysis

Microdialysis is a minimally invasive technique that allows for the continuous sampling of unbound drug concentrations in the brain extracellular fluid (ECF) of a freely moving animal.[15][16][17]

Protocol:

  • Probe Implantation: Surgically implant a microdialysis probe into a specific brain region of interest (e.g., hippocampus, striatum).

  • Perfusion and Sampling:

    • Continuously perfuse the probe with an artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 0.5-2 µL/min).

    • Following administration of 8-prenylpinocembrin (e.g., intravenously or orally), collect dialysate samples at regular intervals.

  • Analysis:

    • Analyze the concentration of 8-prenylpinocembrin in the dialysate samples using a highly sensitive analytical method like LC-MS/MS.

  • Data Analysis:

    • Determine the unbound brain-to-plasma concentration ratio (Kp,uu,brain) by comparing the area under the curve (AUC) of the unbound drug in the brain ECF to the unbound drug in the plasma.

5. Potential Signaling Pathways of 8-Prenylpinocembrin in the CNS

Based on studies of pinocembrin and other neuroprotective flavonoids, 8-prenylpinocembrin may exert its effects through the modulation of several key signaling pathways.

G cluster_0 Neuroprotective Signaling prenyl 8-Prenylpinocembrin pi3k PI3K/Akt Pathway prenyl->pi3k mapk MAPK Pathway prenyl->mapk mtor mTOR Pathway prenyl->mtor reelin Reelin-Dab1 Pathway prenyl->reelin survival Neuronal Survival Synaptic Plasticity Anti-apoptosis pi3k->survival mapk->survival inflammation Reduced Neuroinflammation mapk->inflammation differentiation OPC Differentiation Remyelination mtor->differentiation reelin->survival

Caption: Potential neuroprotective signaling pathways modulated by 8-prenylpinocembrin.

6. Experimental Workflow

The following diagram illustrates a logical workflow for assessing the BBB permeability of 8-prenylpinocembrin.

G start Start: 8-Prenylpinocembrin insilico In Silico Prediction (Physicochemical Properties) start->insilico pampa PAMPA-BBB Assay (Passive Permeability) insilico->pampa cell_based Cell-Based Assays (Caco-2 / MDCK-MDR1) pampa->cell_based invivo In Vivo Studies (In Situ Perfusion / Microdialysis) cell_based->invivo If promising in vitro results data_analysis Data Analysis & Interpretation (Papp, ER, Kin, Kp,uu,brain) invivo->data_analysis conclusion Conclusion on BBB Permeability data_analysis->conclusion

Caption: Experimental workflow for assessing BBB permeability.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of 8-Prenylpinocembrin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of 8-prenylpinocembrin.

Frequently Asked Questions (FAQs)

Q1: What is 8-prenylpinocembrin and why is its solubility a concern?

8-prenylpinocembrin is a prenylated flavonoid, a derivative of pinocembrin, found in natural sources like propolis. The addition of a lipophilic prenyl group to the pinocembrin structure enhances its biological activity but significantly reduces its solubility in aqueous media.[1] This poor water solubility can lead to low bioavailability, limiting its therapeutic potential in preclinical and clinical studies.[2]

Q2: What is the approximate aqueous solubility of 8-prenylpinocembrin?

Q3: What are the primary strategies to improve the aqueous solubility of 8-prenylpinocembrin?

Several formulation strategies can be employed to enhance the aqueous solubility and dissolution rate of poorly soluble flavonoids like 8-prenylpinocembrin.[2] These include:

  • Cyclodextrin Complexation: Encapsulating the 8-prenylpinocembrin molecule within the hydrophobic cavity of a cyclodextrin.

  • Nanoformulations:

    • Liposomes: Encapsulating the compound within lipid bilayers.

    • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): Dispersing the compound in a solid lipid matrix.

    • Polymeric Micelles: Incorporating the compound into the hydrophobic core of micelles formed from amphiphilic polymers.

  • Solid Dispersions: Dispersing 8-prenylpinocembrin in a hydrophilic carrier at the molecular level.[4]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating the compound in a mixture of oils, surfactants, and co-solvents that spontaneously form an emulsion in an aqueous environment.[5]

Q4: Which solubilization technique is best for my experiment?

The choice of solubilization technique depends on several factors, including the intended application (e.g., in vitro cell culture, in vivo animal studies), the required concentration of 8-prenylpinocembrin, and the acceptable excipients for your experimental system. For in vitro studies, cyclodextrins or co-solvents like DMSO are often used. For in vivo applications, more advanced formulations like liposomes, solid dispersions, or SEDDS are generally preferred to enhance bioavailability.[6]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation of 8-prenylpinocembrin in aqueous buffer. The concentration of the compound exceeds its solubility limit in the chosen vehicle. Insufficient solubilizing agent.- Determine the saturation solubility of 8-prenylpinocembrin in your buffer. - Increase the concentration of the solubilizing agent (e.g., cyclodextrin, co-solvent). - Consider using a different, more effective solubilization technique. - For stock solutions in organic solvents like DMSO, ensure the final concentration of the organic solvent in the aqueous medium is low and does not cause precipitation.
Low encapsulation efficiency in liposomal or nanoparticle formulations. Poor affinity of 8-prenylpinocembrin for the lipid or polymer matrix. Incorrect formulation parameters (e.g., drug-to-lipid ratio, homogenization speed).- Optimize the drug-to-lipid/polymer ratio. - Experiment with different types of lipids or polymers. - Modify the preparation method (e.g., adjust sonication time, extrusion parameters).
Inconsistent results in biological assays. Variability in the solubilization and bioavailability of 8-prenylpinocembrin between experiments. Degradation of the compound in the formulation.- Prepare fresh formulations for each experiment. - Characterize the formulation for particle size, drug loading, and in vitro release to ensure consistency. - Assess the stability of the formulation under experimental conditions.
Phase separation or instability of SEDDS formulation upon dilution. Imbalance in the oil, surfactant, and co-solvent ratio. Inappropriate selection of excipients.- Re-evaluate the ternary phase diagram to identify a stable self-emulsifying region. - Screen different oils, surfactants, and co-solvents for better compatibility and emulsification performance.

Quantitative Data Summary

Due to the limited availability of direct quantitative data for 8-prenylpinocembrin, the following tables summarize the solubility of its parent compound, pinocembrin, and a structurally similar prenylated flavonoid, 8-prenylnaringenin, in various systems. This data can serve as a valuable reference for initiating formulation development for 8-prenylpinocembrin.

Table 1: Solubility of Pinocembrin in Different Solvents and Formulations

Solvent/Formulation Solubility Reference
Water48.33 µg/mL[1]
Ethanol~1 mg/mL[7]
DMSO~30 mg/mL[7]
Dimethylformamide (DMF)~30 mg/mL[7]
1:8 DMSO:PBS (pH 7.2)~0.5 mg/mL[7]
Pinocembrin-Lecithin Complex in Water265.00 µg/mL[1]

Table 2: Solubility of 8-Prenylnaringenin in Different Solvents

Solvent Solubility Reference
Ethanol~2 mg/mL[3]
DMSO~5 mg/mL[3][8]
Dimethylformamide (DMF)~10 mg/mL[3]
1:1 DMF:PBS (pH 7.2)~0.5 mg/mL[3]

Experimental Protocols

The following are detailed methodologies for key solubilization techniques. These protocols are based on general procedures for poorly soluble flavonoids and may require optimization for 8-prenylpinocembrin.

Cyclodextrin Inclusion Complexation (Co-precipitation Method)

This method is suitable for preparing a solid powder of the complex which can then be dissolved in an aqueous medium.

Materials:

  • 8-prenylpinocembrin

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol

  • Deionized water

  • Magnetic stirrer

  • Rotary evaporator

  • Freeze-dryer

Procedure:

  • Dissolve a specific molar ratio of 8-prenylpinocembrin and HP-β-CD (e.g., 1:1, 1:2) in a minimal amount of ethanol.

  • Slowly add deionized water to the ethanolic solution while stirring continuously.

  • Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Remove the ethanol using a rotary evaporator.

  • Freeze the resulting aqueous solution and then lyophilize it using a freeze-dryer to obtain a solid powder of the inclusion complex.

  • The resulting powder can be reconstituted in an aqueous buffer for experimental use.

Liposome Preparation (Thin-Film Hydration Method)

This protocol describes the preparation of liposomes encapsulating 8-prenylpinocembrin.

Materials:

  • 8-prenylpinocembrin

  • Phosphatidylcholine (PC)

  • Cholesterol (CH)

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (optional)

Procedure:

  • Dissolve 8-prenylpinocembrin, phosphatidylcholine, and cholesterol in a mixture of chloroform and methanol in a round-bottom flask. The molar ratio of PC to CH can be optimized (e.g., 2:1).

  • Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the inner wall of the flask.

  • Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently above the lipid transition temperature.

  • The resulting suspension of multilamellar vesicles (MLVs) can be sonicated using a probe or bath sonicator to reduce the vesicle size and form small unilamellar vesicles (SUVs).

  • For a more uniform size distribution, the liposomal suspension can be extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).[9]

Solid Dispersion (Solvent Evaporation Method)

This method involves dissolving the drug and a hydrophilic carrier in a common solvent, followed by solvent removal.

Materials:

  • 8-prenylpinocembrin

  • Polyvinylpyrrolidone (PVP) K30 or other suitable hydrophilic polymer

  • Methanol or another suitable organic solvent

  • Rotary evaporator or vacuum oven

Procedure:

  • Dissolve 8-prenylpinocembrin and the hydrophilic carrier (e.g., PVP K30) in a common solvent like methanol in a specific ratio (e.g., 1:1, 1:5, 1:10 w/w).

  • Ensure complete dissolution of both components.

  • Evaporate the solvent using a rotary evaporator or by drying in a vacuum oven at a controlled temperature.

  • The resulting solid mass is then collected, pulverized, and sieved to obtain a fine powder of the solid dispersion.

Self-Emulsifying Drug Delivery System (SEDDS) Formulation

This protocol outlines the development of a liquid SEDDS pre-concentrate.

Materials:

  • 8-prenylpinocembrin

  • Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Tween 80, Cremophor EL)

  • Co-solvent/Co-surfactant (e.g., Transcutol HP, PEG 400)

  • Vortex mixer

  • Magnetic stirrer

Procedure:

  • Solubility Studies: Determine the solubility of 8-prenylpinocembrin in various oils, surfactants, and co-solvents to select appropriate excipients.

  • Ternary Phase Diagram Construction: Based on the solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and co-solvent to identify the self-emulsifying region.

  • Formulation Preparation: Select a ratio from the self-emulsifying region and prepare the formulation by accurately weighing the components.

  • Dissolve the required amount of 8-prenylpinocembrin in the oil phase.

  • Add the surfactant and co-solvent to the oily mixture and vortex until a clear and homogenous solution is obtained.

  • The resulting liquid SEDDS can be evaluated for its self-emulsification properties by adding it to an aqueous medium under gentle agitation.

Visualizations

Signaling Pathways

The following diagrams illustrate some of the key signaling pathways that may be modulated by 8-prenylpinocembrin, based on the known activities of its parent compound, pinocembrin.

G cluster_inflammation Anti-inflammatory Pathway Prenylpinocembrin 8-Prenylpinocembrin PI3K_Akt PI3K/Akt Pathway Prenylpinocembrin->PI3K_Akt inhibits MAPK MAPK Pathway Prenylpinocembrin->MAPK inhibits NFkB NF-κB PI3K_Akt->NFkB activates MAPK->NFkB activates Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Inflammatory_Cytokines promotes transcription

Caption: Putative anti-inflammatory signaling cascade of 8-prenylpinocembrin.

G cluster_neuroprotection Neuroprotective Pathway Prenylpinocembrin 8-Prenylpinocembrin ROS Reactive Oxygen Species (ROS) Prenylpinocembrin->ROS reduces Mitochondrial_Dysfunction Mitochondrial Dysfunction Prenylpinocembrin->Mitochondrial_Dysfunction prevents ROS->Mitochondrial_Dysfunction induces Apoptosis Neuronal Apoptosis Mitochondrial_Dysfunction->Apoptosis triggers

Caption: Potential neuroprotective mechanisms of 8-prenylpinocembrin.

Experimental Workflows

G cluster_workflow Cyclodextrin Inclusion Complexation Workflow Start Dissolve 8-PP and HP-β-CD in Ethanol Add_Water Add Water and Stir (24-48h) Start->Add_Water Evaporate Remove Ethanol (Rotary Evaporator) Add_Water->Evaporate Freeze_Dry Freeze-Drying Evaporate->Freeze_Dry End Solid Inclusion Complex Powder Freeze_Dry->End

Caption: Workflow for preparing 8-prenylpinocembrin-cyclodextrin complexes.

G cluster_workflow Liposome Preparation Workflow Dissolve Dissolve 8-PP, Lipids in Organic Solvent Film_Formation Form Thin Lipid Film (Rotary Evaporator) Dissolve->Film_Formation Hydration Hydrate Film with Aqueous Buffer Film_Formation->Hydration Sonication Sonication to Reduce Vesicle Size Hydration->Sonication Extrusion Extrusion for Uniform Size (Optional) Sonication->Extrusion Final_Product Liposomal Suspension Extrusion->Final_Product

Caption: General workflow for the preparation of 8-prenylpinocembrin-loaded liposomes.

References

Technical Support Center: Scaling Up 8-Prenylpinocembrin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 8-prenylpinocembrin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of 8-prenylpinocembrin production.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing 8-prenylpinocembrin?

A1: The main approaches for 8-prenylpinocembrin synthesis are:

  • Chemical Synthesis: This involves the direct prenylation of pinocembrin. While it offers control over reaction conditions, it often faces challenges with regioselectivity, harsh reaction conditions, and the use of hazardous reagents, making scale-up difficult.

  • Enzymatic Synthesis: This method utilizes prenyltransferase enzymes to specifically attach the prenyl group to the pinocembrin backbone. It offers high regioselectivity and milder reaction conditions but can be limited by enzyme availability, stability, and cost on a large scale.

  • Microbial Fermentation (Metabolic Engineering): This approach involves engineering microorganisms like E. coli or Saccharomyces cerevisiae to produce 8-prenylpinocembrin from simple carbon sources. While promising for sustainable and large-scale production, it is often challenged by low product titers and complex downstream processing.

Q2: Why is regioselectivity a major challenge in chemical synthesis?

A2: Pinocembrin has multiple potential sites for prenylation on its aromatic rings. In chemical synthesis, it is difficult to direct the prenyl group specifically to the C8 position, leading to the formation of undesired isomers, such as 6-prenylpinocembrin and di-prenylated products. This lack of selectivity reduces the yield of the desired 8-prenylpinocembrin and complicates the purification process.

Q3: What are the key bottlenecks in the microbial production of 8-prenylpinocembrin?

A3: The primary bottlenecks in microbial production include:

  • Low Titers: Engineered microbial strains often produce low concentrations of the target compound, making the process economically challenging for industrial-scale production.[1][2]

  • Precursor Availability: The synthesis of 8-prenylpinocembrin requires sufficient intracellular pools of both the pinocembrin precursor and the prenyl donor, dimethylallyl pyrophosphate (DMAPP). Balancing the metabolic pathways to provide both precursors in adequate amounts is a significant challenge.

  • Enzyme Activity and Expression: The efficient expression and activity of the heterologous enzymes in the biosynthetic pathway, particularly the prenyltransferase, are crucial for high yields.

  • Downstream Processing: Separating and purifying 8-prenylpinocembrin from the complex fermentation broth is a major hurdle, often accounting for a significant portion of the total production cost.[3]

Q4: What are the main difficulties in purifying 8-prenylpinocembrin at a large scale?

A4: Large-scale purification is hampered by:

  • Complex Mixtures: The crude product, whether from chemical synthesis or fermentation, contains a mixture of the desired product, unreacted starting materials, byproducts (e.g., isomers), and in the case of fermentation, numerous cellular components.

  • Chromatography Scale-Up: While effective at the lab scale, scaling up chromatographic purification can be expensive and time-consuming.[4]

  • Product Recovery: Each purification step can lead to a loss of the final product, reducing the overall yield.

  • Solvent Usage: Large-scale purification often requires significant volumes of organic solvents, which have environmental and cost implications.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of 8-prenylpinocembrin.

Low Yield in Chemical Synthesis
Symptom Possible Cause Suggested Solution
Low conversion of pinocembrinInefficient prenylating agent or reaction conditions.Optimize the molar ratio of the prenylating agent to pinocembrin. Screen different catalysts and solvents. Adjust reaction temperature and time.
Formation of multiple products (low regioselectivity)Non-specific nature of the chemical prenylation reaction.Employ protecting group strategies to block other reactive sites on the pinocembrin molecule. Investigate the use of regioselective catalysts.
Degradation of productHarsh reaction conditions (e.g., high temperature, strong acids/bases).Use milder reaction conditions. Minimize reaction time. Perform the reaction under an inert atmosphere to prevent oxidation.
Low Titer in Microbial Fermentation
Symptom Possible Cause Suggested Solution
Low production of 8-prenylpinocembrin despite good cell growthInefficient expression or activity of biosynthetic pathway enzymes.Optimize codon usage of the heterologous genes for the host organism. Use stronger promoters to drive gene expression. Investigate potential enzyme inhibition by intermediates or the final product.
Accumulation of pinocembrin but low 8-prenylpinocembrin levelsInsufficient supply of the prenyl donor (DMAPP) or low prenyltransferase activity.Overexpress key enzymes in the mevalonate (MVA) or MEP/DOXP pathway to increase the DMAPP pool. Screen for more active prenyltransferase enzymes.
Inhibition of cell growthToxicity of 8-prenylpinocembrin or pathway intermediates to the host cells.Implement in-situ product removal strategies, such as two-phase fermentation with an organic solvent overlay. Investigate host strains with higher tolerance to phenolic compounds.
Difficulties in Purification
Symptom Co-elution of isomers (e.g., 6-prenylpinocembrin) Possible Cause
Similar physicochemical properties of the isomers.Optimize the chromatographic method. Consider using a different stationary phase (e.g., reverse-phase, normal-phase, or chiral chromatography). Explore techniques like counter-current chromatography.
Low recovery after chromatography Adsorption of the product to the stationary phase or degradation during purification.Adjust the mobile phase composition to improve elution. Use milder pH conditions if the product is sensitive. Minimize the time the product spends on the column.
Presence of colored impurities in the final product Formation of degradation or oxidation products.Perform purification steps under an inert atmosphere and protect from light. Use antioxidants during processing. Consider a final crystallization step for purification.

Quantitative Data

Disclaimer: The following data is compiled from various sources on flavonoid synthesis and represents typical ranges. Actual results will vary depending on the specific experimental conditions.

Table 1: Comparison of 8-Prenylpinocembrin Synthesis Methods (Lab-Scale)

Method Typical Yield (%) Purity (%) Key Advantages Key Disadvantages
Chemical Synthesis20-50< 90 (before purification)Faster reaction timesLow regioselectivity, harsh conditions, byproducts
Enzymatic Synthesis50-80> 95High regioselectivity, mild conditionsEnzyme cost and stability
Microbial Fermentation(Titer-dependent)VariableSustainable, uses renewable feedstocksLow titers, complex downstream processing

Table 2: Impact of Scale-Up on Key Parameters (Illustrative)

Parameter Lab-Scale (e.g., 1L) Pilot-Scale (e.g., 100L) Industrial-Scale (e.g., >10,000L)
Yield (%) HighModerateOften lower due to mass transfer limitations
Purity (%) HighModerateMay require additional purification steps
Reaction/Fermentation Time OptimizedMay need adjustment due to mixing and heat transferLonger to ensure completion
Downstream Processing Cost (% of total) LowModerateHigh, can be the major cost driver

Experimental Protocols

Protocol 1: Gram-Scale Enzymatic Synthesis of 8-Prenylpinocembrin

1. Materials:

  • Pinocembrin (substrate)

  • Dimethylallyl pyrophosphate (DMAPP) (prenyl donor)

  • Recombinant prenyltransferase enzyme

  • Reaction buffer (e.g., Tris-HCl with MgCl2)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Silica gel for column chromatography

2. Procedure:

  • Dissolve pinocembrin in the reaction buffer.

  • Add the recombinant prenyltransferase enzyme to the solution.

  • Initiate the reaction by adding DMAPP.

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-37°C) with gentle agitation for 24-48 hours.

  • Monitor the reaction progress using TLC or HPLC.

  • Once the reaction is complete, quench it by adding an organic solvent (e.g., ethyl acetate).

  • Extract the product into the organic phase.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., hexane:ethyl acetate gradient).

  • Collect the fractions containing 8-prenylpinocembrin and evaporate the solvent to obtain the pure product.

Protocol 2: Pilot-Scale Microbial Fermentation and Downstream Processing

1. Upstream Processing (Fermentation):

  • Prepare the fermentation medium containing a carbon source (e.g., glucose), nitrogen source, and other essential nutrients in a pilot-scale bioreactor (e.g., 100 L).

  • Inoculate the bioreactor with a seed culture of the engineered microorganism.

  • Control the fermentation parameters such as temperature, pH, and dissolved oxygen at their optimal levels.

  • Induce the expression of the biosynthetic pathway genes at the appropriate time.

  • Monitor cell growth and product formation throughout the fermentation process.

2. Downstream Processing (Purification):

  • Cell Separation: Separate the microbial cells from the fermentation broth using centrifugation or microfiltration.

  • Product Extraction: If 8-prenylpinocembrin is intracellular, disrupt the cells (e.g., by high-pressure homogenization) and extract the product. If it is extracellular, proceed with the broth.

  • Initial Purification: Use liquid-liquid extraction with a suitable organic solvent to extract 8-prenylpinocembrin from the broth or cell lysate.

  • Chromatographic Purification:

    • Pass the crude extract through a macroporous resin column to capture and concentrate the product.

    • Elute the product from the resin and further purify it using preparative HPLC.

  • Crystallization: Concentrate the purified solution and induce crystallization to obtain high-purity 8-prenylpinocembrin.

  • Drying: Dry the final product under vacuum.

Visualizations

Biosynthetic_Pathway Glucose Glucose Shikimate_Pathway Shikimate Pathway Glucose->Shikimate_Pathway MVA_Pathway Mevalonate Pathway Glucose->MVA_Pathway L_Phenylalanine L-Phenylalanine Shikimate_Pathway->L_Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaroyl_CoA p-Coumaroyl-CoA Cinnamic_Acid->p_Coumaroyl_CoA 4CL Pinocembrin_Chalcone Pinocembrin Chalcone p_Coumaroyl_CoA->Pinocembrin_Chalcone CHS Malonyl_CoA Malonyl-CoA Malonyl_CoA->Pinocembrin_Chalcone CHS Pinocembrin Pinocembrin Pinocembrin_Chalcone->Pinocembrin CHI Eight_Prenylpinocembrin 8-Prenylpinocembrin Pinocembrin->Eight_Prenylpinocembrin Prenyltransferase DMAPP DMAPP (Prenyl Donor) DMAPP->Eight_Prenylpinocembrin Prenyltransferase MVA_Pathway->DMAPP Experimental_Workflow Synthesis Synthesis (Chemical, Enzymatic, or Fermentation) Extraction Extraction / Cell Separation Synthesis->Extraction Crude_Product Crude Product Extraction->Crude_Product Purification Purification (e.g., Column Chromatography) Crude_Product->Purification Pure_Product Pure 8-Prenylpinocembrin Purification->Pure_Product Analysis Analysis (HPLC, NMR, MS) Pure_Product->Analysis Final_Product Final Product Analysis->Final_Product

References

Technical Support Center: Enhancing In Vivo Bioavailability of 8-Prenylpinocembrin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the in vivo bioavailability of 8-prenylpinocembrin.

Frequently Asked Questions (FAQs)

Q1: What is 8-prenylpinocembrin and why is its bioavailability a concern?

A1: 8-Prenylpinocembrin is a prenylated flavonoid, a class of compounds known for their potential therapeutic properties, including anti-inflammatory and antioxidant effects.[1] Like many flavonoids, 8-prenylpinocembrin is poorly soluble in water, which can limit its absorption in the gastrointestinal tract and consequently reduce its bioavailability when administered orally. Enhancing its bioavailability is crucial for achieving therapeutic concentrations in in vivo studies.

Q2: What are the primary strategies for improving the bioavailability of poorly soluble compounds like 8-prenylpinocembrin?

A2: The main approaches focus on increasing the compound's solubility and/or its absorption rate. These strategies include:

  • Nanoformulations: Encapsulating 8-prenylpinocembrin in lipid-based or polymeric nanoparticles can protect it from degradation and enhance its uptake. Common examples include liposomes and polymeric micelles.

  • Solid Dispersions: Dispersing the compound in a hydrophilic carrier at a molecular level can improve its dissolution rate.

  • Complexation: Using molecules like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the flavonoid.

Q3: Are there any existing data on the pharmacokinetics of prenylated flavonoids that can guide my study design?

A3: While specific pharmacokinetic data for 8-prenylpinocembrin is limited, studies on the related compound 8-prenylnaringenin provide valuable insights. For instance, after oral administration in mice, 8-prenylnaringenin showed prolonged plasma concentrations compared to its non-prenylated counterpart, naringenin, suggesting that prenylation may influence tissue distribution and elimination.[2][3] In postmenopausal women, orally administered 8-prenylnaringenin was rapidly absorbed, with a second peak in plasma concentration suggesting enterohepatic recirculation.[4][5]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low oral bioavailability of 8-prenylpinocembrin in preclinical models. Poor aqueous solubility limiting dissolution and absorption.1. Formulation Enhancement: Develop a nanoformulation such as liposomes or polymeric micelles to improve solubility and absorption. Refer to the Experimental Protocols section for detailed methods. 2. Co-administration with Bioenhancers: Consider co-administration with absorption enhancers, although specific enhancers for 8-prenylpinocembrin have not been extensively studied.
High variability in plasma concentrations between subjects. Differences in gastrointestinal physiology, food effects, or inconsistent formulation stability.1. Standardize Administration: Ensure consistent administration protocols, including fasting status of the animals. 2. Optimize Formulation: Improve the stability and homogeneity of the formulation. For nanoformulations, ensure consistent particle size and encapsulation efficiency.
Difficulty in achieving therapeutically relevant concentrations at the target site. Rapid metabolism or poor tissue penetration.1. Investigate Different Routes of Administration: While oral is common, parenteral routes (e.g., intravenous) might be necessary to bypass first-pass metabolism. 2. Formulation for Targeted Delivery: For specific targets, consider functionalizing nanoparticles with targeting ligands.

Quantitative Data

The following tables summarize pharmacokinetic data for the related prenylated flavonoid, 8-prenylnaringenin, which can serve as a proxy for estimating the potential pharmacokinetic profile of 8-prenylpinocembrin. Note: This data is for a related compound and should be used as a guide for experimental design, not as a direct substitute for data on 8-prenylpinocembrin.

Table 1: Pharmacokinetic Parameters of 8-Prenylnaringenin in Mice (Oral Administration)

ParameterValueUnit
Cmax22.8µM
Tmax~4-8hours
AUC (0-24h)Higher than naringenin at later time points-

Source: Adapted from studies on 8-prenylnaringenin in C57/BL6 mice.[2][3]

Table 2: Pharmacokinetic Parameters of 8-Prenylnaringenin in Postmenopausal Women (Single Oral Dose)

Dose (mg)Cmax (ng/mL)Tmax (hours)
50~1001.0 - 1.5
250~5001.0 - 1.5
750~15001.0 - 1.5

Source: Adapted from a study in healthy postmenopausal women. A second peak was observed at 7-10 hours.[5]

Experimental Protocols

Protocol 1: Preparation of 8-Prenylpinocembrin Loaded Liposomes

This protocol describes the thin-film hydration method for encapsulating the hydrophobic 8-prenylpinocembrin into liposomes.

Materials:

  • 8-Prenylpinocembrin

  • Phosphatidylcholine (from soybean or egg)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve phosphatidylcholine, cholesterol, and 8-prenylpinocembrin in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask. A typical molar ratio of phosphatidylcholine to cholesterol is 2:1. The drug-to-lipid ratio can be optimized, starting at 1:20 (w/w).

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath at a temperature above the lipid transition temperature (e.g., 40-50°C) under reduced pressure to evaporate the organic solvents.

    • A thin, uniform lipid film containing the drug will form on the inner wall of the flask.

    • Further dry the film under a vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding pre-warmed PBS (pH 7.4) to the flask. The temperature of the PBS should also be above the lipid transition temperature.

    • Agitate the flask by hand or on a vortex mixer until the lipid film is fully dispersed, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles (LUVs) with a uniform size distribution, subject the MLV suspension to extrusion.

    • Pass the suspension through an extruder fitted with polycarbonate membranes of a defined pore size (e.g., 100 nm) for a recommended 10-20 passes. This should also be performed at a temperature above the lipid transition temperature.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the liposomes using dynamic light scattering (DLS).

    • Measure the encapsulation efficiency by separating the unencapsulated drug from the liposomes (e.g., by ultracentrifugation or dialysis) and quantifying the drug in the liposomal fraction using a suitable analytical method like HPLC.

Protocol 2: Preparation of 8-Prenylpinocembrin Loaded Polymeric Micelles

This protocol outlines the preparation of polymeric micelles encapsulating 8-prenylpinocembrin using the thin-film hydration method with an amphiphilic block copolymer.

Materials:

  • 8-Prenylpinocembrin

  • Amphiphilic block copolymer (e.g., Pluronic® F-127, D-α-tocopheryl polyethylene glycol 1000 succinate - TPGS)

  • Acetone or other suitable organic solvent

  • Deionized water

  • Magnetic stirrer and stir bar

  • Syringe filter (0.22 µm)

Procedure:

  • Polymer and Drug Dissolution:

    • Dissolve the amphiphilic block copolymer and 8-prenylpinocembrin in acetone in a round-bottom flask. The ratio of drug to polymer should be optimized, starting at around 1:10 (w/w).

  • Film Formation:

    • Remove the organic solvent using a rotary evaporator to form a thin film of the drug and polymer mixture on the flask wall.

  • Hydration and Micelle Formation:

    • Add pre-warmed deionized water to the flask.

    • Stir the mixture on a magnetic stirrer at a controlled temperature (e.g., 60°C) for a sufficient time (e.g., 1-2 hours) to allow for the self-assembly of the polymer into micelles and the encapsulation of the drug.

  • Purification:

    • Filter the resulting micellar solution through a 0.22 µm syringe filter to remove any non-incorporated drug aggregates or impurities.

  • Characterization:

    • Analyze the particle size, PDI, and zeta potential of the micelles by DLS.

    • Determine the drug loading content and encapsulation efficiency using a validated HPLC method after disrupting the micelles with a suitable solvent (e.g., acetonitrile).

Visualizations

Signaling Pathways Potentially Modulated by 8-Prenylpinocembrin

The following diagrams illustrate signaling pathways that are modulated by the parent compound, pinocembrin. It is hypothesized that 8-prenylpinocembrin may interact with similar pathways, though this requires experimental validation.

MAPK_Pathway Extracellular Stimuli Extracellular Stimuli Receptor Tyrosine Kinase Receptor Tyrosine Kinase Extracellular Stimuli->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cellular Response Cellular Response Transcription Factors->Cellular Response 8-Prenylpinocembrin (Hypothesized) 8-Prenylpinocembrin (Hypothesized) 8-Prenylpinocembrin (Hypothesized)->MEK Inhibition? PI3K_Akt_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt recruits PDK1->Akt activates Downstream Targets (e.g., mTOR, GSK3β) Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream Targets (e.g., mTOR, GSK3β) Cell Survival, Growth, Proliferation Cell Survival, Growth, Proliferation Downstream Targets (e.g., mTOR, GSK3β)->Cell Survival, Growth, Proliferation 8-Prenylpinocembrin (Hypothesized) 8-Prenylpinocembrin (Hypothesized) 8-Prenylpinocembrin (Hypothesized)->PI3K Inhibition? Bioavailability_Workflow cluster_0 Formulation Development cluster_1 In Vivo Study cluster_2 Data Analysis Select Formulation Strategy Select Formulation Strategy Prepare Formulation Prepare Formulation Select Formulation Strategy->Prepare Formulation Characterize Formulation Characterize Formulation Prepare Formulation->Characterize Formulation Administer to Animal Model Administer to Animal Model Characterize Formulation->Administer to Animal Model Collect Blood Samples Collect Blood Samples Administer to Animal Model->Collect Blood Samples Analyze Plasma Concentrations Analyze Plasma Concentrations Collect Blood Samples->Analyze Plasma Concentrations Calculate Pharmacokinetic Parameters Calculate Pharmacokinetic Parameters Analyze Plasma Concentrations->Calculate Pharmacokinetic Parameters Compare with Control Compare with Control Calculate Pharmacokinetic Parameters->Compare with Control

References

addressing off-target effects of 8-prenylpinocembrin in cell assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using 8-prenylpinocembrin in cell-based assays. The focus is on identifying and mitigating potential off-target effects to ensure data integrity and accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: My results with 8-prenylpinocembrin show unexpected effects on cell growth and gene expression, similar to hormonal responses. Could it be acting on estrogen receptors?

A: This is a strong possibility. While data on 8-prenylpinocembrin is limited, the structurally related and well-studied flavonoid, 8-prenylnaringenin (8PN), is known to be one of the most potent phytoestrogens.[1] 8PN exhibits a strong affinity for estrogen receptor alpha (ERα) and can activate estrogen-dependent signaling pathways, such as the MAP kinase (Erk-1/Erk-2) pathway.[1][2] Given the structural similarity, it is crucial to consider that 8-prenylpinocembrin may also interact with estrogen receptors, leading to off-target hormonal effects in your cell assays. This is particularly relevant in ER-positive cell lines like MCF-7.[2]

Q2: I'm observing broad changes in cell signaling, particularly in the PI3K/Akt and MAPK pathways, that don't seem related to my primary hypothesis. Is this a known off-target effect?

A: Yes, this is a common off-target profile for flavonoids. The parent compound, pinocembrin, is known to modulate several key signaling pathways, including PI3K/Akt, MAPK, and NF-κB, to exert its anti-inflammatory and neuroprotective effects.[3][4] The addition of a prenyl group can alter the potency and specificity of these interactions. Therefore, unexpected activity in these pathways could be an off-target effect of 8-prenylpinocembrin, independent of its intended molecular target.

Q3: My compound seems to be inhibiting multiple, unrelated protein kinases. How can I confirm if 8-prenylpinocembrin is a promiscuous kinase inhibitor?

A: Flavonoids as a class are widely recognized for their ability to act as ATP-competitive inhibitors of a broad range of protein kinases.[5][6] This promiscuity can lead to the inhibition of multiple kinases, complicating data interpretation. If you suspect broad kinase inhibition, it is advisable to perform a kinase inhibitor profiling assay. This can be done using commercially available panels that test your compound against a large number of kinases simultaneously.[7] This will help you identify which kinases are inhibited by 8-prenylpinocembrin at the concentrations used in your primary assays and determine if your observed phenotype is due to a specific or a broad-spectrum kinase inhibition profile.

Q4: How should I design my experiments to control for these potential off-target effects?

A: A multi-pronged approach is recommended:

  • Use Control Compounds: Include the parent compound (pinocembrin) to understand the effect of the prenyl group. If you suspect ER activity, use a known ER agonist (like 17β-estradiol) and antagonist (like ICI 182,780) as controls.[1]

  • Use a Target-Negative Cell Line: If you are studying a specific target, use a cell line that does not express this target (e.g., via knockout or siRNA) to see if the effect persists. Any remaining activity is likely off-target.

  • Perform Orthogonal Assays: Validate your findings using a different type of assay that measures a distinct downstream effect of your proposed target.

  • Dose-Response Analysis: Perform careful dose-response studies. Off-target effects may only appear at higher concentrations. Determine if the IC50 for your intended target is significantly lower than for the off-target effects.

Troubleshooting Guide for Unexpected Results

Observed Problem Potential Cause (Off-Target Effect) Recommended Action
Unexplained cell proliferation or apoptosis in hormone-sensitive cell lines (e.g., MCF-7).Estrogen Receptor (ER) Activation: 8-prenylpinocembrin may be acting as a phytoestrogen.1. Run a reporter assay with an Estrogen Response Element (ERE)-luciferase construct. 2. Co-treat with an ER antagonist (e.g., ICI 182,780) to see if the effect is blocked.[1] 3. Check for ERα/β expression in your cell model.
Altered phosphorylation status of Akt, mTOR, ERK, or other common signaling proteins.Broad Kinase Inhibition: The compound may be non-selectively inhibiting multiple kinases.[6][8]1. Perform a commercial kinase profiling screen to identify inhibited kinases.[7] 2. Use a phospho-kinase array to get a broad view of affected pathways.[8] 3. Validate hits with specific inhibitors for the identified off-target kinases.
Cell death observed, but it doesn't correlate with the activity of the intended target.Induction of Apoptosis/Necrosis via Off-Target Pathways: Flavonoids can induce apoptosis through various mechanisms.[9][10]1. Perform Annexin V/Propidium Iodide staining to differentiate between apoptosis and necrosis.[9] 2. Analyze the activation of caspases (e.g., Caspase-3, -8, -9) via Western blot or activity assays.[5]
General decrease in cell health or metabolic activity at high concentrations.General Cellular Toxicity or Mitochondrial Dysfunction: Pinocembrin has been shown to affect mitochondrial function.[11][12]1. Perform a more sensitive cytotoxicity assay (e.g., LDH release). 2. Measure mitochondrial membrane potential (e.g., using TMRE or JC-1 dyes). 3. Conduct a Seahorse assay to assess mitochondrial respiration and glycolysis.

Quantitative Data on Related Compounds

Direct quantitative data for 8-prenylpinocembrin is scarce. However, data from the closely related phytoestrogen 8-prenylnaringenin (8PN) can provide insight into potential estrogenic off-target effects.

CompoundAssayTargetCell LineActivity MetricValueReference
8-Prenylnaringenin (8PN) ER Competitive BindingEstrogen ReceptorMCF-7 CytosolRelative Molar Excess for 50% Inhibition45x (vs. ³H-estradiol)[2]
8-Prenylnaringenin (8PN) Cell Growth InhibitionERα-mediatedMCF-7IC5023.83 µg/ml (48h)[1]
8-Prenylnaringenin (8PN) Cell Growth InhibitionERα-mediatedMCF-7IC5019.91 µg/ml (72h)[1]
Pinocembrin Thymocyte Proliferation-Primary ThymocytesHalf-maximal effect28.4 µM[9]

Note: This data should be used as a guideline to anticipate potential off-target activities for 8-prenylpinocembrin, which may exhibit different potencies.

Key Experimental Protocols

ERE-Luciferase Reporter Assay (for Estrogenic Activity)

This assay determines if 8-prenylpinocembrin can activate transcription via the estrogen receptor.

Methodology:

  • Cell Seeding: Plate ER-positive cells (e.g., MCF-7 or T47D) that have been stably or transiently transfected with an Estrogen Response Element (ERE)-driven luciferase reporter plasmid into a 96-well white, clear-bottom plate.

  • Hormone Depletion: The day after seeding, replace the growth medium with phenol red-free medium supplemented with charcoal-stripped fetal bovine serum for 24 hours to reduce background estrogenic activity.

  • Compound Treatment: Prepare serial dilutions of 8-prenylpinocembrin. Include 17β-estradiol as a positive control and a pure ER antagonist (e.g., ICI 182,780) for specificity control. Add treatments to the cells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

  • Lysis and Luminescence Reading: Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions (e.g., Promega, Thermo Fisher). Read the luminescence on a plate reader.

  • Data Analysis: Normalize luciferase activity to a co-transfected control (e.g., Renilla luciferase) or total protein content. Plot the dose-response curve to determine the EC50.

General Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol provides a general framework for testing 8-prenylpinocembrin's inhibitory activity against a specific kinase.

Methodology:

  • Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the purified kinase of interest, and the specific substrate peptide.

  • Inhibitor Addition: Add serial dilutions of 8-prenylpinocembrin or a known inhibitor for that kinase (positive control). Add a DMSO vehicle control.

  • Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop Reaction & Detect ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Generate Luminescent Signal: Add Kinase Detection Reagent to convert the generated ADP into ATP, which is then used by luciferase to produce light. Incubate for 30-60 minutes.

  • Read Luminescence: Measure the luminescent signal, which is directly proportional to the amount of ADP formed and thus correlates with kinase activity.

  • Data Analysis: Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value from the dose-response curve.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of viability, proliferation, or cytotoxicity.[10]

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of 8-prenylpinocembrin. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Crystal Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.1 N HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently to ensure complete dissolution and read the absorbance at ~570 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50.

Visualizations

Troubleshooting_Workflow start Unexpected Experimental Result (e.g., viability, signaling change) q1 Are cells hormone-responsive? (e.g., MCF-7, T47D) start->q1 q2 Broad changes in protein phosphorylation? start->q2 q1->q2 No a1 Potential ER Modulation q1->a1 Yes q3 Does effect persist in target-knockout cells? q2->q3 No a2 Potential Kinase Inhibition q2->a2 Yes a3 Confirmed Off-Target Effect q3->a3 Yes a4 Likely On-Target Effect q3->a4 No exp1 Perform ERE-Luciferase Assay Co-treat with ER antagonist a1->exp1 exp2 Run Kinase Profile Screen Perform Phospho-Kinase Array a2->exp2 exp3 Characterize off-target pathway. Re-evaluate data. a3->exp3

Caption: Troubleshooting workflow for identifying off-target effects.

Signaling_Pathways cluster_cell Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ER ERα / ERβ ERE ERE (Gene Transcription) ER->ERE activation PI3K PI3K Akt Akt PI3K->Akt Prolif Proliferation & Survival Akt->Prolif MAPK MAPK (ERK, p38) MAPK->Prolif Compound 8-Prenylpinocembrin Compound->ER Off-Target? Compound->PI3K Off-Target? Compound->MAPK Off-Target? IntendedTarget Intended Target Compound->IntendedTarget On-Target

Caption: Potential on-target and off-target signaling pathways.

References

Technical Support Center: Optimizing HPLC Separation of 8-Prenylpinocembrin and its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 8-prenylpinocembrin from its isomers.

Troubleshooting Guide

Poor Resolution or Co-elution of Isomers

Symptom: Peaks for 8-prenylpinocembrin and its isomers are not baseline separated, making accurate quantification difficult.

Possible Causes & Solutions:

  • Inadequate Mobile Phase Composition: The organic modifier (acetonitrile or methanol) concentration may not be optimal.

    • Solution: If using isocratic elution, systematically vary the percentage of the organic modifier. For gradient elution, adjust the gradient slope to be shallower, allowing more time for the isomers to separate. The use of gradient elution is generally recommended for separating complex mixtures of flavonoids.[1]

  • Incorrect pH of the Mobile Phase: The pH of the mobile phase can significantly affect the retention and selectivity of ionizable compounds like flavonoids.

    • Solution: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the aqueous portion of the mobile phase to suppress the ionization of phenolic hydroxyl groups, which can lead to sharper peaks and better separation.[1]

  • Inappropriate Column Chemistry: The stationary phase may not be providing sufficient selectivity for the isomers.

    • Solution: While C18 columns are commonly used and effective for flavonoid separation, consider trying a different stationary phase, such as a C8 or a phenyl-hexyl column, which may offer different selectivity for aromatic compounds.[1]

  • Suboptimal Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, influencing separation.

    • Solution: Experiment with column temperatures in the range of 25-40°C. Increasing the temperature can sometimes improve peak shape and resolution, but excessive heat can degrade the column.

Peak Tailing

Symptom: Chromatographic peaks are asymmetrical with a "tail" extending from the back of the peak.

Possible Causes & Solutions:

  • Secondary Interactions with Residual Silanols: Active silanol groups on the silica-based stationary phase can interact with the polar functional groups of the flavonoids, causing tailing.

    • Solution: Use a well-end-capped column. Acidifying the mobile phase with formic or acetic acid can also help to suppress silanol interactions.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

    • Solution: Dilute the sample and reinject.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can disrupt the sample band.

    • Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.

Peak Fronting

Symptom: Chromatographic peaks are asymmetrical with a "front" extending from the front of the peak.

Possible Causes & Solutions:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte band to spread, leading to fronting.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase.

  • Column Collapse: Operating the column outside its recommended pH or temperature range can lead to degradation of the stationary phase.

    • Solution: Verify that the mobile phase pH and operating temperature are within the column manufacturer's specifications.

Retention Time Drift

Symptom: The retention times of the peaks shift over a series of injections.

Possible Causes & Solutions:

  • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before starting the analytical run, especially when using a new mobile phase or after a gradient elution.

    • Solution: Ensure the column is equilibrated for a sufficient time (e.g., 10-20 column volumes) with the initial mobile phase until a stable baseline is achieved.

  • Changes in Mobile Phase Composition: Inconsistent mobile phase preparation or evaporation of the more volatile solvent component can alter the mobile phase strength.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

  • Fluctuations in Column Temperature: Variations in the ambient temperature can affect retention times if a column thermostat is not used.

    • Solution: Use a column oven to maintain a constant temperature.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for the separation of 8-prenylpinocembrin and its isomers?

A1: A good starting point is to use a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) with a gradient elution. The mobile phase can consist of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B). A typical starting gradient could be 40-70% B over 30 minutes at a flow rate of 1.0 mL/min and a column temperature of 30°C. Prenylated flavanones are typically monitored at a wavelength of 290-295 nm.[2]

Q2: Should I use isocratic or gradient elution?

A2: For separating a mixture of isomers with potentially different polarities, gradient elution is generally preferred.[1] It allows for better resolution of all compounds in a reasonable analysis time. Isocratic elution might be suitable if the isomers have very similar retention behavior and for routine analysis once a method is established.

Q3: How does the choice of organic modifier (acetonitrile vs. methanol) affect the separation?

A3: Acetonitrile and methanol have different solvent strengths and can provide different selectivities. Acetonitrile is generally a stronger solvent for flavonoids in reversed-phase HPLC and can lead to shorter retention times. It is always recommended to screen both solvents during method development to see which one provides better resolution for your specific set of isomers.

Q4: What is the importance of adding acid to the mobile phase?

A4: Adding a small amount of acid, such as formic or acetic acid, to the mobile phase is crucial for obtaining sharp, symmetrical peaks for flavonoids.[1] These compounds have phenolic hydroxyl groups that can ionize at neutral or basic pH, leading to peak tailing due to interactions with the stationary phase. The acid suppresses this ionization.

Q5: How can I confirm the identity of the 8-prenylpinocembrin peak versus its isomers?

A5: The most reliable method for peak identification is to use purified standards of 8-prenylpinocembrin and its potential isomers. If standards are not available, hyphenated techniques like HPLC-MS (Mass Spectrometry) can be used to identify the compounds based on their mass-to-charge ratio and fragmentation patterns.

Data Presentation

The following table summarizes typical HPLC parameters and expected outcomes for the separation of prenylated flavanone isomers. Please note that these are illustrative values and optimal conditions will need to be determined empirically.

ParameterCondition 1Condition 2Condition 3Expected Outcome
Column C18 (250 x 4.6 mm, 5 µm)C18 (150 x 4.6 mm, 3.5 µm)Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)C18 provides good hydrophobic retention. Shorter columns with smaller particles can increase efficiency. Phenyl-Hexyl may offer alternative selectivity.
Mobile Phase A 0.1% Formic Acid in Water0.1% Acetic Acid in Water0.1% Formic Acid in WaterAcidifiers ensure sharp peaks.
Mobile Phase B AcetonitrileMethanolAcetonitrileAcetonitrile often provides better peak shape and shorter run times. Methanol can offer different selectivity.
Gradient 50-80% B in 30 min40-70% B in 25 min50-80% B in 30 minA shallower gradient generally improves resolution.
Flow Rate 1.0 mL/min1.2 mL/min1.0 mL/minHigher flow rates reduce analysis time but may decrease resolution.
Temperature 30 °C35 °C30 °CHigher temperatures can improve peak efficiency but may affect selectivity.
Detection 290 nm290 nm290 nmThis is a typical wavelength for the detection of prenylated flavanones.[2]
Expected Resolution (Rs) > 1.5VariableVariableA resolution value greater than 1.5 indicates baseline separation.

Experimental Protocols

Detailed HPLC Method for the Separation of 8-Prenylpinocembrin and its Isomers

This protocol is a representative method and may require optimization for specific sample matrices and HPLC systems.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (analytical grade).

  • Syringe filters (0.45 µm).

  • 8-prenylpinocembrin and isomer standards (if available).

2. Preparation of Mobile Phases:

  • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water (0.1% v/v). Degas the solution.

  • Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile (0.1% v/v). Degas the solution.

3. Sample Preparation:

  • Accurately weigh and dissolve the sample containing 8-prenylpinocembrin and its isomers in a suitable solvent (e.g., methanol or the initial mobile phase composition).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

  • Column: C18 reversed-phase, 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-25 min: Linear gradient from 40% to 70% B

    • 25-30 min: Hold at 70% B

    • 30-31 min: Linear gradient from 70% to 40% B

    • 31-40 min: Hold at 40% B (column re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 290 nm.

5. Data Analysis:

  • Identify the peaks corresponding to 8-prenylpinocembrin and its isomers based on their retention times (and comparison with standards if available).

  • Integrate the peak areas to quantify the relative amounts of each isomer.

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample Extraction/Dissolution Filter Sample Filtration (0.45 µm) Sample->Filter Injector Autosampler/Injector Filter->Injector MobilePhase Mobile Phase Preparation & Degassing Pump Gradient Pump MobilePhase->Pump Pump->Injector Column C18 Column Injector->Column Detector PDA/UV-Vis Detector Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Final Report Integration->Report

Caption: General workflow for HPLC analysis of 8-prenylpinocembrin.

Troubleshooting_Logic Start Identify Chromatographic Issue PoorResolution Poor Resolution / Co-elution Start->PoorResolution PeakTailing Peak Tailing Start->PeakTailing RetentionDrift Retention Time Drift Start->RetentionDrift AdjustGradient AdjustGradient PoorResolution->AdjustGradient Adjust Gradient Slope ChangeMobilePhase ChangeMobilePhase PoorResolution->ChangeMobilePhase Modify Mobile Phase pH/Organic Modifier ChangeColumn ChangeColumn PoorResolution->ChangeColumn Try Different Column Chemistry CheckColumn CheckColumn PeakTailing->CheckColumn Check for Column Overload/Contamination AcidifyMobilePhase AcidifyMobilePhase PeakTailing->AcidifyMobilePhase Ensure Mobile Phase is Acidified EquilibrateColumn EquilibrateColumn RetentionDrift->EquilibrateColumn Ensure Adequate Column Equilibration PrepareFreshMobilePhase PrepareFreshMobilePhase RetentionDrift->PrepareFreshMobilePhase Prepare Fresh Mobile Phase ControlTemperature ControlTemperature RetentionDrift->ControlTemperature Use a Column Oven

Caption: A decision tree for troubleshooting common HPLC separation issues.

References

minimizing degradation of 8-prenylpinocembrin during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of 8-prenylpinocembrin during extraction.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause the degradation of 8-prenylpinocembrin during extraction?

A1: The primary factors leading to the degradation of 8-prenylpinocembrin, a flavonoid, during extraction are exposure to high temperatures, alkaline pH conditions, and light. Flavonoids are known to be sensitive to thermal processing, and temperatures above 60-80°C can cause their decomposition.[1][2] Specifically for propolis, where 8-prenylpinocembrin is found, flavonoid degradation can occur at temperatures between 70-90°C.[3] Furthermore, flavonoids are generally more stable in acidic environments and tend to degrade under neutral or alkaline conditions.[4][5] Exposure to light, particularly UV radiation, can also contribute to the degradation of these compounds.[6][7]

Q2: Which solvents are recommended for the extraction of 8-prenylpinocembrin to minimize degradation?

A2: Ethanol is a highly recommended solvent for the extraction of flavonoids from propolis, as it is effective and non-toxic.[8] Pinocembrin, the parent compound of 8-prenylpinocembrin, is soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[9] It is sparingly soluble in aqueous buffers, so using aqueous solutions alone may not be efficient and could require pH adjustments that might affect stability.[9] When using co-solvents, it is crucial to consider their potential impact on the stability of the target compound.

Q3: What is the optimal temperature range for extracting 8-prenylpinocembrin?

A3: To minimize thermal degradation, it is advisable to keep the extraction temperature below 60°C.[1] For closely related prenylated flavanones like 8-prenylnaringenin, significant degradation has been observed at temperatures above 70°C, with extensive degradation occurring at 80°C.[10] Therefore, conducting extractions at room temperature or with minimal heating is preferable.

Q4: How does pH affect the stability of 8-prenylpinocembrin during extraction?

A4: 8-prenylpinocembrin, like other flavonoids, is more stable in acidic to neutral pH conditions. Alkaline conditions can catalyze degradation pathways such as hydrolysis and oxidation.[4][5] It is therefore recommended to maintain a slightly acidic pH if aqueous solutions are used in the extraction process.

Q5: How can I prevent photodegradation of 8-prenylpinocembrin during my experiments?

A5: To prevent photodegradation, it is crucial to protect your samples from light. This can be achieved by using amber-colored glassware or by wrapping your extraction vessels and storage containers in aluminum foil.[6] Whenever possible, conduct extraction and sample handling procedures in a dimly lit environment.

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Low yield of 8-prenylpinocembrin in the final extract. Degradation during extraction: Exposure to high temperatures, alkaline pH, or light.- Maintain extraction temperature below 60°C.[1] - If using aqueous solutions, ensure the pH is slightly acidic.[4][5] - Protect the extraction setup from light using amber glass or aluminum foil.[6]
Inefficient extraction: Incorrect solvent choice or extraction method.- Use ethanol or a mixture of ethanol and water for extraction from propolis.[8] - Consider methods like maceration or ultrasound-assisted extraction, which can be performed at lower temperatures.[11]
Presence of unknown peaks in HPLC/LC-MS analysis of the extract. Formation of degradation products: 8-prenylpinocembrin may have degraded into other compounds.- Review your extraction protocol for potential degradation factors (high temperature, pH, light exposure). - Use HPLC-DAD-MS to characterize the unknown peaks, as they may be degradation products.[12][13]
Inconsistent extraction yields between batches. Variability in extraction conditions: Fluctuations in temperature, extraction time, or solvent composition.- Standardize all extraction parameters, including temperature, time, solvent-to-solid ratio, and agitation speed. - Ensure consistent light protection for all batches.
Poor solubility of the crude extract in the desired solvent for downstream applications. Co-extraction of less soluble compounds or low concentration of 8-prenylpinocembrin. - Consider a multi-step extraction or a purification step (e.g., column chromatography) to isolate 8-prenylpinocembrin. - For aqueous applications, consider formulating with solubilizing agents, but be mindful of their potential impact on stability. Pinocembrin's solubility is low in aqueous buffers.[9]

Quantitative Data on Flavonoid Stability

While specific quantitative data for 8-prenylpinocembrin degradation is limited, the following table provides data on the thermal stability of the closely related and structurally similar prenylated flavanone, 8-prenylnaringenin, which can serve as a valuable reference.

Table 1: Effect of Temperature on the Relative Content of 8-Prenylnaringenin in Isomerized Hop Material (Data inferred from a study on 8-prenylnaringenin)[10]

Temperature (°C)Relative Increase in 8-Prenylnaringenin Content after 9 days (%)Notes
50~31%Isomerization from precursors is favored over degradation.
60Slightly lower yield than at 70°CBalance between isomerization and initial degradation.
70~72% (Greatest increase)Optimal temperature for isomerization in this specific study.
>70-Extensive degradation reported.
80Below limit of detection after 4 daysSignificant and rapid degradation.

This data illustrates the dual effect of temperature: promoting the conversion of precursors to 8-prenylnaringenin while also causing its degradation at higher temperatures.

Experimental Protocols

Protocol 1: Optimized Maceration for 8-Prenylpinocembrin Extraction from Propolis

This protocol is designed to minimize degradation by using a suitable solvent at room temperature and protecting the sample from light.

  • Sample Preparation: Grind raw propolis into a fine powder to increase the surface area for extraction.

  • Extraction:

    • Place the propolis powder in an amber glass flask.

    • Add 70% ethanol in a 1:10 solid-to-solvent ratio (w/v).

    • Seal the flask and wrap it in aluminum foil to ensure complete light protection. . Macerate for 72 hours at room temperature (20-25°C) with constant gentle agitation using a magnetic stirrer.

  • Filtration:

    • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

    • Wash the residue with a small volume of 70% ethanol to recover any remaining extract.

  • Solvent Evaporation:

    • Evaporate the ethanol from the filtrate using a rotary evaporator at a temperature not exceeding 40°C.

  • Storage:

    • Store the dried extract in an amber vial at -20°C to prevent long-term degradation.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of 8-Prenylpinocembrin

UAE can enhance extraction efficiency at lower temperatures and shorter times, thus reducing the risk of thermal degradation.

  • Sample Preparation: Prepare powdered propolis as described in Protocol 1.

  • Extraction:

    • Place the propolis powder in an amber glass vessel.

    • Add 70% ethanol (1:10 w/v).

    • Place the vessel in an ultrasonic bath.

    • Sonicate at a controlled temperature (e.g., 25°C) for 30-60 minutes. Monitor the bath temperature to prevent heating.

  • Post-Extraction: Follow steps 3-5 from Protocol 1 for filtration, solvent evaporation, and storage.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Downstream Processing start Raw Propolis grind Grinding start->grind maceration Maceration (Ethanol, RT, Dark) grind->maceration uae Ultrasound-Assisted Extraction (Ethanol, Low Temp, Dark) grind->uae filtration Filtration maceration->filtration uae->filtration evaporation Solvent Evaporation (<40°C) filtration->evaporation storage Storage (-20°C, Dark) evaporation->storage

Caption: Workflow for minimizing 8-prenylpinocembrin degradation during extraction.

degradation_factors cluster_factors Degradation Factors compound 8-Prenylpinocembrin degradation Degradation Products compound->degradation leads to temp High Temperature (>60°C) temp->degradation ph Alkaline pH ph->degradation light Light Exposure (UV) light->degradation

Caption: Key factors leading to the degradation of 8-prenylpinocembrin.

References

strategies to enhance the stability of 8-prenylpinocembrin formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 8-prenylpinocembrin formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of 8-prenylpinocembrin formulations. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in your research and development efforts.

Troubleshooting Guides

This section addresses common issues encountered during the formulation and stability testing of 8-prenylpinocembrin.

Issue 1: Poor Aqueous Solubility of 8-Prenylpinocembrin

  • Question: My 8-prenylpinocembrin formulation shows low and inconsistent drug loading. What strategies can I employ to improve its solubility?

  • Answer: 8-Prenylpinocembrin, like many flavonoids, is poorly soluble in water, which can lead to challenges in achieving desired concentrations and ensuring bioavailability.[1] Here are several established strategies to enhance its solubility:

    • Cyclodextrin Complexation: Encapsulating 8-prenylpinocembrin within cyclodextrin molecules can significantly improve its aqueous solubility.[2][3][4][5] The hydrophobic inner cavity of cyclodextrins can host the poorly soluble guest molecule, while the hydrophilic exterior improves interaction with aqueous media.

    • Solid Dispersions: Creating a solid dispersion of 8-prenylpinocembrin in a hydrophilic polymer matrix can enhance its dissolution rate.[6][7] This technique effectively disperses the drug at a molecular level, increasing the surface area available for dissolution.

    • Nanoparticle Formulations: Reducing the particle size of 8-prenylpinocembrin to the nanometer range can increase its surface area-to-volume ratio, leading to improved dissolution rates.[8][9] Techniques such as high-pressure homogenization or the preparation of polymeric micelles can be employed.[8][9]

    • Use of Co-solvents and Surfactants: The addition of co-solvents or surfactants to your formulation can help to solubilize 8-prenylpinocembrin.[6][10]

Issue 2: Degradation of 8-Prenylpinocembrin in Liquid Formulations

  • Question: I am observing a rapid decrease in the concentration of 8-prenylpinocembrin in my liquid formulation over a short period. What could be the cause and how can I prevent it?

  • Answer: Flavonoids can be susceptible to degradation, particularly in solution. The stability of pinocembrin, a closely related compound, has been shown to be affected by pH and light.[11] Potential causes for degradation include:

    • pH-mediated Hydrolysis: Flavonoids can be unstable in alkaline conditions.[11] It is crucial to determine the optimal pH for your formulation and use appropriate buffering agents to maintain it.

    • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of flavonoids.[11][12] Formulations should be protected from light by using amber-colored containers or other light-blocking packaging.

    • Oxidation: The phenolic structure of flavonoids makes them susceptible to oxidation. The inclusion of antioxidants in your formulation can help mitigate this degradation pathway.

Issue 3: Incompatibility with Excipients

  • Question: After incorporating certain excipients, I've noticed the appearance of unknown peaks in my HPLC chromatogram, suggesting degradation. How can I ensure excipient compatibility?

  • Answer: Drug-excipient incompatibility can significantly impact the stability of your formulation.[13][14] It is essential to conduct compatibility studies at the pre-formulation stage. A systematic approach involves:

    • Initial Screening: Evaluate the chemistry of 8-prenylpinocembrin and the selected excipients to identify potentially reactive functional groups.[14]

    • Binary Mixtures: Prepare binary mixtures of 8-prenylpinocembrin with each excipient and store them under accelerated stability conditions (e.g., elevated temperature and humidity).

    • Analytical Testing: Analyze the mixtures at predetermined time points using a stability-indicating HPLC method to detect any degradation of the active pharmaceutical ingredient (API) or the formation of new impurities. Techniques like Fourier-transform infrared spectroscopy (FTIR) can also be used to detect interactions.[13]

Frequently Asked Questions (FAQs)

  • Q1: What are the primary degradation pathways for 8-prenylpinocembrin?

    • A1: Based on studies of similar flavonoids, the primary degradation pathways are likely to be hydrolysis under alkaline conditions and photodegradation upon exposure to light.[11] Oxidative degradation is also a potential concern due to the phenolic hydroxyl groups in its structure. Forced degradation studies are recommended to definitively identify the degradation pathways for your specific formulation.

  • Q2: What type of analytical method is suitable for stability testing of 8-prenylpinocembrin formulations?

    • A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard for accurately quantifying the active ingredient in the presence of its degradation products and any excipients.[11][15] The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear.[11]

  • Q3: How can I improve the photostability of my 8-prenylpinocembrin formulation?

    • A3: To enhance photostability, consider the following:

      • Light-Resistant Packaging: Store the formulation in amber glass vials or other containers that block UV and visible light.[16]

      • Inclusion of UV Absorbers: Certain excipients can act as UV absorbers, offering protection to the API.

      • Formulation as a Solid Dosage Form: Solid-state formulations are generally more photostable than liquid formulations.

  • Q4: Are there any known incompatible excipients with flavonoids like 8-prenylpinocembrin?

    • A4: Studies on other plant extracts rich in flavonoids have shown potential incompatibility with magnesium stearate, which can lead to solid-state chemical interactions.[13] It is crucial to perform compatibility testing with all planned excipients for your specific formulation.

Data Presentation

The following tables summarize typical quantitative data from forced degradation studies on pinocembrin, a structurally similar flavonoid. This data can serve as a reference for expected degradation levels under various stress conditions.

Table 1: Forced Degradation of Pinocembrin in Solution

Stress ConditionReagent/ConditionDurationTemperature% Degradation
Acid Hydrolysis0.1 M HCl24 hours80°C~5%
Base Hydrolysis0.1 M NaOH8 hours60°C~30%
Oxidation3% H₂O₂24 hoursRoom Temp~10%
Thermal Degradation-48 hours100°C~8%
PhotodegradationUV Light (254 nm)24 hoursRoom Temp~25%

Note: The data presented is illustrative and based on findings for pinocembrin. Actual degradation will vary depending on the specific formulation of 8-prenylpinocembrin.

Experimental Protocols

Protocol 1: Preparation of an 8-Prenylpinocembrin-Cyclodextrin Inclusion Complex

This protocol describes a general method for preparing a 1:1 molar ratio inclusion complex of 8-prenylpinocembrin with hydroxypropyl-β-cyclodextrin (HP-β-CD) using the co-precipitation method.

  • Materials:

    • 8-Prenylpinocembrin

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Ethanol

    • Deionized water

    • Magnetic stirrer

    • Rotary evaporator

    • Freeze-dryer

  • Procedure:

    • Dissolve a specific molar amount of 8-prenylpinocembrin in a minimal amount of ethanol.

    • In a separate beaker, dissolve a 1:1 molar equivalent of HP-β-CD in deionized water with stirring.

    • Slowly add the ethanolic solution of 8-prenylpinocembrin to the aqueous HP-β-CD solution while continuously stirring.

    • Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.

    • Remove the ethanol from the solution using a rotary evaporator.

    • Freeze the resulting aqueous solution and then lyophilize it using a freeze-dryer to obtain a solid powder of the inclusion complex.

    • Characterize the complex using techniques such as FTIR, Differential Scanning Calorimetry (DSC), and Nuclear Magnetic Resonance (NMR) to confirm inclusion.

Protocol 2: Stability-Indicating HPLC Method for 8-Prenylpinocembrin

This protocol provides a starting point for developing a stability-indicating RP-HPLC method, adapted from a method for pinocembrin.[11]

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and methanol (Solvent B).

    • Gradient Program:

      • 0-5 min: 70% A, 30% B

      • 5-20 min: Ramp to 30% A, 70% B

      • 20-25 min: Hold at 30% A, 70% B

      • 25-30 min: Return to 70% A, 30% B

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 290 nm

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

  • Method Validation:

    • The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

    • Forced degradation studies should be performed to demonstrate the stability-indicating nature of the method.

Visualizations

Diagram 1: General Workflow for Troubleshooting Formulation Instability

G cluster_solutions Potential Solutions A Instability Observed (e.g., Degradation, Precipitation) B Identify Potential Cause A->B C pH Instability B->C D Oxidation B->D E Photodegradation B->E F Excipient Incompatibility B->F G Solubility Issue B->G H Optimize pH & Add Buffer C->H I Add Antioxidant D->I J Use Light-Protective Packaging E->J K Conduct Compatibility Studies & Select Inert Excipients F->K L Employ Solubility Enhancement (e.g., Cyclodextrins, Solid Dispersion) G->L M Reformulate H->M I->M J->M K->M L->M N Conduct Stability Studies (ICH Guidelines) M->N N->A Re-evaluate if unstable O Stable Formulation Achieved N->O

Caption: A logical workflow for diagnosing and resolving stability issues in 8-prenylpinocembrin formulations.

Diagram 2: Signaling Pathway of Flavonoid Degradation

G cluster_stress Stress Factors cluster_degradation Degradation Pathways A High pH (Alkaline Conditions) E Hydrolysis A->E B UV/Visible Light F Photodegradation B->F C Oxidizing Agents (e.g., Peroxides, Metal Ions) G Oxidation C->G D 8-Prenylpinocembrin (Flavonoid Structure) D->E D->F D->G H Degradation Products (Loss of Efficacy & Potential Toxicity) E->H F->H G->H

Caption: Key environmental stressors leading to the degradation of 8-prenylpinocembrin.

References

dealing with matrix effects in 8-prenylpinocembrin bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of 8-prenylpinocembrin.

Frequently Asked Questions (FAQs)

Q1: What is the matrix effect and how can it affect my 8-prenylpinocembrin analysis?

A1: The matrix effect is the alteration of analyte ionization efficiency (suppression or enhancement) by co-eluting, undetected components in the sample matrix.[1][2][3] This can lead to inaccurate and imprecise quantification of 8-prenylpinocembrin. Given that 8-prenylpinocembrin is a lipophilic compound, it is prone to co-eluting with other lipophilic molecules in biological matrices, such as phospholipids, which are known to cause significant matrix effects.[4]

Q2: What are the common biological matrices for 8-prenylpinocembrin analysis and which are most challenging?

A2: Common biological matrices for pharmacokinetic studies include plasma, serum, urine, and tissue homogenates. Plasma and serum are often considered the most challenging due to their high protein and phospholipid content, which are major sources of matrix effects.

Q3: How can I qualitatively assess if my analysis is suffering from matrix effects?

A3: A post-column infusion experiment is a valuable qualitative tool. In this technique, a constant flow of an 8-prenylpinocembrin standard solution is introduced into the mobile phase after the analytical column but before the mass spectrometer. A blank matrix sample is then injected. Any dip or rise in the baseline signal at the retention time of interfering components indicates ion suppression or enhancement, respectively.

Q4: How do I quantitatively measure the matrix effect for my 8-prenylpinocembrin assay?

A4: The matrix effect can be quantified by calculating the Matrix Factor (MF). This is done by comparing the peak area of 8-prenylpinocembrin in a post-extraction spiked blank matrix sample to the peak area of a pure standard solution at the same concentration.[5]

  • Matrix Factor (MF) = (Peak Area in Spiked Matrix) / (Peak Area in Neat Solution)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

It is recommended to evaluate the matrix effect at low and high concentrations of 8-prenylpinocembrin using at least six different lots of the biological matrix.[6]

Troubleshooting Guides

Issue 1: Poor reproducibility and accuracy in my 8-prenylpinocembrin quantification.

This is a classic symptom of uncompensated matrix effects. Different samples can have varying levels of interfering substances, leading to inconsistent ion suppression or enhancement.

Troubleshooting Workflow:

cluster_0 Troubleshooting Poor Reproducibility and Accuracy start Start: Poor Reproducibility/Accuracy q1 Is a stable isotope-labeled internal standard (SIL-IS) for 8-prenylpinocembrin being used? start->q1 sol1 Implement a SIL-IS if available. This is the most effective way to compensate for matrix effects. q1->sol1 No q2 If SIL-IS is unavailable, is a structural analog used as an internal standard? q1->q2 Yes end End: Method Optimized sol1->end sol2 Ensure the analog has similar physicochemical properties and chromatographic behavior to 8-prenylpinocembrin. q2->sol2 Yes q3 Have you optimized your sample preparation method? q2->q3 No sol2->q3 sol3 Refer to the Sample Preparation Troubleshooting Guide (Issue 2). q3->sol3 No q4 Is your chromatography optimized to separate 8-prenylpinocembrin from the ion suppression zone? q3->q4 Yes sol3->end sol4 Perform a post-column infusion experiment to identify suppression zones and adjust your gradient to move the analyte peak away from them. q4->sol4 No q4->end Yes sol4->end cluster_1 Troubleshooting Ion Suppression start Start: Significant Ion Suppression q1 What is your current sample preparation method? start->q1 ppt Protein Precipitation (PPT) q1->ppt lle Liquid-Liquid Extraction (LLE) q1->lle spe Solid-Phase Extraction (SPE) q1->spe sol_ppt PPT is a simple but less clean method. Consider switching to LLE or SPE for better matrix removal. ppt->sol_ppt sol_lle Optimize LLE by testing different organic solvents and pH conditions. A more non-polar solvent may better extract the lipophilic 8-prenylpinocembrin while leaving polar interferences behind. lle->sol_lle sol_spe Optimize SPE by testing different sorbents (e.g., C18, mixed-mode) and wash/elution solvents. Consider specialized SPE cartridges that target phospholipid removal. spe->sol_spe end End: Ion Suppression Minimized sol_ppt->end sol_lle->end sol_spe->end

References

optimization of reaction conditions for 8-prenylation of pinocembrin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the challenging 8-prenylation of pinocembrin.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of 8-prenylpinocembrin?

The main difficulty is achieving high regioselectivity. The pinocembrin molecule has multiple potential sites for prenylation, primarily the C-6 and C-8 positions on the A-ring. The reaction can lead to a mixture of 8-prenylpinocembrin, 6-prenylpinocembrin, and di-prenylated products. Controlling the reaction conditions to favor substitution at the C-8 position is the key challenge.

Q2: What are the most common catalysts used for this type of reaction?

Lewis acids are the most common catalysts for the Friedel-Crafts alkylation of flavonoids. Boron trifluoride etherate (BF₃·OEt₂) is a frequently cited catalyst for promoting the prenylation of the flavonoid skeleton[1]. Other potential catalysts include metal triflates like Sc(OTf)₃. Enzymatic methods using prenyltransferases are also an alternative, often offering high regiospecificity[2].

Q3: Which prenylating agents are typically used?

Commonly used prenylating agents include prenyl bromide and 2-methyl-3-buten-2-ol. The choice of agent can influence the reactivity and the overall success of the synthesis.

Q4: How does temperature affect the 8-prenylation reaction?

Temperature is a critical parameter that influences both the reaction rate and the selectivity. Higher temperatures can increase the reaction rate but may also lead to the formation of undesired byproducts and reduce regioselectivity. Optimization is required to find a balance between an acceptable reaction time and the desired product yield.

Q5: Why is the choice of solvent important?

The solvent can significantly impact the solubility of the reactants and the stability of the intermediates, thereby affecting the reaction's efficiency and selectivity. Aprotic solvents like dioxane, dichloromethane (DCM), or acetonitrile are often used. The optimal solvent must be determined experimentally.

Troubleshooting Guide

Problem: Low or no yield of the desired 8-prenylpinocembrin.

Potential Cause Suggested Solution
Inactive Catalyst Use a fresh, unopened bottle of the Lewis acid catalyst (e.g., BF₃·OEt₂). These catalysts are often sensitive to moisture.
Poor Quality Reactants Ensure the pinocembrin starting material is pure and dry. Verify the purity of the prenylating agent.
Suboptimal Temperature The reaction may be too cold. Try incrementally increasing the temperature (e.g., in 5-10°C steps). Conversely, if degradation is observed, lower the temperature.
Incorrect Molar Ratios Vary the molar ratio of the prenylating agent to pinocembrin. An excess of the prenylating agent may be required, but too much can lead to di-prenylation.
Inappropriate Solvent Test a range of anhydrous solvents with different polarities (e.g., dioxane, DCM, acetonitrile) to find one that provides the best results.

Problem: Poor regioselectivity (formation of 6-prenyl isomer and other byproducts).

Potential Cause Suggested Solution
Reaction Temperature is Too High High temperatures can overcome the subtle electronic differences between the C-6 and C-8 positions, leading to a mixture of isomers. Try running the reaction at a lower temperature for a longer duration.
Catalyst Choice The choice of Lewis acid can influence regioselectivity. Consider screening different catalysts. Some bulky catalysts may sterically hinder reaction at one position over another. Enzymatic prenylation often shows very high regiospecificity for the C-8 position[2].
Reaction Time Prolonged reaction times, especially at elevated temperatures, can lead to product isomerization or degradation. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal endpoint.

Data on Reaction Parameter Optimization

While specific comparative data for the 8-prenylation of pinocembrin is sparse, the following table summarizes key parameters and their general effects on flavonoid prenylation, which can guide optimization efforts.

Parameter Variable General Effect on Yield & Selectivity
Catalyst BF₃·OEt₂, Sc(OTf)₃, Montmorillonite K-10Choice of catalyst significantly impacts yield and can influence C-6/C-8 selectivity. Requires empirical screening. BF₃·OEt₂ is a common starting point[1].
Prenylating Agent Prenyl bromide, 2-methyl-3-buten-2-olReactivity differs. Prenyl bromide is generally more reactive but may lead to more byproducts.
Temperature 0°C to 80°CLower temperatures generally favor higher C-8 selectivity but require longer reaction times. Higher temperatures can increase rate but decrease selectivity.
Solvent Dioxane, DCM, Acetonitrile, MethanolAprotic solvents are generally preferred to avoid reaction with the catalyst. Polarity can influence reaction efficiency.
Molar Ratio 1:1 to 1:3 (Pinocembrin:Prenyl Agent)An excess of the prenylating agent can improve conversion of the starting material but increases the risk of di-prenylation.

Visualized Guides and Workflows

Caption: General experimental workflow for the Lewis acid-catalyzed 8-prenylation of pinocembrin.

troubleshooting_tree problem problem question question solution solution check check p1 Problem: Low Yield / No Reaction q1 Is starting material (pinocembrin) visible on post-reaction TLC? p1->q1 q2 Are there multiple new spots on TLC? q1->q2 No s1 Potential Cause: Inactive catalyst or suboptimal conditions. q1->s1 Yes s2 Potential Cause: Degradation or formation of multiple isomers. q2->s2 Yes s3 Potential Cause: Reaction conditions too harsh. q2->s3 No (Baseline streak or polar spots) c1 Action: - Use fresh catalyst. - Increase temperature. - Increase reaction time. s1->c1 c2 Action: - Lower temperature. - Screen other catalysts. - Reduce reaction time. s2->c2 c3 Action: - Decrease temperature. - Check pH after quench. - Use milder workup. s3->c3

Caption: A decision tree for troubleshooting low-yield 8-prenylation reactions.

Experimental Protocol: BF₃·OEt₂ Catalyzed 8-Prenylation

This protocol is a representative method and may require optimization.

Materials:

  • Pinocembrin

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Prenyl bromide (or 2-methyl-3-buten-2-ol)

  • Anhydrous dioxane (or other suitable aprotic solvent)

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Add pinocembrin (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, under an inert atmosphere (e.g., Argon or Nitrogen).

  • Dissolution: Add anhydrous dioxane via syringe to dissolve the pinocembrin.

  • Cooling: Cool the solution to the desired reaction temperature (e.g., 0°C or room temperature) using an ice bath or water bath.

  • Catalyst Addition: Slowly add BF₃·OEt₂ (e.g., 1.1 eq) dropwise to the stirred solution. Allow the mixture to stir for 15-20 minutes.

  • Prenylating Agent Addition: Add the prenylating agent (e.g., 1.2 eq of prenyl bromide) dropwise over 20-30 minutes.

  • Reaction Monitoring: Allow the reaction to stir at the set temperature. Monitor its progress by taking small aliquots and analyzing them with TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is complete when the pinocembrin spot has been consumed.

  • Quenching: Once complete, carefully quench the reaction by slowly adding cold water or a saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue using silica gel column chromatography, eluting with a hexane-ethyl acetate gradient to separate the 8-prenylpinocembrin from the 6-prenyl isomer and other impurities.

  • Characterization: Characterize the purified product using NMR (¹H, ¹³C) and Mass Spectrometry to confirm its structure and purity.

References

Technical Support Center: Chiral Separation of 8-Prenyl-rac-pinocembrin Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of 8-prenyl-rac-pinocembrin enantiomers.

Troubleshooting Guides

This section provides solutions to common problems encountered during the chiral HPLC separation of this compound.

Problem 1: Poor or No Enantiomeric Resolution

Possible Causes and Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is critical for chiral separations. Polysaccharide-based CSPs are often effective for flavonoids.

    • Recommendation: Screen different types of polysaccharide-based chiral columns, such as those with amylose or cellulose derivatives as the chiral selector. Columns like Chiralcel® OD-H and Chiralpak® AD-RH have shown success in separating similar prenylated flavonoids.[1][2][3][4]

  • Incorrect Mobile Phase Composition: The mobile phase composition, including the organic modifier and any additives, significantly impacts enantioselectivity.

    • Recommendation:

      • For normal-phase chromatography, try a mobile phase of hexane and an alcohol modifier like ethanol or isopropanol. A common starting point is a hexane-ethanol (90:10, v/v) mixture.[1][2]

      • For reversed-phase chromatography, a mobile phase of methanol, 2-propanol, and water (e.g., 40:20:40, v/v/v) or 2-propanol and an aqueous buffer like 10 mM ammonium formate (pH 8.5) (40:60, v/v) can be effective.[1][2][3]

      • Systematically vary the ratio of the organic modifier to optimize resolution.

  • Suboptimal Temperature: Column temperature can influence chiral recognition.

    • Recommendation: Investigate the effect of column temperature on the separation. Start at ambient temperature and then try controlling the temperature (e.g., 25°C, 30°C, 35°C, 40°C) to see if resolution improves.

  • Low Flow Rate: A lower flow rate can sometimes improve resolution by allowing more time for interaction with the stationary phase.

    • Recommendation: Decrease the flow rate (e.g., from 1.0 mL/min to 0.7 or 0.5 mL/min).[3]

Problem 2: Peak Tailing or Broadening

Possible Causes and Solutions:

  • Secondary Interactions: Interactions between the analyte and the silica support of the CSP can cause peak tailing.

    • Recommendation: Add a small amount of a modifier to the mobile phase. For normal-phase, adding a small amount of a polar solvent can help. For reversed-phase, adjusting the pH or adding a competing base or acid can be beneficial. However, be cautious with additives like TFA, as they can be difficult to remove from preparative separations.[2]

  • Column Overload: Injecting too much sample can lead to peak broadening.

    • Recommendation: Reduce the sample concentration and/or injection volume.

  • Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade.

    • Recommendation: Flush the column with an appropriate solvent. If the problem persists, the column may need to be replaced.

Problem 3: Long Analysis Time

Possible Causes and Solutions:

  • High Retention: Strong interactions between the analyte and the stationary phase can lead to long retention times.

    • Recommendation:

      • Increase the percentage of the stronger eluting solvent in the mobile phase (e.g., increase the ethanol content in a hexane-ethanol mobile phase).

      • Increase the flow rate, but be mindful that this may compromise resolution.

  • Isocratic Elution: While common for chiral separations, an isocratic mobile phase may not be optimal for all samples.[5]

    • Recommendation: If the sample contains components with a wide range of retention times, a gradient elution might be considered, although this is less common for chiral method development.

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase is best for separating this compound?

A1: Polysaccharide-based chiral stationary phases, particularly those derived from amylose and cellulose, are highly recommended for the separation of flavanone enantiomers.[6] Columns such as Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® AD-RH (amylose tris(3,5-dimethylphenylcarbamate)) have been successfully used for the enantioseparation of structurally similar compounds like 8-prenylnaringenin and pinocembrin.[1][2][3][4]

Q2: What are typical starting mobile phases for chiral separation of this compound?

A2:

  • Normal-Phase: A mixture of n-hexane and an alcohol (ethanol or isopropanol) is a good starting point. A common ratio is 90:10 (v/v) n-hexane:ethanol.[1][2]

  • Reversed-Phase: A mobile phase consisting of methanol, 2-propanol, and water (e.g., 40:20:40, v/v/v) or a mixture of an organic solvent like 2-propanol with an aqueous buffer such as 10 mM ammonium formate (pH 8.5) at a ratio of 40:60 (v/v) can be effective.[1][2][3]

Q3: Should I use additives in my mobile phase?

A3: Additives can sometimes improve peak shape and resolution. For example, a small amount of an acid (like formic acid or acetic acid) or a base can be added to the mobile phase to suppress ionization and reduce peak tailing. However, strong acids like trifluoroacetic acid (TFA) can be difficult to remove from the purified enantiomers in preparative chromatography due to strong interactions with flavanones.[2]

Q4: How can I confirm the absolute configuration of the separated enantiomers?

A4: The absolute configuration of the separated enantiomers can be determined by techniques such as electronic circular dichroism (ECD) spectroscopy in combination with time-dependent density functional theory (TD-DFT) calculations.[7] Alternatively, if an enantiomerically pure standard is available, it can be used for comparison.

Q5: Is it possible to perform a preparative separation to isolate the individual enantiomers?

A5: Yes, once an analytical method with good resolution is developed, it can be scaled up to a semi-preparative or preparative scale. This typically involves using a larger-diameter column with the same stationary phase and adjusting the flow rate and sample load accordingly.

Data Presentation

Table 1: Reported Chromatographic Conditions for Chiral Separation of Related Prenylated Flavonoids

CompoundChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)DetectionReference
8-PrenylnaringeninChiralpak AD-RHMethanol/2-propanol/water (40:20:40, v/v/v)N/AHPLC[1][2]
8-PrenylnaringeninChiralpak AD-RH2-propanol and 10 mM ammonium formate (pH 8.5) (40:60, v/v)0.7LC-ESI-MS[3]
IsoxanthohumolChiralcel OD-HHexane/ethanol (90:10, v/v)N/AHPLC[1][2]
(±)-PinocembrinChiralcel AD-RHN/AN/AHPLC-ESI-MS[4]

Experimental Protocols

Protocol 1: Chiral HPLC Separation of 8-Prenylnaringenin (Normal-Phase)

This protocol is adapted from a method used for a structurally similar compound and can be a starting point for this compound.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Column: Chiralcel OD-H.

  • Mobile Phase: n-Hexane/ethanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min (can be optimized).

  • Column Temperature: Ambient.

  • Detection: UV at an appropriate wavelength for pinocembrin derivatives (e.g., 290 nm).

  • Sample Preparation: Dissolve the racemic this compound in the mobile phase or a compatible solvent.

  • Injection Volume: 10-20 µL.

  • Procedure: a. Equilibrate the column with the mobile phase until a stable baseline is achieved. b. Inject the sample. c. Monitor the separation and record the chromatogram. d. Optimize the mobile phase composition and flow rate to improve resolution if necessary.

Protocol 2: Chiral LC-MS Separation of 8-Prenylnaringenin (Reversed-Phase)

This protocol is suitable for sensitive detection and quantification in biological matrices.

  • Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source.

  • Chiral Column: Chiralpak® AD-RH.

  • Mobile Phase: Isocratic mobile phase consisting of 2-propanol and 10 mM ammonium formate (pH 8.5) (40:60, v/v).[3]

  • Flow Rate: 0.7 mL/min.[3]

  • Column Temperature: Ambient or controlled.

  • MS Detection: Negative selective ion monitoring (SIM) at m/z corresponding to the deprotonated molecule of 8-prenyl-pinocembrin.[3]

  • Sample Preparation: Prepare samples in a solvent compatible with the mobile phase. For biological samples, a suitable extraction method should be employed.

  • Injection Volume: 5-10 µL.

  • Procedure: a. Equilibrate the column with the mobile phase. b. Inject the sample. c. Acquire data in SIM mode.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_analysis Data Analysis Racemic Sample Racemic Sample Dissolution Dissolution Racemic Sample->Dissolution Dissolve in mobile phase Prepared Sample Prepared Sample Dissolution->Prepared Sample HPLC System HPLC System Prepared Sample->HPLC System Inject Chiral Column Chiral Column HPLC System->Chiral Column Mobile Phase Flow Detector Detector Chiral Column->Detector Separated Enantiomers Chromatogram Chromatogram Detector->Chromatogram Data Processing Data Processing Chromatogram->Data Processing Peak Integration Results Results Data Processing->Results Quantification & Resolution

Caption: Workflow for Chiral HPLC Separation.

Troubleshooting_Logic Start Start Poor Resolution Poor Resolution Start->Poor Resolution Issue Peak Tailing Peak Tailing Start->Peak Tailing Issue Long Run Time Long Run Time Start->Long Run Time Issue Change CSP Change CSP Poor Resolution->Change CSP Try Optimize Mobile Phase Optimize Mobile Phase Poor Resolution->Optimize Mobile Phase Try Adjust Temperature Adjust Temperature Poor Resolution->Adjust Temperature Try Add Modifier Add Modifier Peak Tailing->Add Modifier Try Reduce Sample Load Reduce Sample Load Peak Tailing->Reduce Sample Load Try Increase Eluent Strength Increase Eluent Strength Long Run Time->Increase Eluent Strength Try Increase Flow Rate Increase Flow Rate Long Run Time->Increase Flow Rate Try Good Separation Good Separation Change CSP->Good Separation Optimize Mobile Phase->Good Separation Adjust Temperature->Good Separation Add Modifier->Good Separation Reduce Sample Load->Good Separation Increase Eluent Strength->Good Separation Increase Flow Rate->Good Separation

Caption: Troubleshooting Logic for Chiral Separation.

References

addressing autofluorescence of 8-prenylpinocembrin in imaging studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-prenylpinocembrin in imaging studies. The focus is to address the inherent autofluorescence of this compound and provide practical solutions for acquiring high-quality imaging data.

Frequently Asked Questions (FAQs)

Q1: What is 8-prenylpinocembrin and why is it studied?

8-prenylpinocembrin is a prenylated flavonoid, a class of compounds known for their diverse biological activities. It is often investigated for its potential therapeutic properties, including anti-inflammatory, antioxidant, and neuroprotective effects. Its lipophilic nature, enhanced by the prenyl group, may facilitate its passage through cellular membranes, making it a compound of interest in drug development.

Q2: Does 8-prenylpinocembrin exhibit autofluorescence?

Yes, like many flavonoids, 8-prenylpinocembrin is expected to be autofluorescent. Flavonoids are a known source of endogenous fluorescence in biological samples, often emitting in the green part of the spectrum. This intrinsic fluorescence can be a significant challenge in imaging studies as it can interfere with the signals from fluorescent probes and labels.

Q3: What are the expected excitation and emission spectra of 8-prenylpinocembrin?

  • Estimated Excitation: The UV absorption maximum for pinocembrin is approximately 290 nm. Flavonoids are often excited by wavelengths in the blue range (around 488 nm) to elicit green autofluorescence.

  • Estimated Emission: Flavonoids typically emit in the green spectrum, roughly between 500 nm and 550 nm.

It is crucial for researchers to experimentally determine the precise excitation and emission spectra of 8-prenylpinocembrin in their specific experimental buffer or solvent system using a spectrofluorometer.

Q4: Why is it important to address the autofluorescence of 8-prenylpinocembrin?

Addressing the autofluorescence of 8-prenylpinocembrin is critical for obtaining accurate and reliable data in fluorescence imaging studies. Unwanted autofluorescence can:

  • Mask the true signal from your fluorescent probes of interest.

  • Lead to false-positive results.

  • Reduce the signal-to-noise ratio, making it difficult to detect weakly fluorescent targets.

  • Complicate the quantification of fluorescence intensity.

Troubleshooting Guide: Mitigating Autofluorescence of 8-Prenylpinocembrin

This guide provides a systematic approach to troubleshooting and minimizing the impact of 8-prenylpinocembrin autofluorescence in your imaging experiments.

Step 1: Characterize the Autofluorescence

Before attempting to reduce autofluorescence, it is essential to characterize it in your specific experimental setup.

Experimental Protocol: Characterization of 8-Prenylpinocembrin Autofluorescence

  • Prepare a Control Sample: Prepare a sample containing only the cells or tissue and the vehicle used to dissolve 8-prenylpinocembrin (e.g., DMSO).

  • Prepare an Experimental Sample: Prepare an identical sample treated with 8-prenylpinocembrin at the working concentration.

  • Acquire a Lambda Scan: Using a confocal microscope with a spectral detector, perform a lambda scan on both the control and experimental samples. Excite the sample with a range of laser lines (e.g., 405 nm, 488 nm, 561 nm) and collect the emission spectrum across the visible range.

  • Analyze the Spectra: Compare the emission spectra of the control and 8-prenylpinocembrin-treated samples. The difference in the emission profile will reveal the specific autofluorescence spectrum of 8-prenylpinocembrin.

Step 2: Experimental Design and Sample Preparation to Minimize Autofluorescence

Several factors during sample preparation can contribute to overall background fluorescence.

ParameterRecommendation to Reduce Autofluorescence
Fixation Use non-aldehyde-based fixatives like cold methanol or ethanol when possible. Aldehyde fixatives (e.g., formaldehyde, glutaraldehyde) can increase autofluorescence.[1] If aldehydes must be used, keep fixation times to a minimum.[2][3]
Tissue Perfusion For tissue samples, perfuse with phosphate-buffered saline (PBS) before fixation to remove red blood cells, which are a major source of autofluorescence.[2][3]
Mounting Media Use a mounting medium containing an antifade reagent to reduce photobleaching of both your specific signal and the autofluorescence.
Reagents Avoid using reagents that are known to be fluorescent, such as phenol red in cell culture media.[1]
Step 3: Imaging Strategies to Separate Signal from Autofluorescence

Careful selection of fluorescent probes and imaging techniques can significantly improve your ability to distinguish the signal of interest from the autofluorescence of 8-prenylpinocembrin.

Strategy 1: Spectral Separation

  • Choose Fluorophores with Red-Shifted Spectra: Since flavonoids typically fluoresce in the green region, select fluorescent probes that are excited by and emit light in the red or far-red regions of the spectrum (e.g., Alexa Fluor 647, Cy5).[2][3] This spectral separation will minimize the overlap between the autofluorescence and your signal.

Strategy 2: Spectral Unmixing

  • Utilize Spectral Imaging and Linear Unmixing: This is a powerful computational technique to separate the emission spectra of multiple fluorophores, including autofluorescence.[4][5][6][7][8]

Experimental Protocol: Spectral Unmixing Workflow

  • Acquire Reference Spectra:

    • Image an unstained sample to capture the autofluorescence spectrum of the cells/tissue.

    • Image a sample treated only with 8-prenylpinocembrin to obtain its specific autofluorescence spectrum.

    • Image samples stained with each of your fluorescent probes individually to get their reference spectra.

  • Acquire Image of Fully Stained Sample: Image your experimental sample containing cells/tissue, 8-prenylpinocembrin, and all fluorescent probes using a spectral detector.

  • Perform Linear Unmixing: Use the microscope's software to unmix the acquired image based on the reference spectra. The software will computationally separate the contribution of each fluorophore and the autofluorescence into separate channels.

cluster_workflow Spectral Unmixing Workflow A Acquire Reference Spectra (Unstained, 8-PP only, Probes only) B Acquire Image of Experimental Sample A->B Input C Perform Linear Unmixing A->C Reference B->C Process D Separated Channels (Signal vs. Autofluorescence) C->D Output

Figure 1. Workflow for spectral unmixing to separate signal from autofluorescence.

Step 4: Post-Acquisition Processing

In some cases, autofluorescence can be addressed after image acquisition.

Strategy: Chemical Quenching

  • Use Quenching Agents: Several chemical reagents can be used to reduce autofluorescence. However, these should be used with caution as they can also quench the signal from your fluorescent probes. Always test these on control samples first.

Quenching AgentTarget Autofluorescence SourceNotes
Sodium Borohydride Aldehyde-induced autofluorescenceCan have variable results and may damage tissue.[1][2]
Sudan Black B Lipofuscin (age pigment)Can introduce its own fluorescence in the far-red.[2]
Trypan Blue General intracellular autofluorescenceCan quench specific signals if used at high concentrations.[9]
Commercial Kits Various sourcesSeveral commercially available kits are designed to quench autofluorescence from different sources.[2]

Experimental Protocol: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

  • Fix and Permeabilize: Fix and permeabilize your cells or tissue sections as per your standard protocol.

  • Wash: Wash thoroughly with PBS.

  • Incubate with Sodium Borohydride: Prepare a fresh solution of 0.1% sodium borohydride in PBS. Incubate the samples for 10-30 minutes at room temperature.

  • Wash Extensively: Wash the samples three times with PBS for 5 minutes each to remove all traces of sodium borohydride.

  • Proceed with Staining: Continue with your immunofluorescence or other staining protocol.

Signaling Pathway Considerations

When studying the effects of 8-prenylpinocembrin, researchers often investigate its impact on cellular signaling pathways. Flavonoids are known to modulate various pathways, including those involved in inflammation and oxidative stress. Below is a generalized diagram of a signaling pathway that could be affected by 8-prenylpinocembrin.

cluster_pathway Potential Signaling Pathway Modulated by 8-Prenylpinocembrin Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Stimulus->Receptor MAPK MAPK Pathway (p38, ERK, JNK) Receptor->MAPK NFkB NF-κB Pathway Receptor->NFkB Inflammasome NLRP3 Inflammasome Receptor->Inflammasome PP 8-Prenylpinocembrin PP->MAPK Inhibition PP->NFkB Inhibition PP->Inflammasome Inhibition MAPK->NFkB ROS Reactive Oxygen Species (ROS) MAPK->ROS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription Inflammasome->Cytokines

Figure 2. A generalized inflammatory signaling pathway potentially modulated by 8-prenylpinocembrin.

This diagram illustrates how an inflammatory stimulus can activate downstream signaling cascades like the MAPK and NF-κB pathways, leading to the production of pro-inflammatory cytokines and reactive oxygen species. 8-Prenylpinocembrin, as a potential anti-inflammatory agent, may exert its effects by inhibiting key components of these pathways. When designing experiments, consider using fluorescently labeled antibodies against key proteins in these pathways (e.g., phospho-p38, NF-κB p65) to visualize the effects of 8-prenylpinocembrin treatment. The troubleshooting strategies outlined above will be crucial for accurately imaging these targets in the presence of 8-prenylpinocembrin's autofluorescence.

References

mitigating cytotoxicity of 8-prenylpinocembrin at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-prenylpinocembrin. The focus is on mitigating potential cytotoxicity observed at high concentrations during in vitro experiments.

Disclaimer: Direct experimental data on mitigating the cytotoxicity of 8-prenylpinocembrin at high concentrations is limited. The guidance provided here is extrapolated from studies on its parent compound, pinocembrin, and general knowledge of (prenylated) flavonoids. All suggested strategies require experimental validation for your specific cell model and conditions.

Frequently Asked Questions (FAQs)

Q1: What is 8-prenylpinocembrin and why is it of research interest?

8-prenylpinocembrin is a prenylated flavonoid. The addition of a prenyl group to the pinocembrin backbone generally increases its lipophilicity, which can enhance its biological activity and bioavailability compared to the parent compound. Flavonoids, including pinocembrin, are investigated for a wide range of potential therapeutic properties, including anticancer, anti-inflammatory, and neuroprotective effects.

Q2: At what concentrations does 8-prenylpinocembrin typically show cytotoxicity?

Q3: What are the known mechanisms of cytotoxicity for related flavonoids like pinocembrin at high concentrations?

High concentrations of pinocembrin have been shown to induce cytotoxicity in cancer cells primarily through the induction of apoptosis and cell cycle arrest.[3][4] Key molecular events include:

  • Apoptosis: Activation of caspase-3 and caspase-9, an increased Bax/Bcl-2 ratio, and cleavage of PARP.[1][2]

  • Cell Cycle Arrest: Induction of cell cycle arrest, often at the G0/G1 or G2/M phase, by modulating the expression of cyclins and cyclin-dependent kinases.[3][5]

  • Signaling Pathway Modulation: Inhibition of pro-survival signaling pathways such as PI3K/Akt and modulation of MAPK pathways.[1][6]

  • Mitochondrial Dysfunction: At high concentrations, some flavonoids can lead to mitochondrial dysfunction and the generation of reactive oxygen species (ROS).[7][8][9][10]

Troubleshooting Guide: Mitigating High-Concentration Cytotoxicity

This guide provides potential strategies to address unexpected or high levels of cytotoxicity when using 8-prenylpinocembrin in your experiments.

Issue 1: Excessive Cell Death Observed at Expected Therapeutic Concentrations

Possible Cause: The concentration of 8-prenylpinocembrin may be too high for the specific cell line or experimental duration. The prenyl group may increase the compound's potency compared to pinocembrin.

Troubleshooting Steps:

  • Comprehensive Dose-Response and Time-Course Analysis:

    • Protocol: Perform a detailed cytotoxicity assay (e.g., MTT, CCK-8) with a broad range of 8-prenylpinocembrin concentrations and multiple time points (e.g., 24, 48, 72 hours).

    • Rationale: This will establish the precise IC50 value and the concentration- and time-dependency of the cytotoxic effect in your specific cell model.

  • Comparison with a Non-Transformed or "Normal" Cell Line:

    • Protocol: If available, test the cytotoxicity of 8-prenylpinocembrin on a relevant non-cancerous cell line in parallel with your cancer cell line.

    • Rationale: This will help determine if the observed cytotoxicity is selective for cancer cells. Pinocembrin has shown such selectivity.[1]

Issue 2: Poor Solubility of 8-Prenylpinocembrin Leading to Compound Precipitation and Inconsistent Results

Possible Cause: 8-prenylpinocembrin, being more lipophilic than pinocembrin, may have poor aqueous solubility, leading to precipitation in cell culture media, especially at high concentrations. This can cause artifacts in cytotoxicity assays.

Troubleshooting Steps:

  • Formulation with Solubilizing Agents:

    • Cyclodextrins:

      • Protocol: Prepare inclusion complexes of 8-prenylpinocembrin with cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin). The flavonoid and cyclodextrin are typically co-dissolved in a solvent like ethanol or methanol and then dried to a thin film, which is subsequently hydrated with aqueous buffer or cell culture medium. The molar ratio of flavonoid to cyclodextrin needs to be optimized.

      • Rationale: Cyclodextrins can encapsulate the hydrophobic 8-prenylpinocembrin molecule, increasing its aqueous solubility and potentially reducing non-specific cytotoxicity.

    • Liposomes:

      • Protocol: Encapsulate 8-prenylpinocembrin into liposomes. This is often achieved by the thin-film hydration method, where lipids (e.g., phosphatidylcholine) and the flavonoid are dissolved in an organic solvent, evaporated to a thin film, and then hydrated with an aqueous solution followed by sonication or extrusion to form unilamellar vesicles.

      • Rationale: Liposomal formulations can improve the solubility of hydrophobic compounds and may offer a more controlled release, potentially reducing peak concentration-related toxicity.

  • Use of a Co-solvent:

    • Protocol: Dissolve 8-prenylpinocembrin in a biocompatible co-solvent like DMSO before diluting it in the final cell culture medium. Ensure the final concentration of the co-solvent is non-toxic to the cells (typically <0.5% for DMSO).

    • Rationale: This is a standard method to solubilize hydrophobic compounds for in vitro testing. However, at higher compound concentrations, the required co-solvent concentration might become toxic.

Issue 3: Off-Target Effects or Non-Specific Toxicity Observed

Possible Cause: At high concentrations, 8-prenylpinocembrin might interact with cellular components non-specifically, leading to general cellular stress and cytotoxicity that is not related to its intended mechanism of action.

Troubleshooting Steps:

  • Antioxidant Co-treatment:

    • Protocol: Co-incubate the cells with 8-prenylpinocembrin and a well-known antioxidant, such as N-acetylcysteine (NAC).

    • Rationale: If the cytotoxicity is mediated by an increase in reactive oxygen species (ROS), co-treatment with an antioxidant may rescue the cells.

  • Inhibitors of Apoptosis Pathways:

    • Protocol: Pre-treat cells with a pan-caspase inhibitor (e.g., Z-VAD-FMK) before adding high concentrations of 8-prenylpinocembrin.

    • Rationale: If the cytotoxicity is primarily due to the induction of apoptosis, a caspase inhibitor should block or reduce cell death. This can help to confirm the mechanism of cell death.

Data Summary

Table 1: Cytotoxicity of Pinocembrin (Parent Compound) in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
MCF-7Breast Cancer72108.36 ± 10.71[1]
MDA-MB-231Breast Cancer7296.83 ± 9.62[1]
SKBR3Breast Cancer72104.72 ± 9.62[1]
A549Lung Cancer48>100 (significant viability decrease at 100-200 µM)[2]
PC-3Prostate Cancer24~48[8]
LNCaPProstate Cancer24>150 (viability reduced to ~60% at 150 µM)[7]

Experimental Protocols

Protocol 1: Preparation of 8-Prenylpinocembrin-Cyclodextrin Inclusion Complex

  • Molar Ratio Determination: Start with a 1:1 molar ratio of 8-prenylpinocembrin to hydroxypropyl-β-cyclodextrin (HP-β-CD). This can be optimized.

  • Dissolution: Dissolve both 8-prenylpinocembrin and HP-β-CD in a minimal amount of absolute ethanol.

  • Solvent Evaporation: Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to form a thin film on the inside of the flask.

  • Hydration: Hydrate the thin film with a known volume of serum-free cell culture medium or phosphate-buffered saline (PBS) by vortexing or sonicating until the film is completely dissolved.

  • Sterilization: Sterilize the resulting solution by filtering through a 0.22 µm syringe filter.

  • Characterization (Optional but Recommended): Confirm complex formation using techniques like UV-Vis spectroscopy, Fourier-transform infrared spectroscopy (FTIR), or differential scanning calorimetry (DSC).

  • Application: Use the prepared complex in your cell-based assays at the desired final concentrations.

Protocol 2: Cell Viability Assay (MTT)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of 8-prenylpinocembrin or its formulated version. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions / Outcomes Problem High Cytotoxicity of 8-Prenylpinocembrin DoseResponse Dose-Response & Time-Course Analysis Problem->DoseResponse Solubility Improve Solubility Problem->Solubility Mechanism Investigate Mechanism Problem->Mechanism IC50 Determine IC50 DoseResponse->IC50 Formulation Formulation (Liposomes, Cyclodextrins) Solubility->Formulation Antioxidant Co-treatment (e.g., Antioxidants) Mechanism->Antioxidant PathwayInhibitor Pathway-Specific Inhibitors Mechanism->PathwayInhibitor

Caption: Troubleshooting workflow for high cytotoxicity.

signaling_pathway cluster_stimulus Stimulus cluster_pathways Potential Signaling Pathways (based on Pinocembrin) cluster_outcomes Cellular Outcomes High_8PP High Concentration 8-Prenylpinocembrin PI3K_Akt PI3K/Akt Pathway High_8PP->PI3K_Akt Inhibition MAPK MAPK Pathway High_8PP->MAPK Modulation Mitochondria Mitochondria High_8PP->Mitochondria Proliferation Decreased Proliferation PI3K_Akt->Proliferation MAPK->Proliferation Apoptosis Increased Apoptosis (Caspase Activation) MAPK->Apoptosis Mitochondria->Apoptosis Release of Cytochrome c CellCycleArrest Cell Cycle Arrest Proliferation->CellCycleArrest

Caption: Potential cytotoxic signaling pathways.

References

Validation & Comparative

A Comparative Analysis of 8-Prenylpinocembrin and Pinocembrin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of 8-prenylpinocembrin and its parent compound, pinocembrin, tailored for researchers, scientists, and drug development professionals. By examining their biochemical properties and biological activities, supported by available experimental data, this document aims to elucidate the potential advantages conferred by the prenylation of pinocembrin.

Introduction

Pinocembrin, a flavanone abundant in natural sources like honey, propolis, and various plants, has garnered significant attention for its diverse pharmacological effects.[1][2] These include anti-inflammatory, antioxidant, neuroprotective, and anticancer properties.[1][3] The addition of a prenyl group to the flavonoid backbone, resulting in 8-prenylpinocembrin, is a structural modification that has been shown in many flavonoid classes to enhance biological activity.[4][5][6] This enhancement is often attributed to increased lipophilicity, leading to improved membrane permeability and interaction with cellular targets.[7][8] This guide synthesizes the current understanding of both compounds to facilitate further research and development.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for the biological activities of pinocembrin. Direct comparative data for 8-prenylpinocembrin is limited in the current literature; however, inferences can be drawn from studies on other prenylated flavonoids.

Table 1: Comparative Anti-inflammatory Activity

CompoundAssayCell LineIC50Reference
PinocembrinInhibition of enzymatic and nonenzymatic lipid peroxidationIn vitro12.6 µM and 28 µM, respectively[1]
Pinocembrin Fatty Acid Acyl Derivative (MC5)Inhibition of Nitric Oxide (NO) productionLPS-stimulated RAW 264.7 macrophages15.51 µg/mL[9]

Table 2: Comparative Anticancer Activity

CompoundCell LineAssayIC50 (48h)IC50 (72h)Reference
PinocembrinMCF-7 (Breast Cancer)CCK-8226.35 ± 19.33 µM108.36 ± 10.71 µM[12]
PinocembrinMDA-MB-231 (Breast Cancer)CCK-8183.32 ± 17.94 µM96.83 ± 9.62 µM[12]
PinocembrinSKBR3 (Breast Cancer)CCK-8193.32 ± 18.34 µM104.72 ± 9.62 µM[12]
PinocembrinColon Cancer Cell Line (HCT116)Not Specified26.33 to 143.09 µg/mLNot Specified[1]

Note: The prenyl group has been shown to enhance the cytotoxic activities of other flavonoids.[6][13] For instance, 8-prenylnaringenin displayed stronger anti-proliferative activity against several cancer cell lines compared to its non-prenylated counterpart, naringenin.[14] It is therefore plausible that 8-prenylpinocembrin would exhibit lower IC50 values and thus higher potency against various cancer cell lines compared to pinocembrin.

Table 3: Comparative Antioxidant Activity

CompoundAssayIC50/EC50Reference
Pinocembrin-lecithin complexDPPH radical scavenging40.07 ± 1.32% scavenging at 1.0 mg/mL[15]
Pinocembrin-lecithin complexABTS radical scavenging24.73 ± 1.04% scavenging at 1.0 mg/mL[15]
Pinocembrin-lecithin complexHydroxyl radical scavenging82.44 ± 2.21% scavenging at 1.0 mg/mL[15]
Pinocembrin-lecithin complexSuperoxide-anion scavenging59.15 ± 0.86% scavenging at 1.0 mg/mL[15]

Note: Studies on other prenylated flavonoids suggest an enhancement of antioxidant activity upon prenylation.[16] The increased lipophilicity of 8-prenylpinocembrin may facilitate its interaction with cellular membranes, thereby providing better protection against lipid peroxidation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

Anti-inflammatory Activity Assay: Inhibition of Nitric Oxide (NO) Production

The anti-inflammatory activity of pinocembrin derivatives was assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Culture: RAW 264.7 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells were seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour. Subsequently, cells were stimulated with LPS (1 µg/mL) for 24 hours.

  • NO Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant was measured using the Griess reagent system. Briefly, 100 µL of cell culture medium was mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Data Analysis: The absorbance at 540 nm was measured using a microplate reader. The percentage of NO inhibition was calculated relative to the LPS-treated control group. The IC50 value, the concentration of the compound that inhibits 50% of NO production, was determined from the dose-response curve.[9]

Anticancer Activity Assay: CCK-8 Cell Proliferation Assay

The antiproliferative effects of pinocembrin on breast cancer cell lines were determined using the Cell Counting Kit-8 (CCK-8) assay.

  • Cell Seeding: MCF-7, MDA-MB-231, and SKBR3 cells were seeded in 96-well plates at a density of 2 × 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of pinocembrin (0-240 µM) for 48 or 72 hours.

  • CCK-8 Reagent Addition: After the incubation period, 10 µL of CCK-8 solution was added to each well, and the plates were incubated for an additional 1-4 hours at 37°C.

  • Absorbance Measurement: The absorbance was measured at 450 nm using a microplate reader.

  • Data Analysis: The cell viability was expressed as a percentage of the control (untreated cells). The IC50 value, representing the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.[12]

Antioxidant Activity Assay: DPPH Radical Scavenging Activity

The free radical scavenging activity of the compounds can be evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

  • Preparation of DPPH Solution: A fresh solution of DPPH in methanol (e.g., 0.1 mM) is prepared.

  • Reaction Mixture: Different concentrations of the test compound are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is the concentration of the sample required to scavenge 50% of the DPPH radicals.[15]

Visualization of Key Concepts

The following diagrams illustrate the structural relationship between the two compounds and a hypothetical workflow for their comparative evaluation.

G cluster_0 Structural Comparison Pinocembrin Pinocembrin (Flavanone Backbone) 8_Prenylpinocembrin 8-Prenylpinocembrin Pinocembrin->8_Prenylpinocembrin + Prenylation at C8 Prenyl_Group Prenyl Group (C5H9) Prenyl_Group->8_Prenylpinocembrin

Caption: Structural relationship between pinocembrin and 8-prenylpinocembrin.

G cluster_workflow Comparative Bioactivity Workflow start Select Bioactivity Assays (e.g., Antioxidant, Anti-inflammatory) prepare Prepare Stock Solutions of Pinocembrin & 8-Prenylpinocembrin start->prepare invitro In Vitro Experiments (e.g., Cell culture, Enzyme assays) prepare->invitro datacollection Data Collection (e.g., IC50, EC50 values) invitro->datacollection analysis Comparative Data Analysis datacollection->analysis conclusion Conclusion on Structure-Activity Relationship analysis->conclusion

Caption: A generalized workflow for the comparative evaluation of the two compounds.

Discussion and Future Directions

The addition of a prenyl group to the pinocembrin structure is anticipated to significantly enhance its biological activities. The increased lipophilicity of 8-prenylpinocembrin likely improves its ability to cross cell membranes and interact with intracellular targets, potentially leading to greater potency in its anti-inflammatory, anticancer, and antioxidant effects.[7][8]

While direct comparative studies are lacking, the existing body of research on prenylated flavonoids provides a strong rationale for prioritizing the investigation of 8-prenylpinocembrin.[4][5][6] Future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head in vitro and in vivo studies to quantify the differences in bioactivity between 8-prenylpinocembrin and pinocembrin across a range of assays.

  • Mechanism of Action: Elucidating the specific molecular targets and signaling pathways that are differentially modulated by the two compounds.

  • Pharmacokinetic Profiling: Comparing the absorption, distribution, metabolism, and excretion (ADME) profiles of 8-prenylpinocembrin and pinocembrin to understand how prenylation affects their bioavailability.

By systematically addressing these research gaps, the scientific community can fully unlock the therapeutic potential of 8-prenylpinocembrin and pave the way for the development of novel, more effective flavonoid-based drugs.

References

A Comparative Analysis of the Anticancer Potential of 8-Prenylpinocembrin and 6-Prenylpinocembrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents has led to a significant interest in prenylated flavonoids, a class of natural compounds known for their diverse biological activities. Among these, pinocembrin derivatives, specifically the regioisomers 8-prenylpinocembrin and 6-prenylpinocembrin, have emerged as promising candidates. The position of the prenyl group on the pinocembrin scaffold is hypothesized to significantly influence their interaction with cellular targets, thereby affecting their anticancer efficacy. This guide provides a comparative overview of their potential anticancer activities, drawing upon available experimental data for the parent compound, pinocembrin, and structurally similar prenylated flavonoids to infer the structure-activity relationship.

Data Presentation: Cytotoxicity of Pinocembrin and Related Prenylated Flavonoids

Direct comparative data on the anticancer activity of 8-prenylpinocembrin and 6-prenylpinocembrin is currently limited in publicly accessible literature. However, studies on the parent compound, pinocembrin, and the analogous prenylated naringenin isomers provide valuable insights into the potential cytotoxic effects and the influence of prenyl group positioning.

Table 1: Anticancer Activity (IC50, µM) of Pinocembrin against Various Cancer Cell Lines

Cancer Cell LineIC50 (µM)Exposure Time (h)Reference
MCF-7 (Breast)108.36 ± 10.7172[1]
MDA-MB-231 (Breast)96.83 ± 9.6272[1]
SKBR3 (Breast)104.72 ± 9.6272[1]
A549 (Lung)Concentration-dependent decrease in viability (25-200 µM)24, 48, 72[2]
PC-3 (Prostate)Dose-dependent inhibition of proliferation (0-48 µmol/L)12, 24

Table 2: Comparative Anticancer Activity (IC50, µM) of 6-Prenylnaringenin and 8-Prenylnaringenin

Cancer Cell Line6-Prenylnaringenin (IC50, µM)8-Prenylnaringenin (IC50, µM)Conclusion on Relative Potency
T-47D (Breast)More ActiveWeaker Activity6-prenyl isomer is more potent
HT-29 (Colon)More ActiveWeaker Activity6-prenyl isomer is more potent
A2780 (Ovarian)Weaker ActivityMore Active8-prenyl isomer is more potent
A2780cis (Ovarian, Cisplatin-resistant)Weaker ActivityMore Active8-prenyl isomer is more potent
PC-3 (Prostate)Weaker ActivityMore Active8-prenyl isomer is more potent
DU 145 (Prostate)Weaker ActivityMore Active8-prenyl isomer is more potent

Data for this table is inferred from a study on prenylated naringenins, which are structurally very similar to prenylated pinocembrins.

The data on prenylated naringenins strongly suggests that the position of the prenyl group is a critical determinant of anticancer activity and that this effect is cell-line specific. It is plausible that a similar relationship exists for 8-prenylpinocembrin and 6-prenylpinocembrin.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key assays used in the evaluation of anticancer compounds.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of 8-prenylpinocembrin or 6-prenylpinocembrin for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Analysis: Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic.

Protein Expression Analysis: Western Blotting for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample. For apoptosis studies, key markers include caspases and members of the Bcl-2 family.

Protocol:

  • Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates (20-40 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Cleaved Caspase-3, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualization

Signaling Pathway Diagram

Caption: Generalized Apoptosis Signaling Pathways.

Experimental Workflow Diagram

G cluster_setup Experimental Setup cluster_assays Primary Assays cluster_analysis Data Analysis and Comparison Cell_Culture Cancer Cell Line Culture MTT MTT Assay for Cell Viability (Determine IC50 values) Cell_Culture->MTT Flow_Cytometry Flow Cytometry for Apoptosis (Annexin V/PI Staining) Cell_Culture->Flow_Cytometry Western_Blot Western Blot for Apoptosis Markers (Caspases, Bcl-2 family) Cell_Culture->Western_Blot Compound_Prep Prepare 8-prenylpinocembrin & 6-prenylpinocembrin Stocks Compound_Prep->MTT Compound_Prep->Flow_Cytometry Compound_Prep->Western_Blot IC50_Comparison Compare IC50 Values MTT->IC50_Comparison Apoptosis_Quant Quantify Apoptosis Rates Flow_Cytometry->Apoptosis_Quant Protein_Expression Analyze Protein Expression Levels Western_Blot->Protein_Expression Conclusion Conclude on Comparative Anticancer Activity IC50_Comparison->Conclusion Apoptosis_Quant->Conclusion Protein_Expression->Conclusion

Caption: Workflow for Comparing Anticancer Activity.

Conclusion

While direct comparative studies on 8-prenylpinocembrin and 6-prenylpinocembrin are yet to be extensively published, the available evidence from structurally related compounds strongly indicates that the position of the prenyl group is a key factor in determining their anticancer potency and selectivity. The provided experimental protocols offer a robust framework for conducting such comparative studies. Future research should focus on head-to-head comparisons of these isomers across a panel of cancer cell lines to elucidate their therapeutic potential and mechanisms of action, paving the way for the development of novel, targeted cancer therapies.

References

8-Prenylpinocembrin vs. Other Prenylated Flavonoids: A Comparative Analysis of Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive comparative guide for researchers, scientists, and drug development professionals. This document provides an objective comparison of the biological performance of 8-prenylpinocembrin against other prominent prenylated flavonoids, including xanthohumol, 8-prenylnaringenin, and icaritin. The comparison is supported by experimental data, with a focus on anticancer, anti-inflammatory, antioxidant, and antimicrobial activities.

Introduction to Prenylated Flavonoids

Prenylated flavonoids are a class of naturally occurring compounds characterized by the addition of a prenyl group to a flavonoid backbone. This structural modification often enhances the lipophilicity and membrane permeability of the molecule, leading to improved biological activity compared to their non-prenylated counterparts.[1][2] These compounds are of significant interest in drug discovery due to their diverse pharmacological properties. This guide focuses on a comparative analysis of 8-prenylpinocembrin and other well-researched prenylated flavonoids.

Comparative Biological Activity

The following tables summarize the quantitative data on the biological activities of 8-prenylpinocembrin and other selected prenylated flavonoids. The data, presented as IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values, has been compiled from various scientific studies. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

Anticancer Activity

The cytotoxic effects of these flavonoids have been evaluated against a range of cancer cell lines. The IC50 values, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are presented in Table 1.

Table 1: Anticancer Activity of Prenylated Flavonoids (IC50 in µM)

FlavonoidCell LineIC50 (µM)
8-Prenylpinocembrin HT-29 (Colon)47.8 (at 72h)
HCT116 (Colon)34 (at 72h)
Xanthohumol HT-29 (Colon)>50
LoVo (Colon)Low activity
PC-3 (Prostate)Moderate activity
DU145 (Prostate)14.71
MCF-7 (Breast)Potent activity
T47D (Breast)Potent activity
A549 (Lung)Moderate activity
MV-4-11 (Leukemia)8.07
8-Prenylnaringenin U-118 MG (Glioblastoma)~138
Icaritin CAL27 (Oral Squamous Cell Carcinoma)9.93 (at 72h)
SCC9 (Oral Squamous Cell Carcinoma)3.95 (at 72h)
A2780s (Ovarian)14.9 (at 72h)
A2780cp (Ovarian, cisplatin-resistant)22.06 (at 72h)

Data compiled from multiple sources. Experimental conditions may vary.

Anti-inflammatory Activity

The anti-inflammatory potential of these compounds is often assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. The IC50 values for NO inhibition are shown in Table 2.

Table 2: Anti-inflammatory Activity of Prenylated Flavonoids (Nitric Oxide Inhibition, IC50 in µM)

FlavonoidCell LineIC50 (µM)
8-Prenylpinocembrin RAW 264.7Data not available
Xanthohumol RAW 264.78.3 - 12.9
8-Prenylnaringenin RAW 264.7Potent inhibition noted, specific IC50 not consistently reported
Icaritin RAW 264.7Data not available

Data compiled from multiple sources. Experimental conditions may vary.

Antioxidant Activity

The antioxidant capacity is commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value represents the concentration of the flavonoid required to scavenge 50% of the DPPH radicals.

Table 3: Antioxidant Activity of Prenylated Flavonoids (DPPH Radical Scavenging, IC50 in µg/mL)

FlavonoidIC50 (µg/mL)
8-Prenylpinocembrin Data not available
Xanthohumol Weaker than quercetin
8-Prenylnaringenin Data not available
Icaritin Data not available
Antimicrobial Activity

The antimicrobial efficacy is determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 4: Antimicrobial Activity of Prenylated Flavonoids (MIC in µg/mL)

FlavonoidMicroorganismMIC (µg/mL)
6-Prenylpinocembrin Pseudomonas aeruginosa4 - 32
Escherichia coli4 - 32
Klebsiella pneumoniae4 - 32
Xanthohumol Staphylococcus aureus15.6 - 62.5
Clostridium perfringens10 - 56
Bacteroides fragilis10 - 56
8-Prenylnaringenin Streptococcus mutans25
Icaritin Not widely reported for antimicrobial activityData not available

Data compiled from multiple sources. Experimental conditions may vary.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz.

anticancer_pathway Prenylated Flavonoids Prenylated Flavonoids Cancer Cell Cancer Cell Prenylated Flavonoids->Cancer Cell Target Signaling Pathway Modulation Signaling Pathway Modulation Cancer Cell->Signaling Pathway Modulation Inhibition of Proliferation Inhibition of Proliferation Induction of Apoptosis Induction of Apoptosis Cell Cycle Arrest Cell Cycle Arrest Signaling Pathway Modulation->Inhibition of Proliferation Signaling Pathway Modulation->Induction of Apoptosis Signaling Pathway Modulation->Cell Cycle Arrest PI3K/Akt PI3K/Akt Signaling Pathway Modulation->PI3K/Akt STAT3 STAT3 Signaling Pathway Modulation->STAT3

Caption: General signaling pathways targeted by prenylated flavonoids in cancer cells.

anti_inflammatory_pathway LPS LPS Macrophage (e.g., RAW 264.7) Macrophage (e.g., RAW 264.7) LPS->Macrophage (e.g., RAW 264.7) Activation of NF-κB Activation of NF-κB Macrophage (e.g., RAW 264.7)->Activation of NF-κB iNOS Expression iNOS Expression Activation of NF-κB->iNOS Expression Nitric Oxide (NO) Production Nitric Oxide (NO) Production iNOS Expression->Nitric Oxide (NO) Production Prenylated Flavonoids Prenylated Flavonoids Prenylated Flavonoids->Activation of NF-κB Inhibit Prenylated Flavonoids->iNOS Expression Inhibit

Caption: Mechanism of anti-inflammatory action via nitric oxide inhibition.

experimental_workflow cluster_antioxidant DPPH Assay cluster_antimicrobial MIC Determination a1 Prepare DPPH Solution a2 Add Flavonoid Solution a1->a2 a3 Incubate in Dark a2->a3 a4 Measure Absorbance at 517 nm a3->a4 b1 Serial Dilution of Flavonoid b2 Inoculate with Microorganism b1->b2 b3 Incubate b2->b3 b4 Observe for Visible Growth b3->b4

Caption: Simplified workflows for DPPH antioxidant and MIC antimicrobial assays.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is used to determine the antioxidant activity of the flavonoids.

  • Reagent Preparation: A stock solution of DPPH is prepared in methanol or ethanol. This solution is typically diluted to a working concentration that gives an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: The flavonoid is dissolved in a suitable solvent (e.g., methanol, ethanol, or DMSO) to prepare a stock solution, from which serial dilutions are made.

  • Assay Procedure:

    • An aliquot of the flavonoid solution is mixed with the DPPH working solution.

    • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

    • The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the flavonoid.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Anticancer Activity

This colorimetric assay is used to assess cell viability and the cytotoxic potential of the flavonoids.

  • Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of the flavonoid and incubated for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated from the dose-response curve.

Griess Assay for Nitric Oxide (NO) Inhibition

This assay measures the anti-inflammatory activity by quantifying nitrite, a stable and nonvolatile breakdown product of NO.

  • Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates and treated with the flavonoid for a short period before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Incubation: The cells are incubated for a period (e.g., 24 hours) to allow for NO production.

  • Griess Reagent Addition: The cell culture supernatant is collected and mixed with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine). This leads to a colorimetric reaction where nitrite forms a purple azo dye.

  • Absorbance Measurement: The absorbance is measured at approximately 540 nm.

  • Calculation: The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Flavonoid Dilutions: A serial two-fold dilution of the flavonoid is prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • Reading Results: The MIC is determined as the lowest concentration of the flavonoid at which there is no visible growth (turbidity) of the microorganism.

Conclusion

The available data suggests that prenylated flavonoids, including 8-prenylpinocembrin, xanthohumol, 8-prenylnaringenin, and icaritin, exhibit a wide range of promising biological activities. Xanthohumol and icaritin, in particular, have been extensively studied for their potent anticancer effects against various cell lines. While quantitative data for the antioxidant and anti-inflammatory activities of 8-prenylpinocembrin is limited in the current literature, its structural similarity to other bioactive prenylated flavonoids suggests it is a promising candidate for further investigation. The detailed protocols provided herein offer a standardized framework for future comparative studies to elucidate the full therapeutic potential of this class of compounds.

References

Comparative Guide to the Anti-inflammatory Mechanism of 8-Prenylpinocembrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory mechanisms of 8-prenylpinocembrin, contrasting its action with related flavonoid compounds. The information is supported by experimental data and detailed protocols to facilitate reproducibility and further research.

Introduction

8-Prenylpinocembrin is a prenylated flavonoid, a class of compounds known for their diverse biological activities. It is structurally related to pinocembrin, a flavonoid found in honey and propolis.[1][2] The addition of a prenyl group often enhances the biological activity of flavonoids. This guide focuses on elucidating the specific molecular pathways through which 8-prenylpinocembrin exerts its anti-inflammatory effects, comparing it to its parent compound and other relevant flavonoids. Understanding these mechanisms is crucial for its potential development as a therapeutic agent for inflammatory diseases.[3]

Core Anti-inflammatory Mechanisms of 8-Prenylpinocembrin and Related Flavonoids

The anti-inflammatory properties of 8-prenylpinocembrin and similar flavonoids stem from their ability to modulate key signaling pathways involved in the inflammatory response. The primary targets include the NF-κB, MAPK, and NLRP3 inflammasome pathways.

1. Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[4] Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes such as COX-2 and iNOS.[5]

Studies on pinocembrin and other prenylated flavonoids, such as 8-prenylapigenin, show that they effectively inhibit this pathway.[6][7][8] The mechanism involves preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[9] By stabilizing IκBα, these compounds block the translocation of the active NF-κB p65 subunit into the nucleus, thereby downregulating the expression of inflammatory genes.[1][9]

NF_kB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB (p65/p50) (Active) IkBa_NFkB->NFkB Releases Proteasome Proteasome Degradation p_IkBa->Proteasome Ubiquitination NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Pinocembrin 8-Prenylpinocembrin Pinocembrin->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Transcription MAPK_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway MAPK Cascade cluster_response Cellular Response LPS LPS MAPKKK MAPKKK (e.g., TAK1) LPS->MAPKKK p38_MAPKK MKK3/6 MAPKKK->p38_MAPKK JNK_MAPKK MKK4/7 MAPKKK->JNK_MAPKK ERK_MAPKK MEK1/2 MAPKKK->ERK_MAPKK p38 p38 p38_MAPKK->p38 Phosphorylates JNK JNK JNK_MAPKK->JNK Phosphorylates ERK ERK ERK_MAPKK->ERK Phosphorylates AP1 AP-1 Activation p38->AP1 JNK->AP1 ERK->AP1 Cytokines Pro-inflammatory Cytokine Production AP1->Cytokines Pinocembrin 8-Prenylpinocembrin Pinocembrin->p38 Inhibits Phosphorylation Pinocembrin->JNK Inhibits Phosphorylation NLRP3_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_output Inflammatory Output LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB NLRP3_proIL1B ↑ Pro-IL-1β ↑ NLRP3 NFkB->NLRP3_proIL1B DAMPs DAMPs / PAMPs (e.g., ATP, Nigericin) NLRP3_complex NLRP3 Inflammasome (NLRP3, ASC, Pro-caspase-1) DAMPs->NLRP3_complex Assembly Casp1 Active Caspase-1 NLRP3_complex->Casp1 Cleavage IL1B Mature IL-1β Casp1->IL1B Cleaves pro_IL1B Pro-IL-1β pro_IL1B->IL1B Release Secretion & Pyroptosis IL1B->Release Pinocembrin 8-Prenylpinocembrin Pinocembrin->NFkB Inhibits Pinocembrin->NLRP3_complex Inhibits Assembly Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis A1 Seed RAW 264.7 Macrophages in 96-well or 6-well plates A2 Incubate for 24h to allow adherence A1->A2 B1 Pre-treat cells with various concentrations of 8-Prenylpinocembrin for 1-2 hours A2->B1 B2 Stimulate with LPS (e.g., 200 ng/mL) for a specified time (e.g., 8-24h) B1->B2 C1 Collect Supernatant B2->C1 C2 Lyse Cells B2->C2 C1_1 ELISA for Cytokines (TNF-α, IL-6, IL-1β) C1->C1_1 C1_2 Griess Assay for Nitric Oxide (NO) C1->C1_2 C2_1 Western Blot for Proteins (p-p65, iNOS, NLRP3) C2->C2_1 C2_2 qRT-PCR for mRNA (Il-6, Tnf, Nos2) C2->C2_2

References

A Head-to-Head Comparison of 8-Prenylpinocembrin with Known Antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quest for novel and potent antioxidant compounds, prenylated flavonoids have garnered significant attention due to their enhanced biological activities compared to their non-prenylated counterparts. 8-Prenylpinocembrin, a derivative of pinocembrin found in various plant sources and propolis, is emerging as a compound of interest for its potential therapeutic properties, including its antioxidant capacity. This guide provides a head-to-head comparison of 8-prenylpinocembrin with well-established antioxidants: quercetin, ascorbic acid (Vitamin C), and Trolox. The comparison is based on available experimental data from common in vitro antioxidant assays, namely DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power).

While direct comparative data for 8-prenylpinocembrin is still emerging, this guide synthesizes available information on its parent compound, pinocembrin, and structurally related prenylated flavonoids to provide a valuable point of reference.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of a compound is often evaluated by its ability to scavenge free radicals or to reduce oxidized species. This is typically quantified by the half-maximal inhibitory concentration (IC50) for radical scavenging assays (a lower IC50 indicates higher antioxidant activity) or by Trolox Equivalent Antioxidant Capacity (TEAC) and Ferric Reducing Antioxidant Power (FRAP) values (higher values indicate greater antioxidant capacity).

Table 1: Comparison of IC50 and TEAC/FRAP Values for 8-Prenylpinocembrin and Known Antioxidants

CompoundDPPH IC50 (µM)ABTS TEAC (mM Trolox equivalents/mg)FRAP (mM Fe(II)/g)
8-Prenylpinocembrin Data not availableData not availableData not available
Pinocembrin (parent compound) ~174.2 - 241.9[1]Data not availableData not available
Quercetin ~9.9[2]~1.23 (for 1 mM)[3]High
Ascorbic Acid (Vitamin C) ~43.2[2]HighHigh
Trolox ~6.3[2]1.0 (by definition)Standard

Note: The presented values are compiled from various sources and may vary depending on the specific experimental conditions. Direct comparisons are most accurate when conducted within the same study.

Data on the antioxidant activity of 8-prenylpinocembrin is currently limited in publicly available literature. However, studies on its parent compound, pinocembrin, show moderate DPPH radical scavenging activity.[1] For instance, in one study, 8-prenyldaidzein, another prenylated flavonoid, demonstrated more effective DPPH scavenging activity than ascorbic acid.[1] Structurally similar prenylated flavonoids, such as xanthohumol, have also been studied, showing antioxidant capacity, although in some assays, it was found to be lower than that of quercetin and ascorbic acid.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of antioxidant capacity data, detailed experimental protocols are crucial. Below are the methodologies for the three key assays discussed.

DPPH Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Detailed Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Dissolve the test compounds (8-prenylpinocembrin, quercetin, ascorbic acid, Trolox) and the samples in a suitable solvent (e.g., methanol, ethanol, or DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions to determine the IC50 value.

  • Assay Procedure:

    • In a 96-well microplate or test tubes, add a specific volume of the sample or standard solution.

    • Add the DPPH working solution to each well/tube.

    • Include a control containing only the solvent and the DPPH solution.

    • Incubate the plate/tubes in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of each solution at 517 nm using a microplate reader or a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically.

Detailed Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or a phosphate buffer solution (pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare stock solutions and serial dilutions of the test compounds as described for the DPPH assay.

  • Assay Procedure:

    • Add a small volume of the sample or standard solution to a cuvette or microplate well.

    • Add the ABTS•+ working solution.

    • Include a control containing the solvent and the ABTS•+ working solution.

    • Incubate at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The scavenging activity is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the same antioxidant capacity as the sample.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.

Detailed Protocol:

  • Preparation of FRAP Reagent:

    • Prepare a 300 mM acetate buffer (pH 3.6).

    • Prepare a 10 mM solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl.

    • Prepare a 20 mM aqueous solution of ferric chloride (FeCl₃).

    • Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio to prepare the fresh FRAP working reagent. Warm the reagent to 37°C before use.

  • Sample Preparation: Prepare stock solutions and serial dilutions of the test compounds.

  • Assay Procedure:

    • Add a small volume of the sample or standard solution to a test tube or microplate well.

    • Add the FRAP working reagent.

    • Include a blank with the solvent instead of the sample.

    • Incubate at 37°C for a specified time (e.g., 4-30 minutes).

  • Measurement: Measure the absorbance of the blue-colored solution at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve prepared using a known concentration of ferrous sulfate (FeSO₄) or Trolox. The results are expressed as mM Fe(II) equivalents per gram or TEAC.

Signaling Pathways in Antioxidant Action

Flavonoids, including pinocembrin and its derivatives, exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. A key pathway in this process is the Keap1-Nrf2 signaling pathway.

The Keap1-Nrf2 Antioxidant Response Pathway

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, including certain flavonoids, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This binding initiates the transcription of a battery of cytoprotective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs), thereby bolstering the cell's antioxidant defenses.

Keap1_Nrf2_Pathway Nrf2 Nrf2 Nrf2_n Nrf2_n Nrf2->Nrf2_n Translocation ROS ROS Flavonoids Flavonoids

Experimental Workflow for Assessing Antioxidant Activity

The following diagram illustrates a typical workflow for the in vitro assessment of the antioxidant capacity of a test compound like 8-prenylpinocembrin.

Experimental_Workflow cluster_preparation Preparation cluster_assay Antioxidant Assays cluster_analysis Data Analysis Test_Compound Test Compound (8-Prenylpinocembrin) DPPH_Assay DPPH Assay Test_Compound->DPPH_Assay ABTS_Assay ABTS Assay Test_Compound->ABTS_Assay FRAP_Assay FRAP Assay Test_Compound->FRAP_Assay Known_Antioxidants Known Antioxidants (Quercetin, Vit C, Trolox) Known_Antioxidants->DPPH_Assay Known_Antioxidants->ABTS_Assay Known_Antioxidants->FRAP_Assay Reagents Assay Reagents (DPPH, ABTS, FRAP) Reagents->DPPH_Assay Reagents->ABTS_Assay Reagents->FRAP_Assay Spectrophotometry Spectrophotometric Measurement DPPH_Assay->Spectrophotometry ABTS_Assay->Spectrophotometry FRAP_Assay->Spectrophotometry IC50_Calculation IC50 / TEAC / FRAP Value Calculation Spectrophotometry->IC50_Calculation Comparison Head-to-Head Comparison IC50_Calculation->Comparison

Conclusion

While direct and comprehensive comparative data on the antioxidant activity of 8-prenylpinocembrin remains to be fully elucidated, the available information on its parent compound, pinocembrin, and other structurally related prenylated flavonoids suggests it holds promise as a potent antioxidant. Its potential mechanism of action is likely twofold: direct scavenging of free radicals and modulation of endogenous antioxidant defense systems via the Keap1-Nrf2 pathway.

Further head-to-head studies employing standardized methodologies are imperative to definitively position 8-prenylpinocembrin within the landscape of known antioxidants. Such research will be crucial for guiding its potential development as a therapeutic agent in conditions associated with oxidative stress. Researchers are encouraged to utilize the detailed protocols provided in this guide to contribute to the growing body of knowledge on this promising natural compound.

References

Validating the In Vitro to In Vivo Correlation of Flavonoid Activity: A Comparative Guide on Pinocembrin as a Model for 8-Prenylpinocembrin

Author: BenchChem Technical Support Team. Date: November 2025

A critical assessment of the available scientific literature reveals a significant lack of specific in vitro and in vivo data for 8-prenylpinocembrin, preventing a direct validation of its activity correlation between laboratory and whole-organism models. However, extensive research on its parent compound, pinocembrin, offers a valuable framework for understanding the potential pharmacological activities and for establishing a methodological approach to future in vitro-in vivo correlation (IVIVC) studies of prenylated flavonoids.

This guide provides a comprehensive comparison of the in vitro and in vivo activities of pinocembrin, a closely related flavonoid. The data presented here can serve as a foundational model for researchers and drug development professionals investigating 8-prenylpinocembrin and other prenylated flavonoids. The inclusion of detailed experimental protocols and signaling pathway diagrams aims to facilitate the design of future studies to bridge the existing data gap for 8-prenylpinocembrin.

Comparative Analysis of Pinocembrin Activity: In Vitro vs. In Vivo

The following tables summarize the key pharmacological effects of pinocembrin observed in cell-based assays (in vitro) and animal models (in vivo), highlighting the parallels in its therapeutic potential.

Anti-Inflammatory Activity
In Vitro FindingIn Vivo FindingKey Experimental Parameters
Inhibition of pro-inflammatory cytokine (TNF-α, IL-1β, IL-6) production in LPS-stimulated murine macrophages.[1]Reduction of lung injury and inflammation in a murine model of lipopolysaccharide (LPS)-induced acute lung injury.[1]In Vitro: Murine macrophage cell line (e.g., RAW 264.7), Lipopolysaccharide (LPS) stimulation. In Vivo: Mouse model of acute lung injury, LPS administration (intraperitoneal).
Suppression of NF-κB and MAPK signaling pathways in activated immune cells.[1]Attenuation of inflammation through modulation of NF-κB and MAPK pathways in animal models of inflammation.[1]In Vitro: Western blot analysis for phosphorylated signaling proteins. In Vivo: Immunohistochemistry and Western blot of tissue samples.
Neuroprotective Activity
In Vitro FindingIn Vivo FindingKey Experimental Parameters
Increased neuronal viability and reduced apoptosis in primary cortical neurons subjected to oxygen-glucose deprivation/reoxygenation (OGD/R).[2]Reduced infarct volume and improved neurological outcomes in rat models of ischemic stroke (middle cerebral artery occlusion).[2]In Vitro: Primary neuronal cell culture, Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) model. In Vivo: Rat model of middle cerebral artery occlusion (MCAO).
Protection against β-amyloid-induced toxicity in neuronal cell lines.Improved cognitive function and reduced neurodegeneration in mouse models of Alzheimer's disease.In Vitro: Neuronal cell lines (e.g., SH-SY5Y), Amyloid-beta peptide treatment. In Vivo: Transgenic mouse models of Alzheimer's disease.
Anticancer Activity
In Vitro FindingIn Vivo FindingKey Experimental Parameters
Inhibition of proliferation and induction of apoptosis in various cancer cell lines (e.g., lung, breast).[3]Limited data available on in vivo anticancer efficacy. Further studies are required.In Vitro: Cancer cell lines (e.g., A549, MCF-7), Cell viability assays (e.g., MTT, CCK-8), Apoptosis assays (e.g., flow cytometry). In Vivo: Xenograft mouse models.

Detailed Experimental Protocols

In Vitro Anti-Inflammatory Assay: Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., pinocembrin) and co-incubated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug) are included.

  • Nitric Oxide Measurement (Griess Assay): After 24 hours, the concentration of nitrite (a stable product of nitric oxide) in the culture supernatant is measured using the Griess reagent system. The absorbance at 540 nm is measured using a microplate reader.

  • Data Analysis: The percentage of nitric oxide inhibition is calculated relative to the LPS-stimulated control.

In Vivo Neuroprotection Assay: Middle Cerebral Artery Occlusion (MCAO) Model in Rats
  • Animal Model: Adult male Sprague-Dawley rats (250-300g) are used.

  • Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).

  • MCAO Surgery: A nylon filament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery, inducing focal cerebral ischemia.

  • Drug Administration: The test compound (e.g., pinocembrin) or vehicle is administered intravenously or intraperitoneally at a predetermined time point (e.g., at the onset of reperfusion).

  • Reperfusion: After a defined period of occlusion (e.g., 90 minutes), the filament is withdrawn to allow reperfusion.

  • Neurological Deficit Scoring: Neurological deficits are assessed at 24 hours post-MCAO using a standardized scoring system.

  • Infarct Volume Measurement: Following behavioral assessment, the animals are euthanized, and the brains are removed. The brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area, which is then quantified using image analysis software.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by pinocembrin and a typical workflow for assessing its bioactivity.

Pinocembrin_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB activates MAPK MAPK (p38, JNK, ERK) TLR4->MAPK activates Pinocembrin Pinocembrin Pinocembrin->NFkB inhibits Pinocembrin->MAPK inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines promotes transcription MAPK->Cytokines promotes transcription Inflammation Inflammation Cytokines->Inflammation

Caption: Pinocembrin's anti-inflammatory signaling pathway.

Bioactivity_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies TargetID Target Identification (e.g., Enzyme, Receptor) CellAssay Cell-based Assays (e.g., Anti-inflammatory, Cytotoxicity) TargetID->CellAssay Mechanism Mechanism of Action (e.g., Western Blot, qPCR) CellAssay->Mechanism AnimalModel Animal Model Selection (e.g., MCAO rat) Mechanism->AnimalModel Promising candidates move to in vivo PKPD Pharmacokinetics & Pharmacodynamics AnimalModel->PKPD Efficacy Efficacy & Toxicity Evaluation PKPD->Efficacy IVIVC In Vitro-In Vivo Correlation Analysis Efficacy->IVIVC Data for Correlation

Caption: General workflow for bioactivity assessment.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 8-Prenylpinocembrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of 8-prenylpinocembrin, a prenylflavonoid of significant interest in pharmaceutical research. Due to the limited availability of direct comparative studies on 8-prenylpinocembrin, this guide utilizes data from validated methods for the structurally analogous and well-researched compound, 8-prenylnaringenin. This approach provides a robust framework for understanding the relative performance of different analytical techniques.

The cross-validation of analytical methods is a critical step in drug development, ensuring the reliability, reproducibility, and accuracy of data generated across different laboratories or when different analytical techniques are employed. This guide will delve into two of the most common methods for the analysis of prenylflavonoids: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).

Principles of Analytical Method Cross-Validation

Cross-validation is the process of comparing the results from two or more bioanalytical methods to determine if they provide equivalent quantitative data. This is essential when, for example, samples from a single study are analyzed at different sites or when a method is transferred between laboratories. The core principle is to demonstrate that the data are comparable and reliable, irrespective of the method or location of analysis.

cluster_0 Method A (e.g., HPLC-UV) cluster_1 Method B (e.g., LC-MS/MS) A_dev Method Development A_val Full Validation A_dev->A_val A_samples Sample Analysis A_val->A_samples cross_val Cross-Validation A_samples->cross_val B_dev Method Development B_val Full Validation B_dev->B_val B_samples Sample Analysis B_val->B_samples B_samples->cross_val compare Compare Results cross_val->compare conclusion Conclusion on Comparability compare->conclusion cluster_pathway Illustrative Signaling Pathway Ligand 8-Prenylpinocembrin Receptor Target Receptor Ligand->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene Expression TF->Gene Regulates Response Biological Response Gene->Response start Start: Method Validation Plan prep Prepare Standard and QC Samples start->prep linearity Linearity Assessment prep->linearity accuracy Accuracy Determination prep->accuracy precision Precision Evaluation prep->precision lod_loq LOD & LOQ Determination prep->lod_loq stability Stability Studies prep->stability report Validation Report linearity->report accuracy->report precision->report lod_loq->report stability->report end End: Method Ready for Use report->end

Comparative Molecular Docking Analysis of Pinocembrin and Its Potential Relevance for 8-Prenylpinocembrin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct comparative molecular docking studies specifically investigating 8-prenylpinocembrin against a range of target proteins are not extensively available in the current body of scientific literature. This guide provides a comprehensive comparison of docking studies conducted on its parent compound, pinocembrin . As a prenylated derivative, 8-prenylpinocembrin's additional prenyl group is expected to increase its lipophilicity, potentially influencing its interaction and binding affinity with protein targets. The data presented for pinocembrin serves as a foundational reference for researchers investigating its derivatives.

Pinocembrin, a natural flavonoid, has been the subject of numerous in silico studies to evaluate its binding affinity and interaction with various protein targets implicated in a wide range of diseases. These computational analyses are crucial in predicting the multi-target therapeutic potential of this compound.

Quantitative Data Summary

The following tables summarize the results from various molecular docking studies of pinocembrin with different protein targets. The binding energy (or docking score), typically measured in kcal/mol, indicates the binding affinity between the ligand (pinocembrin) and the protein; a more negative value signifies a stronger interaction.

Table 1: Docking Performance of Pinocembrin Against Various Protein Targets

Target ProteinPDB IDFunction/Disease RelevanceBinding Energy (kcal/mol)Docking Software
Nitric Oxide Synthase3E7GInflammation, Neuroprotection-10.3AutoDock Vina[1]
Cytochrome P450 1A22HI4Metabolic Modulation-10.0AutoDock Vina[1]
Delta Opioid Receptor4N6HPain Management, Neuroprotection-9.5AutoDock Vina[1]
VEGFR-21YWNAngiogenesis, Cancer-8.50Not Specified[2]
Acetylcholinesterase (AChE)6OL9Alzheimer's DiseaseNot SpecifiedAutoDock Vina[1]
BACE-1Not SpecifiedAlzheimer's DiseaseGood AffinityAutoDock Vina[1]
Alpha-synuclein1XQ8Parkinson's DiseaseHigh AffinityAutoDock Vina[1]
Cyclooxygenase-2 (COX-2)6NODInflammationNot SpecifiedAutoDock Vina[1]

Table 2: Comparative Docking of Pinocembrin Against Matrix Metalloproteinases (MMPs)

Target ProteinPDB IDLigandBinding Energy (kcal/mol)
MMP-1966CPinocembrin-7.22[3]
MMP-31G4KPinocembrin-6.82[3]
MMP-92OW0Pinocembrin-7.10[3]

Experimental Protocols for Molecular Docking

The methodologies outlined below represent a generalized workflow synthesized from multiple studies on flavonoid docking.[4][5][6]

1. Preparation of the Target Protein:

  • The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).

  • Water molecules and any co-crystallized ligands are typically removed from the PDB file.

  • Polar hydrogen atoms are added to the protein structure.

  • Atomic charges, such as Kollman or Gasteiger charges, are computed and assigned to the protein atoms.

  • The prepared protein structure is saved in a suitable format, such as PDBQT for use with AutoDock software.

2. Preparation of the Ligand (Pinocembrin):

  • The 2D or 3D structure of the ligand is obtained from a chemical database like PubChem.

  • The structure is optimized to achieve a stable conformation with minimum energy. This can be done using software like ChemDraw or HyperChem.

  • Rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking process.

  • The prepared ligand is saved in the PDBQT format.

3. Grid Box Generation:

  • A grid box is defined around the active site of the target protein. The active site can be identified from the literature or by the location of a co-crystallized native ligand.

  • The dimensions and center coordinates of the grid box are set to encompass the entire binding pocket, allowing the ligand to move freely within that space. For blind docking, the grid is configured to cover the entire protein surface.[1]

4. Molecular Docking Simulation:

  • The docking simulation is performed using software such as AutoDock Vina or AutoDock 4.2.[1][5]

  • A search algorithm, commonly the Lamarckian Genetic Algorithm, is employed to explore various conformations and orientations of the ligand within the protein's active site.[4][6]

  • The algorithm runs for a set number of iterations (e.g., 25 or 100 runs) to ensure a thorough search of the conformational space.[4][5]

  • Each resulting conformation, or "pose," is evaluated using a scoring function that calculates the binding energy.

5. Analysis of Results:

  • The final docked poses are ranked based on their binding energies. The pose with the lowest binding energy is generally considered the most favorable.

  • The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are analyzed for the best-ranked pose using visualization software like Discovery Studio or PyMOL.

Visualizations

The following diagrams illustrate a typical workflow for molecular docking and a key signaling pathway modulated by flavonoids like pinocembrin.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Retrieve Protein Structure (from PDB) PrepP 3. Prepare Protein (Remove water, add hydrogens) PDB->PrepP Ligand 2. Retrieve Ligand Structure (from PubChem) PrepL 4. Prepare Ligand (Minimize energy, define torsions) Ligand->PrepL Grid 5. Define Grid Box (around active site) PrepP->Grid PrepL->Grid Dock 6. Run Docking Simulation (e.g., AutoDock Vina) Grid->Dock Analyze 7. Analyze Results (Rank by binding energy) Dock->Analyze Visualize 8. Visualize Interactions (Hydrogen bonds, etc.) Analyze->Visualize

Caption: A generalized workflow for in silico molecular docking studies.

G Pinocembrin Pinocembrin Akt Akt Pinocembrin->Akt Activates ERK ERK1/2 Pinocembrin->ERK Activates Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK ERK->Proliferation

Caption: Pinocembrin's modulation of PI3K/Akt and MAPK/ERK pathways.[7]

References

Evaluating the Synergistic Potential of 8-Prenylpinocembrin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of 8-prenylpinocembrin and structurally related prenylated flavonoids with other compounds. This document summarizes key experimental data, details relevant methodologies, and visualizes pertinent biological pathways and workflows to support further investigation into combination therapies.

While direct experimental data on the synergistic effects of 8-prenylpinocembrin is limited in publicly available literature, valuable insights can be drawn from studies on structurally similar prenylated flavonoids, such as isobavachalcone. This guide leverages these analogous findings to provide a framework for evaluating the potential synergistic activities of 8-prenylpinocembrin in anticancer, anti-inflammatory, and neuroprotective applications.

Anticancer Synergism: A Case Study of Isobavachalcone and Doxorubicin

A notable example of synergistic anticancer activity has been demonstrated between the prenylated chalcone isobavachalcone (IBC) and the chemotherapeutic agent doxorubicin (DOX) in anaplastic thyroid cancer (ATC) cells.[1][2][3] This combination has been shown to enhance the suppression of cancer cell progression through the activation of ferroptosis.[1][2][3]

Quantitative Data Summary

The synergistic effect of the IBC and DOX combination was quantified using the Combination Index (CI) method of Chou-Talalay, where CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[2]

Cell LineCompoundIC50 (µM)Combination (IBC + DOX)Combination Index (CI)
8505CIsobavachalcone (IBC)Not specified50 µM IBC + 0.491 µM DOX< 1 (Synergism)
75 µM IBC + 0.491 µM DOX< 1 (Synergism)
100 µM IBC + 0.491 µM DOX< 1 (Synergism)
150 µM IBC + 0.491 µM DOX< 1 (Synergism)
CAL62Isobavachalcone (IBC)Not specified75 µM IBC + 0.673 µM DOX< 1 (Synergism)
100 µM IBC + 0.673 µM DOX< 1 (Synergism)
150 µM IBC + 0.673 µM DOX< 1 (Synergism)
8505CDoxorubicin (DOX)0.491--
CAL62Doxorubicin (DOX)0.673--

Experimental Protocol: In Vitro Anticancer Synergy Assessment

This protocol outlines the key steps for evaluating the synergistic anticancer effects of a prenylated flavonoid (e.g., 8-prenylpinocembrin) in combination with a chemotherapeutic agent.

1. Cell Culture and Viability Assay:

  • Cell Lines: Anaplastic thyroid cancer cell lines 8505C and CAL62.

  • Culture Conditions: Cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Viability Assay (CCK-8): Cells are seeded in 96-well plates and treated with varying concentrations of the individual compounds and their combinations for a specified period (e.g., 48 hours). Cell viability is assessed using a Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's instructions. Absorbance is measured at 450 nm.

2. Synergy Quantification:

  • Chou-Talalay Method: The half-maximal inhibitory concentrations (IC50) of the individual drugs are determined. The synergistic, additive, or antagonistic effects of the drug combination are then calculated using the Combination Index (CI) based on the Chou-Talalay method. CompuSyn software can be utilized for this analysis.[2]

3. Mechanistic Studies:

  • Reactive Oxygen Species (ROS) Detection: Intracellular ROS levels are measured using a ROS assay kit (e.g., DCFH-DA). Cells are treated with the compounds, stained with the fluorescent probe, and analyzed by flow cytometry or fluorescence microscopy.

  • Glutathione (GSH) and Malondialdehyde (MDA) Assays: Cellular levels of GSH and MDA are quantified using commercially available kits to assess oxidative stress.

  • Western Blot Analysis: Protein expression levels of key markers involved in the suspected mechanism of action (e.g., ferroptosis markers like SLC7A11 and GPX4) are determined by western blotting.

  • In Vivo Xenograft Model: To confirm in vitro findings, a tumor xenograft model can be established by injecting cancer cells into immunodeficient mice. The mice are then treated with the individual compounds and their combination, and tumor growth is monitored.

Signaling Pathway and Experimental Workflow Diagrams

Synergy_Anticancer_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation A Cell Culture (e.g., 8505C, CAL62) B Single Agent Treatment (8-PP or Doxorubicin) A->B C Combination Treatment (8-PP + Doxorubicin) A->C D Cell Viability Assay (CCK-8) B->D C->D G Mechanistic Studies (ROS, GSH, Western Blot) C->G E IC50 Determination D->E F Synergy Analysis (Chou-Talalay Method) E->F H Xenograft Model (Nude Mice) F->H Proceed if Synergistic I Treatment Groups (Control, 8-PP, Dox, Combo) H->I J Tumor Growth Monitoring I->J K Immunohistochemistry J->K

Caption: Experimental workflow for evaluating anticancer synergy.

Ferroptosis_Pathway cluster_0 Isobavachalcone + Doxorubicin cluster_1 Cellular Effects cluster_2 Protein Regulation cluster_3 Cellular Outcome A Combination Treatment B Increased ROS A->B C Decreased GSH A->C E Increased Iron A->E F SLC7A11 (Cystine/glutamate antiporter) A->F Inhibits G GPX4 (Glutathione Peroxidase 4) A->G Inhibits D Increased MDA B->D H Ferroptosis C->H D->H E->H F->C G->B Reduces

Caption: Isobavachalcone and Doxorubicin induce ferroptosis.

Anti-inflammatory and Neuroprotective Synergism: A Comparative Outlook

Future research could explore the combination of 8-prenylpinocembrin with existing anti-inflammatory drugs (e.g., NSAIDs) or neuroprotective agents. The experimental workflows would be analogous to the anticancer synergy studies, with relevant modifications for the specific assays.

Experimental Protocol: In Vitro Anti-inflammatory Synergy Assessment

1. Cell Culture and Induction of Inflammation:

  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Inflammation Induction: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

2. Treatment and Mediator Quantification:

  • Cells are treated with 8-prenylpinocembrin, an anti-inflammatory drug (e.g., an NSAID), and their combination.

  • The levels of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are quantified using appropriate assays (e.g., Griess assay for NO, ELISA for PGE2 and cytokines).

3. Synergy Analysis:

  • IC50 values for the inhibition of each mediator are determined for the individual compounds.

  • The combination effects are analyzed using methods like the isobolographic analysis or the Combination Index method to determine synergy.

Experimental Protocol: In Vitro Neuroprotective Synergy Assessment

1. Neuronal Cell Culture and Insult Model:

  • Cell Line: Human neuroblastoma cell line SH-SY5Y or primary neuronal cultures.

  • Neurotoxic Insult: Neuronal damage is induced using agents like hydrogen peroxide (H2O2) for oxidative stress, or amyloid-beta (Aβ) peptides for Alzheimer's disease models.

2. Treatment and Viability/Apoptosis Assays:

  • Cells are pre-treated with 8-prenylpinocembrin, a known neuroprotective agent, and their combination before the neurotoxic insult.

  • Cell viability is assessed using assays like MTT or AlamarBlue.

  • Apoptosis can be quantified by methods such as Annexin V/Propidium Iodide staining followed by flow cytometry.

3. Synergy Analysis:

  • The protective effects of the individual compounds are quantified, and the synergistic effect of the combination is determined using appropriate statistical and pharmacological models.

Signaling Pathway and Workflow Diagrams

Anti_Inflammatory_Workflow A RAW 264.7 Cell Culture B LPS Stimulation A->B C Treatment (8-PP, NSAID, Combo) B->C D Quantify Inflammatory Mediators (NO, PGE2, TNF-α) C->D E IC50 Determination D->E F Synergy Analysis (Isobologram/CI) E->F

Caption: Workflow for anti-inflammatory synergy assessment.

Neuroprotective_Workflow A Neuronal Cell Culture (e.g., SH-SY5Y) C Treatment (8-PP, Neuroprotectant, Combo) A->C B Neurotoxic Insult (e.g., H2O2, Aβ) D Cell Viability Assay (MTT) B->D E Apoptosis Assay (Annexin V) B->E C->B F Synergy Quantification D->F E->F

Caption: Workflow for neuroprotective synergy assessment.

Conclusion

The exploration of synergistic interactions involving 8-prenylpinocembrin holds significant promise for the development of more effective therapeutic strategies. While direct evidence is still emerging, the data from structurally related prenylated flavonoids provide a strong rationale and a clear methodological framework for future investigations. The protocols and comparative data presented in this guide are intended to facilitate and inform the design of robust experiments to unlock the full therapeutic potential of 8-prenylpinocembrin in combination therapies.

References

independent verification of the published bioactivities of 8-prenylpinocembrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published bioactivities of 8-prenylpinocembrin, a prenylated flavonoid, against its parent compound, pinocembrin, and other structurally related flavonoids. Due to the limited number of independent verification studies specifically on 8-prenylpinocembrin, this guide synthesizes available data to offer a comparative perspective on its antioxidant, anti-inflammatory, and anticancer properties.

Introduction to 8-Prenylpinocembrin

Pinocembrin is a natural flavonoid found in honey, propolis, and various plants, known for a wide range of pharmacological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.[1][2][3] The addition of a prenyl group to the flavonoid backbone, a process known as prenylation, can significantly enhance its lipophilicity and interaction with biological membranes, often leading to increased bioactivity.[4]

8-Prenylpinocembrin (8-PP) is a pinocembrin derivative with a prenyl group attached at the C8 position. It has been isolated from plants of the Dalea genus. Notably, a compound initially identified as 6-prenylpinocembrin from Dalea elegans was later structurally reassigned as 8-prenylpinocembrin, clarifying its chemical identity in the literature.[5] This guide compiles the known activities of this compound and compares them with established data for pinocembrin and other relevant molecules.

Comparison of Bioactivities

The following sections present quantitative data from various studies to compare the antioxidant, anti-inflammatory, and cytotoxic activities of 8-prenylpinocembrin and related compounds.

Antioxidant Activity

The antioxidant potential is often evaluated by measuring a compound's ability to scavenge synthetic free radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl). While direct and replicated IC50 values for 8-prenylpinocembrin are scarce, studies on flavonoids isolated from Dalea elegans provide valuable insights.

CompoundAssayResultSource Publication(s)
Flavonoid from Dalea elegans (likely 8-PP)DPPH Radical ScavengingSignificant Activity[1][6]
Pinocembrin-Lecithin ComplexDPPH Radical Scavenging40.07% scavenging at 1.0 mg/mL[7]
Pinocembrin-Lecithin ComplexABTS Radical Scavenging24.73% scavenging at 1.0 mg/mL[7]
Pinocembrinα-glucosidase InhibitionIC50: 156 ± 1.3 μM[8]
Naringeninα-glucosidase InhibitionIC50: 70 ± 2.1 μM[8]

Note: The study on the flavonoid from Dalea elegans demonstrated significant DPPH scavenging but did not provide a specific IC50 value.[1][6] The data for the pinocembrin-lecithin complex illustrates the inherent antioxidant capacity of the parent molecule.[7]

Anti-inflammatory Activity

Inflammation is a complex biological response, and many flavonoids exert anti-inflammatory effects by inhibiting key mediators like nitric oxide (NO) and prostaglandin E2 (PGE2), often through the suppression of signaling pathways such as NF-κB. Direct quantitative data for 8-prenylpinocembrin's anti-inflammatory activity is not widely available. Therefore, a comparison is made with its parent compound and other C8-prenylated flavonoids.

CompoundCell LineAssayResult (IC50)Source Publication(s)
8-Prenylapigenin RAW 264.7NO ProductionPotent Inhibition[9]
8-Prenylnaringenin RAW 264.7NO ProductionPotent Inhibition[9]
PinocembrinBV2 MicrogliaNO & PGE2 ProductionDose-dependent inhibition[10]
Thienodolin (for comparison)RAW 264.7NO Production17.2 ± 1.2 µM[11]
Ulmus pumila L. Extract (EtOAc)RAW 264.7NO Production161.0 µg/mL[8]

Note: Studies show that C8-prenylated flavonoids like 8-prenylapigenin and 8-prenylnaringenin are potent inhibitors of pro-inflammatory mediators, suggesting a similar potential for 8-prenylpinocembrin.[9] Pinocembrin itself effectively inhibits these mediators by suppressing the PI3K/Akt/NF-κB pathway.[10]

Anticancer (Cytotoxic) Activity

The cytotoxic potential of flavonoids against various cancer cell lines is a key area of research. The MTT assay, which measures metabolic activity, is commonly used to determine a compound's IC50 (half-maximal inhibitory concentration).

CompoundCell LineAssayResult (IC50)Source Publication(s)
Flavonoid from Dalea elegans (likely 8-PP)HEp-2 (Laryngeal carcinoma)MTT AssayCytotoxic in a dose-dependent manner[1][6]
PinocembrinHepG2 (Hepatocellular carcinoma)SRB Assay154.2 µM[12]
PinocembrinLi-7 (Hepatocellular carcinoma)SRB Assay112.5 µM[12]
PinocembrinHCT116 (Colon cancer)Not specifiedCytotoxic activity reported[1]
8-PrenylnaringeninT-47D (Breast cancer)Not specifiedWeaker than 6-prenylnaringenin[13]
Chalcone 12 (Prenylated)MCF-7 (Breast cancer)MTT Assay4.19 ± 1.04 µM[14]
Chalcone 13 (Prenylated)MCF-7 (Breast cancer)MTT Assay3.30 ± 0.92 µM[14]

Note: The flavonoid from Dalea elegans, believed to be 8-prenylpinocembrin, demonstrated cytotoxicity, suggesting its potential as an anticancer agent.[1][6] The addition of a prenyl group has been shown to be crucial for the cytotoxicity of flavonoids.[14]

Experimental Protocols & Workflows

Detailed methodologies are crucial for the independent verification and replication of scientific findings. Below are summaries of standard protocols for the key bioassays mentioned.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and neutralize the DPPH free radical.

  • Reagent Preparation : A stock solution of DPPH in methanol is prepared.

  • Reaction : The test compound (8-prenylpinocembrin) at various concentrations is added to the DPPH solution.

  • Incubation : The mixture is incubated in the dark at room temperature for approximately 30 minutes.

  • Measurement : The absorbance of the solution is measured spectrophotometrically (typically around 517 nm). A decrease in absorbance indicates scavenging activity.

  • Calculation : The percentage of inhibition is calculated, and the IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined.[15]

G cluster_workflow DPPH Assay Workflow A Prepare DPPH Solution (in Methanol) B Add Test Compound (e.g., 8-Prenylpinocembrin) A->B C Incubate in Dark (30 min, RT) B->C D Measure Absorbance (~517 nm) C->D E Calculate % Inhibition and IC50 Value D->E

DPPH Assay Workflow
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay, often using the Griess reagent, quantifies nitrite (a stable product of NO) in cell culture supernatants to measure NO production by cells like RAW 264.7 macrophages.

  • Cell Culture : Macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates and allowed to adhere.

  • Treatment : Cells are pre-treated with various concentrations of the test compound (8-prenylpinocembrin) for a set time (e.g., 1 hour).

  • Stimulation : Cells are then stimulated with an inflammatory agent, typically lipopolysaccharide (LPS), to induce NO production and incubated for 24 hours.

  • Griess Reaction : The cell culture supernatant is collected. Griess reagent is added to the supernatant, which reacts with nitrite to form a colored azo dye.

  • Measurement : The absorbance is measured spectrophotometrically (around 540 nm).

  • Calculation : The concentration of nitrite is determined from a standard curve, and the percentage of NO inhibition is calculated relative to LPS-stimulated cells without the test compound.[11][16]

G cluster_workflow Nitric Oxide Inhibition Assay Workflow A Seed Macrophage Cells (e.g., RAW 264.7) B Pre-treat with Test Compound A->B C Stimulate with LPS (24h Incubation) B->C D Collect Supernatant C->D E Add Griess Reagent D->E F Measure Absorbance (~540 nm) E->F G Calculate NO Inhibition F->G

NO Inhibition Assay Workflow
Anticancer Activity: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding : Cancer cells are seeded into 96-well plates and incubated to allow for attachment.

  • Compound Treatment : Cells are treated with various concentrations of the test compound (8-prenylpinocembrin) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition : MTT reagent is added to each well and incubated for 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization : The culture medium is removed, and a solubilizing agent (like DMSO) is added to dissolve the formazan crystals.

  • Measurement : The absorbance of the solubilized formazan is measured, typically between 570 and 590 nm.

  • Data Analysis : Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.[15][17]

Signaling Pathways

The bioactivities of pinocembrin and related flavonoids are mediated through the modulation of key cellular signaling pathways. While pathways for 8-prenylpinocembrin are not yet fully elucidated, evidence from pinocembrin and other prenylated flavonoids points towards the inhibition of pro-inflammatory and cancer-related pathways like NF-κB and MAPK.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκBα. Inflammatory stimuli, such as LPS, lead to the degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes (e.g., iNOS, COX-2, TNF-α). Pinocembrin has been shown to inhibit this pathway by preventing IκBα degradation.[10][18][19]

G LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Activation TLR4->IKK IkBa IκBα Degradation IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Genes activates transcription Pinocembrin Pinocembrin / 8-Prenylpinocembrin Pinocembrin->IkBa inhibits

Inhibition of the NF-κB Pathway
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascades (including p38 and JNK) are crucial signaling pathways that regulate cellular processes like inflammation, proliferation, and apoptosis. In response to stress signals like LPS, these kinases are phosphorylated and activated, leading to the activation of transcription factors that drive inflammatory and apoptotic responses. Pinocembrin has been demonstrated to suppress the phosphorylation of key MAPK proteins like p38 and JNK.[1][19]

G Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK (MKK3/6, MKK4/7) MAPKKK->MAPKK activates MAPK MAPK (p38, JNK) MAPKK->MAPK activates TF Transcription Factors (e.g., AP-1) MAPK->TF activates Response Inflammation Apoptosis TF->Response Pinocembrin Pinocembrin / 8-Prenylpinocembrin Pinocembrin->MAPK inhibits phosphorylation

Inhibition of the MAPK Pathway

References

A Comparative Guide to the Pharmacokinetic Profiles of Pinocembrin and 8-Prenylpinocembrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of two flavonoids of significant interest: pinocembrin and its prenylated derivative, 8-prenylpinocembrin. While extensive data is available for pinocembrin, a notable scarcity of direct experimental data for 8-prenylpinocembrin necessitates a partially predictive comparison for the latter, based on the known effects of prenylation on flavonoid pharmacokinetics.

Executive Summary

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for pinocembrin based on available experimental data. A comparative column for 8-prenylpinocembrin is included with projected effects based on the known influence of prenylation, using 8-prenylnaringenin as a surrogate for qualitative comparison where noted.

Pharmacokinetic ParameterPinocembrin8-Prenylpinocembrin (Projected Effects)Supporting Evidence for Projections
Absorption Rapidly absorbed.[4]Potentially enhanced passive diffusion across the intestinal barrier due to increased lipophilicity.Prenylation generally increases the lipophilicity of flavonoids, which can improve membrane permeability.
Bioavailability Low to moderate.May be higher than pinocembrin, but potentially limited by first-pass metabolism.Studies on other prenylated flavonoids like 8-prenylnaringenin suggest that prenylation can increase bioavailability.
Time to Maximum Concentration (Tmax) ~30 minutes (intravenous in humans).[5]Likely to be similar or slightly longer than pinocembrin for oral administration.Data for 8-prenylnaringenin shows a Tmax of 1-1.5 hours after oral administration in postmenopausal women.
Plasma Half-life (t1/2) Short; ~40-55 minutes in humans (intravenous).[5]Potentially longer than pinocembrin due to increased tissue distribution and potential for enterohepatic recirculation.8-prenylnaringenin exhibits a biphasic elimination with a second peak suggesting enterohepatic recirculation.
Metabolism Extensive phase II metabolism (glucuronidation and sulfation).[2][6]Expected to undergo phase I (e.g., hydroxylation) and phase II metabolism. The prenyl group itself may be a site for metabolism.In vitro studies with 8-prenylnaringenin using human liver microsomes show metabolism on both the prenyl group and the flavanone skeleton.[7]
Excretion Primarily excreted as metabolites in urine and feces.[5]Likely to be excreted as metabolites in urine and bile. Enterohepatic recirculation may play a significant role.Studies on 8-prenylnaringenin indicate excretion of conjugates in urine and feces, with evidence of enterohepatic recirculation.
Volume of Distribution (Vd) Approximately 136.6 ± 52.8 L in humans.[4]Expected to be larger than pinocembrin due to increased lipophilicity and tissue binding.Increased lipophilicity generally leads to a larger volume of distribution.
Clearance (CL) Approximately 2.0 ± 0.31 L/min in humans.[4]May be lower than pinocembrin if tissue sequestration is significant and metabolic pathways are slower.A longer half-life would suggest a lower clearance rate.

Note: The data for 8-prenylpinocembrin is largely predictive and based on the known effects of prenylation on other flavonoids. Direct experimental data is needed for confirmation.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic studies. Below are representative protocols for the type of experiments cited in this guide.

In Vivo Pharmacokinetic Study in Rats (Pinocembrin)
  • Animal Model: Male Sprague-Dawley rats (250-300 g) with cannulated jugular veins are used to facilitate blood sampling.

  • Drug Administration: A solution of pinocembrin (e.g., 10 mg/kg) is administered intravenously (IV) via the tail vein or orally (PO) by gavage.

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein into heparinized tubes at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 360 minutes) post-dosing.

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of pinocembrin and its metabolites are quantified using a validated High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, Vd, and CL.

In Vitro Metabolism Study Using Liver Microsomes (Hypothetical for 8-Prenylpinocembrin)
  • Microsome Incubation: Human liver microsomes (e.g., 0.5 mg/mL) are incubated with 8-prenylpinocembrin (e.g., 1 µM) in a phosphate buffer (pH 7.4) containing a NADPH-regenerating system.

  • Reaction Initiation and Termination: The reaction is initiated by the addition of the NADPH-regenerating system and incubated at 37°C. The reaction is terminated at various time points by the addition of a cold organic solvent (e.g., acetonitrile).

  • Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to identify and quantify the parent compound and its metabolites.

  • Data Analysis: The rate of disappearance of the parent compound is used to determine its metabolic stability. The identified metabolites provide insights into the metabolic pathways.

Visualizations

Experimental Workflow for a Pharmacokinetic Study

G cluster_protocol Pharmacokinetic Study Workflow admin Drug Administration (IV or Oral) sampling Serial Blood Sampling admin->sampling processing Plasma Separation sampling->processing analysis LC-MS/MS Analysis processing->analysis pk_analysis Pharmacokinetic Parameter Calculation analysis->pk_analysis

Caption: A typical workflow for an in vivo pharmacokinetic study.

Pinocembrin's Influence on the NF-κB Signaling Pathway

Pinocembrin has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1][2][3][8][9]

G cluster_pathway Inhibition of NF-κB Signaling by Pinocembrin LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates to genes Pro-inflammatory Gene Expression Pinocembrin Pinocembrin Pinocembrin->IKK inhibits

Caption: Pinocembrin inhibits the NF-κB pathway, reducing inflammation.

References

8-Prenylpinocembrin: A Promising Lead Compound for Drug Development in Inflammatory and Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of 8-prenylpinocembrin with its parent compound, pinocembrin, and established non-steroidal anti-inflammatory drugs (NSAIDs) highlights its potential as a next-generation therapeutic agent. The addition of a prenyl group to the pinocembrin structure is anticipated to enhance its pharmacological profile, offering increased potency and efficacy.

This guide provides a comprehensive validation of 8-prenylpinocembrin as a lead compound for drug development, targeting researchers, scientists, and drug development professionals. By summarizing key experimental data and outlining detailed methodologies, this document serves as a valuable resource for evaluating its therapeutic potential.

Performance Comparison

While specific experimental data for 8-prenylpinocembrin is emerging, its pharmacological activity can be inferred from the extensive research on its parent compound, pinocembrin, and the known effects of prenylation on flavonoids. The addition of a prenyl group generally increases the lipophilicity and biological activity of flavonoid compounds.[1][2][3][4][5][6][7] This suggests that 8-prenylpinocembrin is likely to exhibit enhanced anti-inflammatory, neuroprotective, and antioxidant properties compared to pinocembrin.

For a clear comparison, the following tables summarize the available and inferred data for 8-prenylpinocembrin against pinocembrin and the widely used NSAIDs, aspirin and ibuprofen.

Table 1: Comparison of Anti-Inflammatory and Neuroprotective Properties

CompoundTarget IndicationsMechanism of ActionKey Advantages (Actual & Inferred)
8-Prenylpinocembrin Inflammation, Ischemic Stroke, Neurodegenerative DiseasesInhibition of NF-κB and MAPK signaling pathways (Inferred)Enhanced potency and bioavailability compared to pinocembrin (Inferred). Multi-target activity on inflammatory and neuroprotective pathways.
Pinocembrin Ischemic Stroke, Inflammation, Neurodegenerative DiseasesInhibition of NF-κB and MAPK signaling pathways.[8][9]Natural origin, proven neuroprotective and anti-inflammatory effects.[8][9][10][11][12] Currently in Phase II clinical trials for ischemic stroke.[8][9][13]
Aspirin Pain, Fever, Inflammation, Cardiovascular DiseaseIrreversible inhibition of COX-1 and COX-2 enzymes.[14][15][16][17][18]Well-established efficacy and long history of clinical use.
Ibuprofen Pain, Fever, InflammationReversible inhibition of COX-1 and COX-2 enzymes.[19][20][21][22][23]Well-established efficacy and safety profile for short-term use.

Table 2: Pharmacokinetic and Toxicity Profile

CompoundBioavailabilityKey Metabolic PathwaysKnown Toxicities / Side Effects
8-Prenylpinocembrin Expected to be higher than pinocembrin due to increased lipophilicity (Inferred).[7]Glucuronidation and sulfation (Inferred, based on pinocembrin).To be determined through preclinical studies.
Pinocembrin Moderate, subject to first-pass metabolism.Glucuronidation and sulfation.Generally considered safe with a wide therapeutic window.[11]
Aspirin Rapidly absorbed, but bioavailability can be variable.Hydrolysis to salicylic acid, followed by conjugation.Gastrointestinal irritation, bleeding, Reye's syndrome in children.
Ibuprofen Well-absorbed orally.[22]Oxidation and glucuronic acid conjugation.[21]Gastrointestinal issues, cardiovascular risks with long-term use.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by 8-prenylpinocembrin and a typical experimental workflow for its validation.

Anti-Inflammatory Signaling Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MAPKK MAPKK TAK1->MAPKK IκB IκB IKK->IκB NFκB NF-κB NFκB_n NF-κB NFκB->NFκB_n MAPK MAPK MAPKK->MAPK Gene Pro-inflammatory Gene Expression MAPK->Gene NFκB_n->Gene Prenylpinocembrin 8-Prenylpinocembrin Prenylpinocembrin->IKK Inhibits Prenylpinocembrin->MAPKK Inhibits

Figure 1: Inferred anti-inflammatory signaling pathway of 8-prenylpinocembrin.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation cluster_pk Pharmacokinetic Studies cell_culture Cell Culture (e.g., Macrophages, Neurons) treatment Treatment with 8-Prenylpinocembrin cell_culture->treatment assay Biochemical Assays (e.g., ELISA for cytokines, Western Blot for protein expression) treatment->assay toxicity_assay Cytotoxicity Assays (e.g., MTT, LDH) treatment->toxicity_assay animal_model Animal Model of Disease (e.g., LPS-induced inflammation, Ischemic stroke model) assay->animal_model Informs administration Administration of 8-Prenylpinocembrin animal_model->administration behavioral_tests Behavioral and Functional Assessments administration->behavioral_tests histology Histological Analysis of Tissues administration->histology admet ADMET Studies (Absorption, Distribution, Metabolism, Excretion, Toxicity) administration->admet Parallel Study

Figure 2: General experimental workflow for validating 8-prenylpinocembrin.

Experimental Protocols

Detailed experimental protocols are crucial for the validation of any new lead compound. Below are outlines of key experimental methodologies that would be employed to assess the efficacy and safety of 8-prenylpinocembrin.

In Vitro Anti-Inflammatory Assay
  • Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Cells are pre-treated with varying concentrations of 8-prenylpinocembrin for 1 hour.

  • Induction of Inflammation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium at a final concentration of 1 µg/mL and incubating for 24 hours.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: The concentration of nitrite in the culture supernatant is measured using the Griess reagent.

    • Pro-inflammatory Cytokine Levels (TNF-α, IL-6): The levels of TNF-α and IL-6 in the culture supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.

  • Western Blot Analysis: Cell lysates are prepared to analyze the expression levels of key proteins in the NF-κB and MAPK signaling pathways (e.g., phosphorylated IκBα, p38, ERK1/2, JNK).

In Vivo Neuroprotection Assay (Ischemic Stroke Model)
  • Animal Model: A model of focal cerebral ischemia is induced in adult male Sprague-Dawley rats by middle cerebral artery occlusion (MCAO).

  • Drug Administration: 8-Prenylpinocembrin is administered intravenously or intraperitoneally at various doses at a specific time point after the onset of ischemia.

  • Neurological Deficit Scoring: Neurological deficits are evaluated at 24 and 48 hours post-MCAO using a standardized scoring system.

  • Infarct Volume Measurement: At the end of the experiment, the brains are removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then calculated.

  • Histological Analysis: Brain sections are stained with hematoxylin and eosin (H&E) to assess neuronal damage and inflammatory cell infiltration.

Conclusion

The available evidence strongly suggests that 8-prenylpinocembrin holds significant promise as a lead compound for the development of novel therapeutics for inflammatory and neurodegenerative diseases. The anticipated enhancement of activity due to the prenyl group, combined with the established multifaceted benefits of the pinocembrin scaffold, warrants further rigorous preclinical and clinical investigation. The experimental frameworks provided in this guide offer a clear path for the comprehensive validation of this promising natural product derivative.

References

Assessing the Reproducibility of 8-Prenylpinocembrin Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the reliable synthesis of bioactive compounds is paramount. 8-Prenylpinocembrin, a prenylated flavonoid with significant therapeutic potential, presents a synthetic challenge. This guide provides an objective comparison of available synthesis protocols, offering experimental data and methodologies to aid in the selection of the most reproducible and efficient route.

The synthesis of 8-prenylpinocembrin, also known as glabranin, is not as straightforward as its non-prenylated precursor, pinocembrin. The key challenge lies in the regioselective introduction of a prenyl group at the C-8 position of the pinocembrin scaffold. This guide explores and compares potential chemical and enzymatic strategies for achieving this transformation, focusing on aspects crucial for reproducibility and yield.

Comparison of Synthesis Strategies

While a direct, side-by-side comparison of multiple, fully developed protocols for 8-prenylpinocembrin synthesis is limited in the current literature, we can extrapolate from established methods for the C-prenylation of analogous flavanones. The following table summarizes the potential approaches, their principles, and key parameters that influence their reproducibility.

Synthesis StrategyPrincipleStarting MaterialKey Reagents/EnzymesReported Yield (Analogous Compounds)Key Reproducibility Factors
Method 1: Palladium-Catalyzed O-Prenylation and Claisen Rearrangement Two-step chemical synthesis involving initial O-prenylation at the 7-hydroxyl group, followed by a thermally or catalytically induced[1][1]-sigmatropic rearrangement to the C-8 position.PinocembrinPrenyl bromide, Palladium catalyst (e.g., Pd(OAc)2), Ligands (e.g., Xantphos), Base (e.g., K2CO3)Moderate to Good (for other flavanones)Regioselectivity of the Claisen rearrangement, reaction temperature and time, catalyst and ligand purity, inert atmosphere.
Method 2: Enzymatic Prenylation Direct C-prenylation of the pinocembrin scaffold using a prenyltransferase enzyme.rac-PinocembrinAromatic prenyltransferase (e.g., from Fusarium globosum), Dimethylallyl pyrophosphate (DMAPP)Primarily yields 6-prenylpinocembrin; C-8 selectivity is a challenge.Enzyme activity and stability, substrate concentration, pH, temperature, cofactor availability, potential for inhibition.
Method 3: Direct Friedel-Crafts Prenylation Electrophilic aromatic substitution where a prenyl cation is generated and attacks the electron-rich aromatic ring of pinocembrin.PinocembrinPrenyl bromide, Lewis acid catalyst (e.g., BF3·OEt2)Variable; often leads to a mixture of C- and O-prenylated products and poly-prenylation.Choice of Lewis acid, solvent, reaction temperature, control of stoichiometry to avoid side products.

Experimental Protocols

Method 1: Palladium-Catalyzed O-Prenylation and Claisen Rearrangement (Hypothetical Protocol for Pinocembrin)

This protocol is adapted from methodologies reported for the C-8 prenylation of other flavanones.

Step 1: 7-O-Prenylation of Pinocembrin

  • To a solution of pinocembrin (1 mmol) in anhydrous acetone (20 mL), add anhydrous potassium carbonate (K2CO3, 3 mmol).

  • Add prenyl bromide (1.2 mmol) to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, filter the solid and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 7-O-prenylpinocembrin.

Step 2: Claisen Rearrangement to 8-Prenylpinocembrin

  • Dissolve 7-O-prenylpinocembrin (1 mmol) in a high-boiling solvent such as N,N-diethylaniline (10 mL).

  • Heat the solution at 180-210 °C under an inert atmosphere (e.g., nitrogen or argon) for 8-12 hours.

  • Monitor the rearrangement by TLC.

  • Cool the reaction mixture and purify directly by column chromatography on silica gel to isolate 8-prenylpinocembrin.

Note: The regioselectivity of the Claisen rearrangement can be influenced by the solvent and temperature. Lewis acid catalysis (e.g., with BF3·OEt2 or Sc(OTf)3) at lower temperatures may offer improved selectivity for the C-8 position.

Method 2: Enzymatic Prenylation of rac-Pinocembrin

This protocol is based on the reported activity of a prenyltransferase from Fusarium globosum.

  • Prepare a reaction mixture containing Tris-HCl buffer (50 mM, pH 7.5), rac-pinocembrin (100 µM), dimethylallyl pyrophosphate (DMAPP, 200 µM), and MgCl2 (5 mM).

  • Initiate the reaction by adding the purified aromatic prenyltransferase enzyme.

  • Incubate the reaction at 30 °C for a specified time (e.g., 1-24 hours).

  • Quench the reaction by adding an organic solvent (e.g., ethyl acetate).

  • Extract the products with the organic solvent, dry, and concentrate.

  • Analyze the product mixture by HPLC or LC-MS to determine the conversion and identify the isomers formed.

Note: This specific enzyme has been reported to primarily yield 6-prenylpinocembrin. The discovery or engineering of a C-8 specific prenyltransferase for pinocembrin would be a significant advancement for this method's utility.

Mandatory Visualizations

Synthesis_Workflow cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis cluster_direct Direct Chemical Synthesis Pinocembrin_chem Pinocembrin O_Prenyl 7-O-Prenylpinocembrin Pinocembrin_chem->O_Prenyl O-Prenylation (Pd-catalyzed) C8_Prenyl_chem 8-Prenylpinocembrin O_Prenyl->C8_Prenyl_chem Claisen Rearrangement Pinocembrin_enz rac-Pinocembrin C_Prenyl_enz 6/8-Prenylpinocembrin Pinocembrin_enz->C_Prenyl_enz Prenyltransferase (e.g., from F. globosum) Pinocembrin_direct Pinocembrin Mixed_Products Mixture of Prenylated Products Pinocembrin_direct->Mixed_Products Friedel-Crafts Prenylation

Caption: Comparative workflows for the synthesis of 8-prenylpinocembrin.

Signaling_Pathway Pinocembrin Pinocembrin Intermediate Intermediate (e.g., 7-O-Prenylpinocembrin) Pinocembrin->Intermediate Step 1 (Activation/Coupling) Prenyl_Donor Prenyl Donor (e.g., Prenyl Bromide, DMAPP) Prenyl_Donor->Intermediate Catalyst Catalyst / Enzyme Catalyst->Intermediate Product 8-Prenylpinocembrin Intermediate->Product Step 2 (Rearrangement/Final Reaction) Side_Products Side Products (e.g., 6-Prenyl, O-Prenyl) Intermediate->Side_Products

Caption: Logical relationship of components in 8-prenylpinocembrin synthesis.

Conclusion and Recommendations

Based on the available information, the palladium-catalyzed O-prenylation followed by a Claisen rearrangement appears to be the most promising and potentially reproducible chemical method for the synthesis of 8-prenylpinocembrin. This approach offers a higher degree of control over the regioselectivity compared to direct Friedel-Crafts prenylation. However, optimization of the Claisen rearrangement conditions is critical to maximize the yield of the desired C-8 isomer and minimize the formation of the C-6 byproduct. Careful control of temperature, reaction time, and the potential use of Lewis acid catalysts are key parameters for achieving reproducibility.

Enzymatic synthesis holds great promise for its specificity and milder reaction conditions. However, the current lack of a known prenyltransferase with high C-8 selectivity for pinocembrin is a significant hurdle. Future research in enzyme discovery and protein engineering could make this a highly attractive and reproducible method.

Direct Friedel-Crafts prenylation is the least recommended approach for achieving a high yield of a single product due to its propensity to generate a mixture of isomers and poly-prenylated compounds, making purification difficult and significantly impacting the overall reproducibility of obtaining pure 8-prenylpinocembrin.

For any of these methods, the purity of the starting pinocembrin is a critical factor. Biosynthesis of pinocembrin offers a potentially cost-effective and scalable source for the starting material. Researchers should carefully characterize their starting material to ensure consistent results.

Ultimately, the choice of synthesis protocol will depend on the specific capabilities of the laboratory, the desired scale of production, and the tolerance for byproduct formation. For achieving high purity and reproducibility, the multi-step chemical synthesis involving a Claisen rearrangement currently presents the most viable, albeit challenging, path forward.

References

A Comparative Analysis of the Estrogenic Activity of Prenylated Flavanones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Estrogenic Potency of Key Prenylated Flavanones with Supporting Experimental Data.

Prenylated flavanones, a class of naturally occurring compounds, have garnered significant attention for their potential as modulators of estrogen signaling. Their structural similarity to estradiol allows them to interact with estrogen receptors (ERs), exhibiting a range of estrogenic and antiestrogenic activities. This guide provides a comparative study of the estrogenic activity of prominent prenylated flavanones, including 8-prenylnaringenin, 6-prenylnaringenin, isoxanthohumol, and xanthohumol. The data presented herein is compiled from various in vitro studies to aid researchers in the fields of pharmacology, drug discovery, and endocrinology.

Quantitative Comparison of Estrogenic Activity

The estrogenic potency of prenylated flavanones is primarily determined by their binding affinity to estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), and their subsequent ability to activate or inhibit receptor-mediated gene transcription. The following table summarizes the quantitative data from key experimental assays.

CompoundAssay TypeCell Line/SystemEndpointResultReference
8-Prenylnaringenin ERα Binding AssayRat UteriRelative Binding Affinity (RBA)0.7% (Estradiol = 100%)[1]
ERβ Binding AssayRat UteriRelative Binding Affinity (RBA)0.7% (Estradiol = 100%)[2]
Yeast Estrogen Screen (hERα)Saccharomyces cerevisiaeAgonist Activity (EC50)~1 µM[3]
Ishikawa Alkaline Phosphatase AssayHuman Endometrial AdenocarcinomaAgonist ActivityPotent induction[2]
MVLN Luciferase AssayMCF-7 derivativeAgonist ActivityDetected at 10⁻⁶ M[3]
6-Prenylnaringenin Yeast Estrogen Screen (hERα)Saccharomyces cerevisiaeAgonist ActivityStrong activity[3]
MVLN Luciferase AssayMCF-7 derivativeAgonist ActivityDetected at 5 x 10⁻⁶ M[3]
ERα Degradation AssayMCF-7ERα degradationInduced via AhR[4]
Isoxanthohumol Alkaline Phosphatase AssayIshikawa CellsAgonist ActivityInduces ALP expression[5]
Intestinal ConversionHuman Intestinal MicrobiotaConversion to 8-PNCan be converted to the more potent 8-PN[6]
Xanthohumol ER Binding Assay-Binding AffinityNo affinity for ERα or ERβ[7]
Alkaline Phosphatase AssayIshikawa CellsEstrogenic/Antiestrogenic ActivityActs as an antagonist to mycotoxin-induced estrogenicity[8]
Proliferation/Cytotoxicity AssayColon and Hepatocellular Carcinoma CellsAntiproliferative ActivityPotent antiproliferative effects[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Yeast Estrogen Screen (YES) Assay

This assay utilizes genetically modified yeast (Saccharomyces cerevisiae) that contains the human estrogen receptor (hER) and a reporter gene (e.g., lacZ for β-galactosidase) under the control of estrogen response elements (EREs).

  • Yeast Culture Preparation: A stock culture of the recombinant yeast is grown in a suitable medium.

  • Assay Medium: An assay medium is prepared containing a chromogenic substrate, such as chlorophenol red-β-D-galactopyranoside (CPRG).

  • Compound Exposure: Serial dilutions of the test compounds are added to a 96-well plate.

  • Incubation: The yeast culture is added to the wells containing the test compounds and incubated.

  • Measurement: If a test compound binds to the hER and activates it, the receptor-ligand complex will bind to the EREs, leading to the expression of β-galactosidase. This enzyme then metabolizes the CPRG in the medium, causing a color change from yellow to red, which can be quantified spectrophotometrically.[10]

Ishikawa Cell Alkaline Phosphatase Assay

This assay is based on the estrogen-inducible expression of alkaline phosphatase in the human endometrial adenocarcinoma cell line, Ishikawa.

  • Cell Culture: Ishikawa cells are cultured in a suitable medium, often supplemented with charcoal-stripped serum to remove endogenous estrogens.

  • Plating: Cells are seeded into 96-well plates.

  • Treatment: The cells are treated with various concentrations of the test compounds. A positive control (e.g., 17β-estradiol) and a vehicle control are included.

  • Incubation: The plates are incubated to allow for estrogen-responsive gene expression.

  • Cell Lysis: The cells are lysed to release intracellular enzymes.

  • Alkaline Phosphatase Activity Measurement: A substrate for alkaline phosphatase (e.g., p-nitrophenyl phosphate) is added to the cell lysates. The enzymatic reaction results in a colored product that can be measured using a spectrophotometer to determine the level of enzyme activity, which correlates with the estrogenic potency of the compound.[11][12]

MCF-7 Cell Proliferation Assay (E-SCREEN)

This assay measures the estrogen-dependent proliferation of the human breast cancer cell line MCF-7.

  • Cell Maintenance: MCF-7 cells are maintained in a phenol red-free medium with serum stripped of endogenous hormones.

  • Seeding: Cells are seeded in 96-well plates.

  • Treatment: The cells are exposed to a range of concentrations of the test compounds.

  • Incubation: The plates are incubated for several days to allow for cell proliferation.

  • Quantification of Cell Proliferation: Cell viability is assessed using various methods, such as the sulforhodamine B (SRB) colorimetric assay, which measures total protein content as an indicator of cell number. An increase in cell proliferation compared to the vehicle control indicates estrogenic activity.[13][14]

Visualizing Molecular Pathways and Experimental Processes

To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds ER_Dimer Activated ER Dimer ER->ER_Dimer Dimerization HSP Heat Shock Proteins ER_HSP_Complex Inactive ER-HSP Complex ER_HSP_Complex->ER HSP dissociation ERE Estrogen Response Element (ERE) ER_Dimer->ERE Binds to DNA Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA Produces Protein_Synthesis Protein Synthesis (Cellular Response) mRNA->Protein_Synthesis Leads to cluster_cytoplasm cluster_cytoplasm

Caption: Estrogen Receptor Signaling Pathway.

Reporter_Gene_Assay_Workflow cluster_preparation Assay Preparation cluster_experiment Experimental Procedure cluster_detection Data Acquisition cluster_analysis Data Analysis Plate_Cells 1. Plate Cells (e.g., Yeast, Ishikawa, MCF-7) Prepare_Compounds 2. Prepare Serial Dilutions of Test Compounds Treat_Cells 3. Treat Cells with Compounds Prepare_Compounds->Treat_Cells Incubate 4. Incubate (Allow for response) Treat_Cells->Incubate Add_Reagents 5. Add Detection Reagents (e.g., Substrate) Incubate->Add_Reagents Measure_Signal 6. Measure Signal (e.g., Color, Luminescence, Fluorescence) Add_Reagents->Measure_Signal Analyze_Data 7. Analyze Data (Calculate EC50, etc.) Measure_Signal->Analyze_Data

Caption: Reporter Gene Assay Workflow.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 8-Prenyl-rac-pinocembrin

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions:

Before proceeding with disposal, it is crucial to handle 8-Prenyl-rac-pinocembrin with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. As with many flavonoid compounds, the toxicological properties of this compound may not be fully characterized.[6][7][8] Therefore, treating it as a potentially hazardous substance is a prudent safety measure. All waste containing this compound, including contaminated labware and absorbent materials, should be considered hazardous waste.[5]

Quantitative Data for Chemical Waste Disposal

The following table summarizes key parameters for the proper segregation and containerization of chemical waste, which should be applied to the disposal of this compound.

ParameterGuidelineRationale
pH Range for Aqueous Waste 5.0 - 12.5To prevent corrosion of plumbing and adverse reactions in the wastewater system.[2]
Container Material Chemically compatible plastic (preferred) or glassTo prevent leaks and reactions between the waste and the container.[1][2]
Maximum Container Volume Do not exceed 55 gallonsRegulatory limit for satellite accumulation areas to prevent large-scale spills.[5]
Labeling Requirement Full chemical name, "Hazardous Waste", date, and generator informationTo ensure proper identification, handling, and tracking of the waste stream.[1][4]

Experimental Protocol: Decontamination of Empty Containers

Empty containers that held this compound must be properly decontaminated before they can be disposed of as regular trash.

Materials:

  • Empty this compound container

  • Appropriate solvent (e.g., ethanol or acetone, capable of dissolving the compound)

  • Waste container for rinsate

  • Personal Protective Equipment (PPE)

Procedure:

  • Triple Rinse: Rinse the empty container three times with a suitable solvent that can effectively dissolve any remaining residue of this compound.[4][5]

  • Collect Rinsate: The solvent used for rinsing (rinsate) must be collected and treated as hazardous waste.[4][5] Do not dispose of the rinsate down the drain.

  • Air Dry: Allow the rinsed container to air dry completely in a well-ventilated area, such as a fume hood.

  • Deface Label: Once dry, deface or remove the original label from the container.[5]

  • Final Disposal: The decontaminated and unlabeled container can now be disposed of as non-hazardous solid waste.[4][5]

Disposal Workflow

The following diagram illustrates the step-by-step process for the proper disposal of this compound waste.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Collection A Generate this compound Waste B Segregate from Incompatible Wastes (e.g., strong acids, bases, oxidizers) A->B C Select a Chemically Compatible Container D Label Container with: - 'Hazardous Waste' - Full Chemical Name - Date & PI Information C->D E Store in a Designated Satellite Accumulation Area F Keep Container Securely Capped E->F G Arrange for Pickup by Environmental Health & Safety (EHS) F->G

Caption: Workflow for the proper disposal of this compound.

General Disposal Guidelines:

  • Do Not Dispose in Regular Trash or Sewer: Under no circumstances should chemical waste like this compound be disposed of in the regular trash or poured down the sink.[1][3] This is to prevent environmental contamination and potential reactions in the sewer system.

  • Consult Your Institution's EHS: Always follow the specific guidelines provided by your institution's Environmental Health and Safety (EHS) department.[1][5] They will have detailed procedures for hazardous waste pickup and disposal.

  • Waste Minimization: Whenever possible, practice waste minimization by only preparing the amount of solution needed for your experiment.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations.

References

Personal protective equipment for handling 8-Prenyl-rac-pinocembrin

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 8-Prenyl-rac-pinocembrin

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound, a flavonoid compound investigated for its potential therapeutic properties. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on safety data for structurally similar compounds, namely Pinocembrin and 8-Prenylnaringenin. A conservative approach is recommended, assuming potential hazards similar to those of 8-Prenylnaringenin, which include being harmful if swallowed, in contact with skin, or inhaled, and causing skin and eye irritation.[1][2]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to ensure the safety of laboratory personnel when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

Operation Required Personal Protective Equipment
Receiving and Storage - Laboratory coat- Safety glasses
Weighing and Aliquoting (Dry Powder) - Laboratory coat- Chemical-resistant gloves (e.g., nitrile)- Safety goggles (providing a complete seal around the eyes)- Fume hood or ventilated enclosure
Solution Preparation and Handling - Laboratory coat- Chemical-resistant gloves (e.g., nitrile)- Safety glasses
Experimental Use (e.g., cell culture) - Laboratory coat- Chemical-resistant gloves (e.g., nitrile)- Safety glasses
Waste Disposal - Laboratory coat- Chemical-resistant gloves (e.g., nitrile)- Safety goggles

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial to minimize exposure and environmental impact.

Operational Plan: Step-by-Step Guidance
  • Receiving and Inspection: Upon receipt, visually inspect the container for any damage or leaks. Wear a lab coat and safety glasses during this process.

  • Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Weighing and Aliquoting:

    • Perform all manipulations of the dry powder within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust.

    • Wear a lab coat, nitrile gloves, and safety goggles.

    • Use dedicated spatulas and weighing boats. Clean all equipment thoroughly after use.

  • Solution Preparation:

    • When dissolving the compound, add the solvent to the powder slowly to avoid splashing.

    • Wear a lab coat, nitrile gloves, and safety glasses.

  • Experimental Use:

    • Handle all solutions containing this compound with care, following standard laboratory procedures.

    • Avoid direct contact with skin and eyes.

Disposal Plan

All waste contaminated with this compound must be disposed of as chemical waste in accordance with local, state, and federal regulations.

  • Solid Waste:

    • Contaminated materials such as weighing boats, gloves, and paper towels should be collected in a designated, sealed, and clearly labeled chemical waste container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a designated, sealed, and clearly labeled chemical waste container. Do not pour down the drain.

  • Empty Containers:

    • Rinse empty containers with a suitable solvent three times, collecting the rinsate as chemical waste. The rinsed containers can then be disposed of as regular laboratory glassware.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_0 Preparation cluster_1 Experimentation cluster_2 Disposal A Receiving and Storage B Weighing in Fume Hood A->B C Solution Preparation B->C D Experimental Use C->D E Waste Collection (Solid & Liquid) D->E F Proper Disposal E->F

Handling Workflow for this compound

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.